molecular formula C9H6OS3 B1665610 ADT-OH CAS No. 18274-81-2

ADT-OH

Cat. No.: B1665610
CAS No.: 18274-81-2
M. Wt: 226.3 g/mol
InChI Key: IWBBKLMHAILHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

hydrogen sulfide-releasing donor
metabolite of anethol trithione;  structure given in first source

Properties

IUPAC Name

5-(4-hydroxyphenyl)dithiole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6OS3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBBKLMHAILHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=S)SS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40939623, DTXSID00901548
Record name 4-(5-Sulfanyl-3H-1,2-dithiol-3-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_679
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00901548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18274-81-2
Record name Desmethylanethol trithione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018274812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(5-Sulfanyl-3H-1,2-dithiol-3-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H-1,2-DITHIOLE-3-THIONE, 5-(4-HYDROXYPHENYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3SE9K2LHV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Mechanism of Action of ADT-OH in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiocyclopentene-3-thione) is a synthetic compound recognized for its role as a slow-releasing hydrogen sulfide (B99878) (H₂S) donor. Emerging research has highlighted its potential as a potent anti-cancer agent, demonstrating efficacy across a variety of tumor types. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anti-neoplastic effects, offering valuable insights for researchers and professionals in the field of oncology drug development.

Core Mechanism of Action: A Multi-faceted Approach

This compound's anti-cancer activity is not mediated by a single pathway but rather through a coordinated series of molecular events that collectively inhibit cancer cell proliferation, survival, and metastasis. The primary mechanisms include the induction of apoptosis, inhibition of key signaling pathways crucial for cell migration and survival, and induction of cell cycle arrest.

Induction of Apoptosis

This compound has been shown to be a potent inducer of apoptosis in cancer cells.[1] One of the key mechanisms is through the upregulation of Fas-Associated Death Domain (FADD), a critical adaptor protein in the extrinsic apoptosis pathway.[1] this compound treatment leads to an increase in FADD protein levels, which in turn facilitates the activation of caspase-8 and the subsequent executioner caspase-3, culminating in programmed cell death.[2] Furthermore, this compound has been observed to suppress the ubiquitin-induced degradation of FADD by downregulating the expression of MKRN1, an E3 ubiquitin ligase of FADD.[3]

In addition to the FADD-dependent pathway, this compound also promotes apoptosis by inhibiting the NF-κB signaling pathway. It prevents the degradation of IκBα, which leads to the inhibition of NF-κB activation.[3] This results in the downregulation of anti-apoptotic proteins such as XIAP and Bcl-2, thereby sensitizing cancer cells to apoptosis.[2][3]

Inhibition of Metastasis and Cell Migration

A significant aspect of this compound's anti-cancer profile is its ability to inhibit metastasis. This is achieved primarily through the suppression of the Focal Adhesion Kinase (FAK) signaling pathway.[4] this compound treatment leads to a significant decrease in both the total expression and the phosphorylation of FAK.[4] This, in turn, reduces the levels of Paxillin, a downstream effector of FAK, ultimately impairing cell migration and invasion.[4] The PTEN/FAK/Paxillin pathway has been identified as a direct target of this compound in mediating its effects on cell migration.[4]

Furthermore, this compound has been shown to reverse the Epithelial-to-Mesenchymal Transition (EMT), a key process in cancer metastasis. It achieves this by increasing the expression of the epithelial marker E-cadherin while decreasing the expression of mesenchymal markers N-cadherin and Vimentin.[4]

Modulation of Key Signaling Pathways

This compound's influence extends to several other critical signaling pathways that are often dysregulated in cancer:

  • CSE/CBS Pathway: this compound has been shown to suppress the Cystathionine γ-lyase (CSE) and Cystathionine β-synthase (CBS) pathway, which is involved in endogenous H₂S production and has been implicated in tumor progression.[4]

  • PI3K/Akt/mTOR and RAS/RAF/MEK/ERK Pathways: In breast cancer cells, a conjugate of hyaluronic acid and this compound (HA-ADT) has been found to suppress both the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK signaling pathways, leading to the inhibition of proliferation, migration, and invasion.[2]

Cell Cycle Arrest

This compound can induce cell cycle arrest, further contributing to its anti-proliferative effects. Studies in melanoma cells have shown that this compound treatment leads to an arrest in the G₂/M phase of the cell cycle.[4]

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound in various cancer cell lines, providing a quantitative measure of its cytotoxic potency.

Cell LineCancer TypeIC₅₀ (µM)Reference
A375Malignant Melanoma11.67[4]
B16F10Malignant Melanoma5.653[4]
MEFs (non-cancerous)Mouse Embryonic Fibroblasts32.37[4]

Note: The higher IC₅₀ value in non-cancerous MEFs suggests a degree of selectivity of this compound for cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.8–100 µM) for 24, 48, or 72 hours.[1]

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Western Blot Analysis
  • Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., FAK, p-FAK, Paxillin, E-cadherin, N-cadherin, Vimentin, FADD, cleaved caspase-3, β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Transwell Migration Assay
  • Cell Preparation: Starve cancer cells in a serum-free medium for 12-24 hours.

  • Assay Setup: Place Transwell inserts (8.0 µm pore size) into a 24-well plate. Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Resuspend the starved cells in a serum-free medium containing different concentrations of this compound and seed them into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours) at 37°C.

  • Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Washing: Wash the cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

  • Propidium (B1200493) Iodide Staining: Add propidium iodide (PI) staining solution to the cells and incubate in the dark for 15-30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution (G₀/G₁, S, and G₂/M phases).

Visualizations

Signaling Pathways Affected by this compound

ADT_OH_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAK FAK p_FAK p-FAK FAK->p_FAK Phosphorylation ADT_OH This compound H2S H₂S ADT_OH->H2S ADT_OH->p_FAK Inhibits PI3K PI3K ADT_OH->PI3K Inhibits RAS RAS ADT_OH->RAS Inhibits IkappaBalpha IκBα ADT_OH->IkappaBalpha Prevents Degradation MKRN1 MKRN1 ADT_OH->MKRN1 Downregulates CSE_CBS CSE/CBS H2S->CSE_CBS Inhibits Paxillin Paxillin p_FAK->Paxillin Migration_Invasion Migration & Invasion Paxillin->Migration_Invasion Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival_mTOR Proliferation & Survival mTOR->Proliferation_Survival_mTOR Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival_ERK Proliferation & Survival ERK->Proliferation_Survival_ERK Promotes NFkappaB_dimer NF-κB (p65/p50) IkappaBalpha->NFkappaB_dimer Sequesters NFkappaB_nucleus NF-κB NFkappaB_dimer->NFkappaB_nucleus Translocation FADD FADD MKRN1->FADD Ubiquitination & Degradation Caspase8 Caspase-8 FADD->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces Anti_apoptotic_genes Anti-apoptotic Genes (XIAP, Bcl-2) NFkappaB_nucleus->Anti_apoptotic_genes Activates Anti_apoptotic_genes->Apoptosis Inhibits

Caption: Signaling pathways modulated by this compound in cancer cells.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow start Start: Cell Culture & Treatment cell_lysis Cell Lysis (RIPA Buffer) start->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (Overnight at 4°C) blocking->primary_ab wash1 Wash (3x with TBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (1 hour at RT) wash1->secondary_ab wash2 Wash (3x with TBST) secondary_ab->wash2 detection Detection (ECL) wash2->detection end End: Data Analysis detection->end

Caption: A typical workflow for Western blot analysis.

Conclusion

This compound represents a promising therapeutic candidate with a multi-pronged mechanism of action against cancer cells. By inducing apoptosis, inhibiting key signaling pathways involved in metastasis and survival, and causing cell cycle arrest, this compound effectively curtails cancer progression. The detailed understanding of its molecular targets and pathways, as outlined in this guide, provides a solid foundation for further preclinical and clinical investigations into its therapeutic potential. The provided experimental protocols serve as a practical resource for researchers aiming to validate and expand upon these findings.

References

The Multifaceted Role of ADT-OH: A Deep Dive into its Biological Functions and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological functions and signaling pathways of ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione), a potent hydrogen sulfide (B99878) (H₂S) donor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of H₂S-releasing compounds, particularly in the context of oncology.

Core Biological Functions of this compound

This compound has emerged as a significant area of research due to its diverse biological activities, primarily centered around its ability to slowly release hydrogen sulfide, a key gaseous signaling molecule. Its functions are particularly prominent in cancer biology, where it exhibits anti-proliferative, pro-apoptotic, and anti-metastatic properties.

In melanoma, this compound has been shown to inhibit cell migration, invasion, and proliferation.[1] It can arrest the cell cycle at the G2/M phase and induce apoptosis, or programmed cell death, in melanoma cells.[1] Furthermore, this compound has been observed to increase intracellular reactive oxygen species (ROS), contributing to its cytotoxic effects on cancer cells.[1] Beyond melanoma, this compound has demonstrated synergistic effects with conventional chemotherapy agents like celecoxib (B62257) in colorectal cancer, enhancing their anti-tumor activity.

A noteworthy aspect of this compound's biological profile is its selective cytotoxicity. Studies have shown that it has a more potent inhibitory effect on the proliferation of tumor cells compared to normal cells.[2] For instance, treatment with 12.5 μM this compound resulted in a 55.74% reduction in the proliferation of B16F10 melanoma cells, while only causing a 27.64% reduction in the proliferation of normal mouse embryonic fibroblasts (MEFs).[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Different Cell Lines

Cell LineCell TypeIC50 Value (μM)Reference
A375Human Melanoma11.67[1]
B16F10Mouse Melanoma5.653[1]
MEFsMouse Embryonic Fibroblasts (Normal)32.37[1]

Table 2: Effects of this compound on Cell Proliferation and Apoptosis

Cell LineConcentration (μM)EffectPercentageReference
B16F1012.5Inhibition of Proliferation55.74%[2]
MEFs12.5Inhibition of Proliferation27.64%[2]
B16F1012.5Apoptosis Induction15.02%[2]
B16F1025Apoptosis Induction41.95%[2]

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical signaling pathways. These pathways are central to cell survival, proliferation, and metastasis.

FAK/Paxillin Signaling Pathway

This compound has been shown to inhibit the FAK/Paxillin signaling pathway, which is crucial for cell adhesion, migration, and invasion.[1] By downregulating the phosphorylation of Focal Adhesion Kinase (FAK) and the expression of Paxillin, this compound disrupts the formation of focal adhesions, thereby impeding the metastatic potential of cancer cells.[1]

FAK_Paxillin_Pathway cluster_ADT_OH This compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound FAK FAK This compound->FAK inhibits Integrin Integrin Integrin->FAK activates p-FAK p-FAK FAK->p-FAK phosphorylation Paxillin Paxillin p-FAK->Paxillin activates Cell_Migration_Invasion Cell Migration & Invasion Paxillin->Cell_Migration_Invasion promotes

Caption: this compound inhibits the FAK/Paxillin signaling pathway.

FADD-Dependent Apoptotic Pathway

This compound is a potent inducer of apoptosis through the Fas-Associated Death Domain (FADD)-dependent pathway.[2][3] It upregulates the expression of FADD by downregulating MKRN1, an E3 ubiquitin ligase that targets FADD for degradation.[3] This leads to the activation of caspase-8 and subsequently caspase-3, culminating in apoptosis. Furthermore, this compound inhibits the NF-κB signaling pathway, resulting in the downregulation of anti-apoptotic proteins such as XIAP and Bcl-2.[3]

FADD_Apoptotic_Pathway cluster_ADT_OH This compound cluster_cytoplasm Cytoplasm This compound This compound MKRN1 MKRN1 This compound->MKRN1 inhibits NFkB NF-κB This compound->NFkB inhibits FADD FADD MKRN1->FADD degrades Caspase8 Pro-Caspase-8 FADD->Caspase8 activates active_Caspase8 Active Caspase-8 Caspase8->active_Caspase8 Caspase3 Pro-Caspase-3 active_Caspase8->Caspase3 activates active_Caspase3 Active Caspase-3 Caspase3->active_Caspase3 Apoptosis Apoptosis active_Caspase3->Apoptosis induces XIAP_Bcl2 XIAP, Bcl-2 (Anti-apoptotic) NFkB->XIAP_Bcl2 promotes transcription XIAP_Bcl2->Apoptosis inhibits

Caption: this compound induces apoptosis via the FADD-dependent pathway.

PI3K/AKT/mTOR and Ras/Raf/MEK/ERK Signaling Pathways

In breast cancer cells, a conjugate of hyaluronic acid and this compound (HA-ADT) has been shown to suppress tumor growth by inhibiting the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK signaling pathways. These pathways are fundamental for cell proliferation, survival, and angiogenesis.

Cancer_Signaling_Pathways cluster_ADT_OH HA-ADT-OH cluster_pathways Signaling Pathways cluster_pi3k PI3K/AKT/mTOR cluster_ras Ras/Raf/MEK/ERK This compound This compound PI3K PI3K This compound->PI3K inhibits Ras Ras This compound->Ras inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Growth_Proliferation promotes

Caption: HA-ADT-OH inhibits PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways.

Detailed Experimental Protocols

A comprehensive understanding of the biological effects of this compound necessitates a review of the experimental methodologies employed in its study.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cells (e.g., A375, B16F10, MEFs) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 μM) for a specified duration (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined by plotting the cell viability against the log of the drug concentration.

Western Blotting
  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 μg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., FAK, Paxillin, FADD, Caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Wound Healing Assay
  • Cell Seeding: Seed cells in a 6-well plate and grow them to confluence.

  • Scratch Creation: Create a linear scratch in the cell monolayer using a sterile 200 μL pipette tip.

  • Treatment: Wash the cells with phosphate-buffered saline (PBS) to remove detached cells and add fresh medium containing different concentrations of this compound.

  • Image Acquisition: Capture images of the scratch at different time points (e.g., 0 and 24 hours).

  • Data Analysis: Measure the width of the scratch at multiple points and calculate the percentage of wound closure.

Wound_Healing_Assay_Workflow A 1. Seed cells to confluence B 2. Create a scratch with a pipette tip A->B C 3. Treat with this compound B->C D 4. Image at 0h and 24h C->D E 5. Measure wound closure D->E

Caption: Workflow of the wound healing assay.

Transwell Invasion Assay
  • Chamber Preparation: Coat the upper surface of a Transwell insert (8 μm pore size) with Matrigel and allow it to solidify.

  • Cell Seeding: Seed cells in serum-free medium in the upper chamber.

  • Treatment: Add medium containing this compound to the upper chamber.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the plate for 24-48 hours.

  • Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Staining: Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

  • Quantification: Count the number of stained cells in several random fields under a microscope.

Transwell_Invasion_Assay_Workflow A 1. Coat Transwell insert with Matrigel B 2. Seed cells in serum-free medium in upper chamber A->B C 3. Add this compound to upper chamber B->C D 4. Add chemoattractant to lower chamber C->D E 5. Incubate for 24-48h D->E F 6. Remove non-invading cells E->F G 7. Stain invading cells F->G H 8. Count stained cells G->H

References

The Role of ADT-OH in Inducing Apoptosis in Melanoma Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms by which 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH), a slow-releasing hydrogen sulfide (B99878) (H₂S) donor, induces apoptosis in melanoma cells. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the complex signaling pathways involved, offering a comprehensive resource for researchers in oncology and drug development.

Core Findings: this compound's Dual Action and Apoptotic Induction

This compound exhibits a concentration-dependent dual role in melanoma. At lower concentrations (below 12.5 μM), its primary effect is the suppression of cell migration and invasion. However, at higher concentrations (exceeding 12.5 μM), this compound significantly triggers apoptosis, or programmed cell death, in melanoma cells.[1] This apoptotic induction is a key focus of its anti-cancer potential.

Quantitative Data Summary

The following tables summarize the quantitative findings from studies investigating the effects of this compound on melanoma cell lines.

Cell LineThis compound ConcentrationEffectReference
B16F10, B16F1, A375> 12.5 μMSignificant induction of apoptosis[1]
B16F10, B16F1, A375< 12.5 μMNo significant apoptosis; inhibition of cell migration[1]
B16F1010 μMSignificant elevation of FADD protein levels[2]
B16F1010 μMUpregulation of cleaved caspase-8, cleaved caspase-3, and cleaved-PARP[2]
A37551.4 μMIC50 for proliferation inhibition of a related H₂S donor, ADA[3]
ParameterConditionObservationReference
Cell CycleThis compound treatmentArrested tumor cells in the G₂/M phase[1]
Reactive Oxygen Species (ROS)This compound treatmentIncreased ROS content in melanoma cells[1]

Signaling Pathways of this compound-Induced Apoptosis

This compound orchestrates apoptosis in melanoma cells primarily through the FADD-dependent extrinsic pathway and by modulating the NF-κB signaling cascade.

FADD-Dependent Extrinsic Apoptosis Pathway

This compound enhances the expression of Fas-Associated Death Domain (FADD), a crucial adaptor protein in the extrinsic apoptosis pathway. It achieves this by downregulating Makorin ring finger protein 1 (MKRN1), an E3 ubiquitin ligase that targets FADD for degradation.[4][5] The elevated levels of FADD lead to the activation of caspase-8, which in turn activates executioner caspases like caspase-3, ultimately leading to apoptosis.[2][4]

FADD_Pathway ADT_OH This compound MKRN1 MKRN1 (E3 Ubiquitin Ligase) ADT_OH->MKRN1 inhibits FADD FADD (Fas-Associated Death Domain) MKRN1->FADD degrades Procaspase8 Pro-caspase-8 FADD->Procaspase8 activates Caspase8 Cleaved Caspase-8 (Active) Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 activates Caspase3 Cleaved Caspase-3 (Active) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

FADD-Dependent Apoptotic Pathway Induced by this compound.
Inhibition of NF-κB Survival Signaling

This compound also promotes apoptosis by inhibiting the pro-survival NF-κB signaling pathway. It prevents the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm and inactive.[5] This inhibition leads to the downregulation of NF-κB's target anti-apoptotic genes, including XIAP (X-linked inhibitor of apoptosis protein) and Bcl-2.[2][4][5] The reduction of these anti-apoptotic proteins sensitizes the melanoma cells to apoptotic stimuli.

NFkB_Pathway ADT_OH This compound IkBa_degradation IκBα Degradation ADT_OH->IkBa_degradation inhibits NFkB NF-κB Activation IkBa_degradation->NFkB leads to Anti_Apoptotic_Genes Anti-Apoptotic Genes (XIAP, Bcl-2) NFkB->Anti_Apoptotic_Genes upregulates Apoptosis Apoptosis Anti_Apoptotic_Genes->Apoptosis inhibits

Inhibition of NF-κB Survival Pathway by this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning this compound and melanoma.

Cell Culture
  • Cell Lines: Human melanoma (A375) and murine melanoma (B16F10, B16F1) cell lines are commonly used.

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Apoptosis Assays
  • Flow Cytometry:

    • Melanoma cells are seeded in 6-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).

    • Cells are harvested, washed with cold PBS, and resuspended in binding buffer.

    • Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • The stained cells are analyzed by a flow cytometer to quantify the percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells.

  • Western Blot Analysis:

    • Cells are treated with this compound and lysed using RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved-PARP, FADD, Bcl-2, XIAP, p65, IκBα) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability and Proliferation Assays
  • CCK-8 Assay:

    • Cells are seeded in 96-well plates and treated with a range of this compound concentrations.

    • After the treatment period, Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 1-4 hours.

    • The absorbance is measured at 450 nm using a microplate reader to determine cell viability.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the apoptotic effects of this compound on melanoma cells.

Experimental_Workflow Start Melanoma Cell Culture (A375, B16F10) Treatment This compound Treatment (Concentration Gradient) Start->Treatment Viability_Assay Cell Viability Assay (CCK-8) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Analysis Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Flow_Cytometry Flow Cytometry (Annexin V/PI Staining) Apoptosis_Assay->Flow_Cytometry Western_Blot Western Blot (Apoptotic Markers) Apoptosis_Assay->Western_Blot Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

General Experimental Workflow for this compound Studies.

Conclusion

This compound presents a promising therapeutic strategy for melanoma by inducing apoptosis through well-defined molecular pathways. Its ability to upregulate the FADD-dependent extrinsic apoptotic pathway while concurrently inhibiting the pro-survival NF-κB signaling cascade underscores its potential as an anti-cancer agent. Further research, guided by the protocols and understanding outlined in this guide, will be crucial in translating these preclinical findings into clinical applications.

References

The Synthesis and Chemical Properties of ADT-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ADT-OH, chemically known as 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione, is a significant organosulfur compound recognized primarily as a potent hydrogen sulfide (B99878) (H₂S) donor.[1][2] This compound has garnered substantial interest in the scientific community for its diverse pharmacological activities, particularly its anti-cancer properties. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of this compound, with a focus on its mechanism of action in cancer models.

Chemical and Physical Properties

This compound is a yellow solid powder with a hydrophobic nature, exhibiting low solubility in aqueous solutions and higher solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol.[3][4][5] Its identity and fundamental physicochemical properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione[3]
Synonyms This compound, Desmethylanethole trithione, ACS1, ACS 1, ACS-1, DMADT[3]
CAS Number 18274-81-2[3]
Molecular Formula C₉H₆OS₃[3]
Molecular Weight 226.33 g/mol [3]
Appearance Yellow solid powder[3]
Solubility in Water 0.25 ± 0.04 mg/mL[4]
Solubility in PBS (pH 7.4) 0.06 ± 0.01 mg/mL[4]
Log P Positive[4]

Synthesis of this compound

The primary route for obtaining this compound is through the O-demethylation of its precursor, anethole (B165797) dithiolethione (ADT), which is chemically named 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione. This biotransformation is notably carried out by cytochrome P450 enzymes present in liver microsomes.

Conceptual Synthesis Workflow

Synthesis ADT Anethole Dithiolethione (ADT) 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione Reagents O-Demethylation Conditions (e.g., Biocatalytic via Cytochrome P450 or Chemical Demethylating Agents) ADT->Reagents ADTOH This compound 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione Reagents->ADTOH

Caption: Conceptual workflow for the synthesis of this compound.

Hydrogen Sulfide (H₂S) Release

A key characteristic of this compound is its function as a slow-release H₂S donor. The release of H₂S is a critical aspect of its biological activity. In cellular environments, such as in the presence of Human Umbilical Vein Endothelial Cells (HUVECs), this compound demonstrates a rapid initial release of H₂S, with peak levels detected within 30 minutes, followed by a decline. The release of H₂S from this compound is also observed to be more pronounced in liver homogenates as compared to a simple buffer solution, suggesting an enzymatic role in its decomposition to release H₂S. This release is dose-dependent.

Anti-Cancer Activity and Mechanism of Action

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, with a notable selectivity for cancer cells over normal cells.

Cytotoxicity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for this compound against different cell lines.

Cell LineCell TypeIncubation TimeIC₅₀ (µM)Reference(s)
A375Human Melanoma24 hours11.67[6]
B16F10Murine Melanoma24 hours5.653[6]
MEFsMouse Embryonic Fibroblasts24 hours32.37[6]
A549Human Lung Carcinoma48 hours66
B16Murine Melanoma48 hours> 50
Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and metastasis.

1. FAK/Paxillin and CSE/CBS Signaling in Melanoma Metastasis

This compound has been shown to inhibit malignant melanoma metastasis by suppressing the Focal Adhesion Kinase (FAK)/Paxillin and the cystathionine-γ-lyase (CSE)/cystathionine-β-synthase (CBS) signaling pathways.[1] This leads to a reduction in cell migration and invasion.

FAK_Pathway ADTOH This compound CSE_CBS CSE/CBS ADTOH->CSE_CBS inhibits FAK FAK ADTOH->FAK inhibits Paxillin Paxillin FAK->Paxillin Migration Cell Migration & Invasion Paxillin->Migration

Caption: this compound inhibits melanoma metastasis via FAK/Paxillin and CSE/CBS.

2. Induction of Apoptosis via FADD Upregulation

This compound induces apoptosis in cancer cells by upregulating the Fas-Associated Death Domain (FADD) protein.[7][8] This is achieved by inhibiting the ubiquitin-mediated degradation of FADD. The increased levels of FADD then activate the extrinsic apoptosis pathway.

FADD_Pathway ADTOH This compound Ubiquitin Ubiquitin-mediated degradation ADTOH->Ubiquitin inhibits FADD FADD Ubiquitin->FADD degrades Apoptosis Apoptosis FADD->Apoptosis

Caption: this compound induces apoptosis by upregulating FADD.

3. Inhibition of NF-κB Signaling

This compound has also been reported to inhibit the activation of the NF-κB signaling pathway.[7] This leads to the downregulation of anti-apoptotic proteins, further contributing to its pro-apoptotic effects.

NFkB_Pathway ADTOH This compound NFkB NF-κB Activation ADTOH->NFkB inhibits AntiApoptotic Anti-apoptotic Proteins NFkB->AntiApoptotic Apoptosis Apoptosis AntiApoptotic->Apoptosis

Caption: this compound promotes apoptosis by inhibiting NF-κB signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the activity of this compound.

Cell Viability Assay (CCK-8)

This protocol is adapted from studies investigating the cytotoxic effects of this compound on cancer cell lines.[6]

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A375, B16F10)

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • CCK-8 (Cell Counting Kit-8) reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Western Blot Analysis

This protocol outlines the general steps for assessing changes in protein expression in response to this compound treatment.[6]

Objective: To analyze the expression levels of proteins in key signaling pathways (e.g., FAK, Paxillin, FADD) after this compound treatment.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with various concentrations of this compound for a specified duration.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry analysis can be performed to quantify the protein expression levels relative to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a promising therapeutic agent with well-documented anti-cancer properties stemming from its ability to act as a hydrogen sulfide donor and modulate critical cellular signaling pathways. Its synthesis from anethole dithiolethione provides a basis for the development of derivatives with potentially improved pharmacological profiles. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and related compounds.

References

The Therapeutic Potential of ADT-OH in Neurobiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADT-OH (5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione) is a slow-releasing hydrogen sulfide (B99878) (H₂S) donor that is emerging as a compound of significant interest in the field of neurobiology. As a gasotransmitter, H₂S is known to play crucial roles in neuromodulation and cytoprotection within the central nervous system. This technical guide synthesizes the current understanding of this compound's therapeutic potential, focusing on its mechanisms of action in promoting neurogenesis and conferring neuroprotection. Detailed experimental protocols for key assays are provided, alongside quantitative data and visualizations of implicated signaling pathways to facilitate further research and drug development in the context of neurodegenerative diseases and neural repair.

Introduction

Hydrogen sulfide (H₂S) is increasingly recognized as a critical signaling molecule in the brain, involved in a wide array of physiological processes.[1][2] Dysregulation of H₂S homeostasis has been implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[3][4] Exogenous H₂S donors, therefore, represent a promising therapeutic strategy. This compound, an organic slow-releasing H₂S donor, offers the potential for sustained and localized H₂S delivery, which may provide advantages over rapidly releasing inorganic salts.[5] This document explores the specific therapeutic applications of this compound in neurobiology, focusing on its demonstrated effects on neural precursor cells and its neuroprotective mechanisms.

Core Mechanisms and Therapeutic Potential

Promotion of Neurogenesis

Recent studies have highlighted the significant potential of this compound in promoting the self-renewal and differentiation of neural precursor cells (NPCs).[6] This suggests its utility in regenerative approaches for neurological disorders characterized by neuronal loss.

Key Findings:

  • Enhanced NPC Proliferation: this compound has been shown to increase the proliferation rate of cultured NPCs, leading to the formation of larger neurospheres.[7] This effect is associated with the upregulation of Cyclin D1, a key regulator of the cell cycle.[7]

  • Directed Neuronal and Oligodendrocytic Differentiation: this compound treatment facilitates the differentiation of NPCs into neurons and oligodendrocytes while inhibiting their differentiation into astrocytes.[6]

  • Promotion of Axonal Growth: The compound has also been observed to enhance the growth of axons, a critical process for the formation of functional neural circuits.[6]

The underlying mechanism for these effects is suggested to involve the activation of key developmental signaling pathways. The expression of β-catenin, TCF7L2, c-Myc, Ngn1, and Ngn2, all crucial for NPC self-renewal and differentiation, is increased in the presence of this compound.[6]

Neuroprotection Against Oxidative Stress

Oxidative stress is a major contributor to neuronal damage in a variety of neurodegenerative conditions. This compound has demonstrated potent neuroprotective effects against oxidative toxicity in neuronal cell lines.[8][9]

Key Findings:

  • Superior Protection Compared to Inorganic Donors: Organic H₂S donors like this compound have been found to be more potent in protecting neuronal cells from glutamate-induced toxicity compared to the inorganic donor sodium hydrosulfide (B80085) (NaHS).[8][9]

  • Distinct Mechanism of Action: Unlike NaHS, which partially restores glutathione (B108866) (GSH) levels, this compound's neuroprotective effect is independent of GSH enhancement.[8]

  • Suppression of AMPK Activation: A key mechanism underlying this compound's neuroprotective effect is the suppression of AMP-activated protein kinase (AMPK) activation. Glutamate-induced oxidative stress leads to AMPK activation, which contributes to neuronal death. This compound effectively attenuates this activation, thereby promoting cell survival.[8][9]

Quantitative Data

The following tables summarize the available quantitative data from key experiments investigating the effects of this compound in a neurobiological context.

Parameter Control (DMSO) This compound (100 µmol/L) Fold Change Reference
Neurosphere Size (µm²) Data not explicitly provided, but visually smallerVisually largerNot quantified[7]
BrdU Positive Cells (%) ~15% (estimated from graph)~25% (estimated from graph)~1.67[7]
Ki67 Positive Cells (%) ~20% (estimated from graph)~35% (estimated from graph)~1.75[7]
Cyclin D1 Protein Expression (relative to control) 1.0~2.5 (estimated from blot)2.5[7]

Table 1: Effects of this compound on Neural Precursor Cell Proliferation. [7]

Parameter Glutamate (B1630785) Alone Glutamate + this compound (50 µM) % Protection Reference
HT22 Cell Viability (%) ~50%~80%~60%[10]
AMPK Phosphorylation (relative to control) IncreasedAttenuatedNot quantified[9]

Table 2: Neuroprotective Effects of this compound against Glutamate-Induced Oxidative Stress. [9][10]

Experimental Protocols

Neural Precursor Cell (NPC) Culture and Proliferation Assay

This protocol is adapted from studies on the effects of this compound on NPCs.[7]

  • NPC Isolation: Isolate NPCs from the cerebral cortical ventricular and subventricular zones of embryonic day 14.5 mice.

  • Neurosphere Culture: Plate the isolated cells in a 24-well plate in serum-free medium supplemented with appropriate growth factors (e.g., EGF and bFGF).

  • This compound Treatment: Treat the cultures with 100 µmol/L this compound or a vehicle control (DMSO).

  • Neurosphere Analysis: After 3 days in culture, measure the size and number of neurospheres per well using imaging software.

  • BrdU Labeling: To assess cell proliferation, add 10 µmol/L BrdU to the culture medium for 4 hours before fixation.

  • Immunofluorescence: Fix the cells and perform immunofluorescence staining for BrdU and a nuclear counterstain (e.g., DAPI).

  • Quantification: Count the number of BrdU-positive and DAPI-positive cells to determine the proliferation rate.

  • Ki67 Staining: As an alternative or complementary proliferation marker, perform immunofluorescence for Ki67.

Western Blot for Cyclin D1 and Phosphorylated AMPK (p-AMPK)

This protocol is a generalized procedure based on standard Western blotting techniques and information from relevant studies.[9][11][12]

  • Sample Preparation:

    • For Cyclin D1: Lyse NPCs (treated with this compound or vehicle) in RIPA buffer supplemented with protease inhibitors.

    • For p-AMPK: Lyse neuronal cells (e.g., HT22), previously treated with glutamate with or without this compound, in a lysis buffer containing both protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody (e.g., anti-Cyclin D1 or anti-phospho-AMPKα (Thr172)).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH) and for p-AMPK, also to total AMPK.

Signaling Pathways and Visualizations

This compound in Neurogenesis via the Wnt/β-Catenin Pathway

This compound has been shown to increase the expression of β-catenin, a key component of the canonical Wnt signaling pathway, which is crucial for neurogenesis.[2][4][6] The activation of this pathway leads to the transcription of target genes, including Cyclin D1, promoting NPC proliferation and differentiation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FZD Frizzled Receptor destruction_complex Destruction Complex FZD->destruction_complex inhibits LRP56 LRP5/6 LRP56->destruction_complex inhibits GSK3B GSK-3β Axin Axin APC APC beta_catenin β-catenin destruction_complex->beta_catenin phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF target_genes Target Genes (e.g., Cyclin D1, Ngn1, Ngn2) TCF_LEF->target_genes activates transcription ADTOH This compound H2S H₂S ADTOH->H2S releases Wnt Wnt Ligand H2S->Wnt May promote Wnt signaling Wnt->FZD Wnt->LRP56 G cluster_stress Oxidative Stress cluster_cell Neuron Glutamate Glutamate AMPK AMPK Glutamate->AMPK activates pAMPK p-AMPK (active) AMPK->pAMPK phosphorylation Apoptosis Apoptosis pAMPK->Apoptosis promotes ADTOH This compound H2S H₂S ADTOH->H2S releases H2S->AMPK inhibits activation G cluster_assays Assessments start Start culture_cells Culture Neuronal Cells (e.g., HT22) start->culture_cells treatment Treat with Glutamate +/- this compound culture_cells->treatment incubation Incubate for 24h treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay western_blot Western Blot for p-AMPK/AMPK incubation->western_blot analysis Data Analysis and Quantification viability_assay->analysis western_blot->analysis end End analysis->end

References

An In-depth Technical Guide to ADT-OH and Its Effects on Angiogenesis and Vascular Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione) is a synthetic compound known to be a slow-releasing hydrogen sulfide (B99878) (H₂S) donor. As a member of the gasotransmitter family, H₂S is a critical signaling molecule involved in a wide array of physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on angiogenesis and vascular function. It details the experimental evidence for its pro-angiogenic activities in endothelial cells, alongside its seemingly contradictory anti-migratory and anti-invasive properties in the context of cancer. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the implicated signaling pathways to facilitate further research and drug development efforts.

Introduction to this compound

This compound is an organic molecule that belongs to the dithiocarbonyl class of compounds. Its primary recognized function in biological research is its ability to slowly release hydrogen sulfide (H₂S), a gasotransmitter with diverse signaling roles in the cardiovascular, nervous, and other systems. The controlled release of H₂S from this compound allows for the investigation of its downstream effects without the rapid, bolus delivery associated with inorganic sulfide salts like sodium hydrosulfide (B80085) (NaHS).

Effects of this compound on Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex process crucial for development, wound healing, and also for pathological conditions such as tumor growth. The effects of this compound on angiogenesis appear to be context-dependent, with current evidence primarily pointing towards a pro-angiogenic role in vascular endothelial cells.

In Vitro Endothelial Cell Tube Formation

The tube formation assay is a widely used in vitro model to assess the potential of endothelial cells to form capillary-like structures, a key step in angiogenesis. Studies have shown that this compound promotes tube formation in Human Umbilical Vein Endothelial Cells (HUVECs).

Quantitative Data Summary

AssayCell TypeTreatmentObserved EffectReference
Tube Formation AssayHUVECConditioned media with permeated this compoundIncreased total tube length (p < 0.001)[1]

Experimental Protocol: HUVEC Tube Formation Assay with this compound

This protocol is adapted from the methodology used in studies investigating the angiogenic potential of this compound[1].

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement membrane matrix (e.g., Matrigel®)

  • This compound

  • 24-well culture plates

  • Calcein-AM (for fluorescence imaging)

  • Inverted microscope with fluorescence capabilities

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Preparation of Basement Membrane Matrix:

    • Thaw basement membrane matrix on ice overnight.

    • Pipette 250 µL of the cold liquid matrix into each well of a pre-chilled 24-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Preparation and Seeding:

    • Culture HUVECs to 70-80% confluency.

    • Harvest cells using trypsin and resuspend in endothelial cell growth medium.

    • Prepare a cell suspension containing the desired concentration of this compound. A range of concentrations should be tested to determine a dose-response.

    • Seed 1.5 x 10⁴ to 2 x 10⁴ HUVECs onto the solidified matrix in each well.

  • Incubation and Treatment:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

    • If not already included in the seeding medium, add this compound at various concentrations to the wells.

  • Visualization and Quantification:

    • After 4-18 hours of incubation, visualize the formation of capillary-like structures using a phase-contrast microscope.

    • For fluorescence imaging, incubate the cells with Calcein-AM (2 µg/mL) for 30 minutes.

    • Capture images of the tube network.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Experimental Workflow: Tube Formation Assay

Tube_Formation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_matrigel Coat wells with basement membrane matrix seed_cells Seed HUVECs onto matrix prep_matrigel->seed_cells prep_cells Prepare HUVEC suspension prep_cells->seed_cells add_adt Add this compound seed_cells->add_adt incubate Incubate (4-18h) add_adt->incubate visualize Visualize tubes (Microscopy) incubate->visualize quantify Quantify tube formation (Image analysis) visualize->quantify

Workflow for the in vitro HUVEC tube formation assay.

Effects of this compound on Vascular Function

Beyond its role in forming new blood vessels, this compound, through the release of H₂S, is implicated in modulating various aspects of vascular function.

Endothelial Cell Migration

Endothelial cell migration is a prerequisite for angiogenesis. Interestingly, while promoting tube formation, studies on cancer cells have shown that this compound can inhibit cell migration.

Quantitative Data Summary

AssayCell TypeTreatment (this compound)Observed EffectReference
Wound Healing AssayB16F10 Melanoma6.3 µMSignificantly reduced cell migration[2]
Transwell Migration AssayB16F10 MelanomaDose-dependentInhibited migration and invasion[2]

This dichotomy suggests that the effect of this compound on cell migration may be highly dependent on the cell type and the specific signaling pathways that are dominant in that context. In endothelial cells, the pro-angiogenic signaling may override migratory-inhibitory pathways seen in cancer cells.

Experimental Protocol: Endothelial Cell Transwell Migration Assay

This is a general protocol that can be adapted for use with this compound.

Materials:

  • HUVECs

  • Endothelial Cell Basal Medium (EBM) with supplements

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • This compound

  • Chemoattractant (e.g., VEGF or serum)

  • Cotton swabs

  • Methanol (B129727) for fixation

  • Crystal violet for staining

Procedure:

  • Cell Preparation:

    • Culture HUVECs to 70-90% confluency.

    • Serum-starve the cells for 2-6 hours prior to the assay.

    • Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Assay Setup:

    • Add 600 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.

    • Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

    • Add this compound at various concentrations to the upper or lower chamber, depending on the experimental design.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

  • Analysis:

    • Remove the Transwell inserts from the wells.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the fixed cells with crystal violet for 20 minutes.

    • Wash the inserts with water to remove excess stain.

    • Count the number of migrated cells in several random fields under a microscope.

Experimental Workflow: Transwell Migration Assay

Transwell_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_chemo Add chemoattractant to lower chamber seed_cells Seed HUVECs in Transwell insert prep_chemo->seed_cells prep_cells Prepare HUVEC suspension prep_cells->seed_cells add_adt Add this compound seed_cells->add_adt incubate Incubate (4-18h) add_adt->incubate remove_nonmigrated Remove non-migrated cells incubate->remove_nonmigrated fix_stain Fix and stain migrated cells remove_nonmigrated->fix_stain count_cells Count migrated cells fix_stain->count_cells

Workflow for the in vitro Transwell migration assay.

Aortic Ring Assay

Experimental Protocol: Aortic Ring Assay

This is a general protocol that can be adapted for use with this compound.

Materials:

  • Thoracic aorta from a rat or mouse

  • Basement membrane matrix

  • Endothelial cell growth medium

  • This compound

  • 48-well culture plates

  • Surgical instruments

  • Stereomicroscope

Procedure:

  • Aorta Dissection:

    • Euthanize the animal and excise the thoracic aorta under sterile conditions.

    • Place the aorta in cold serum-free medium.

    • Under a stereomicroscope, carefully remove the periaortic fibro-adipose tissue.

    • Cross-section the aorta into 1-2 mm thick rings.

  • Embedding Aortic Rings:

    • Coat the wells of a 48-well plate with a thin layer of basement membrane matrix and allow it to solidify at 37°C.

    • Place one aortic ring in the center of each well.

    • Cover the ring with another layer of the matrix.

  • Culture and Treatment:

    • Add endothelial cell growth medium to each well.

    • Add this compound at various concentrations to the medium.

    • Incubate at 37°C in a 5% CO₂ incubator.

  • Analysis:

    • Monitor the outgrowth of microvessels from the aortic rings daily for 7-14 days using a phase-contrast microscope.

    • Quantify the angiogenic response by measuring the length and number of sprouts.

Signaling Pathways Implicated in this compound's Vascular Effects

The biological effects of this compound are mediated by the signaling cascades initiated by its release of H₂S.

Pro-Angiogenic Signaling in Endothelial Cells

In endothelial cells, H₂S donors have been shown to activate pro-angiogenic pathways. A key pathway implicated is the PI3K/Akt/eNOS cascade .

Pro_Angiogenic_Pathway ADT_OH This compound H2S H₂S ADT_OH->H2S releases PI3K PI3K H2S->PI3K activates Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS phosphorylates & activates NO Nitric Oxide (NO) eNOS->NO produces Angiogenesis Angiogenesis (Tube Formation, Cell Survival) NO->Angiogenesis promotes

Proposed pro-angiogenic signaling pathway of this compound in endothelial cells.

Activation of this pathway leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO). NO is a potent vasodilator and a key mediator of angiogenesis, promoting endothelial cell proliferation, migration, and survival.

Anti-Migratory Signaling in Cancer Cells

In contrast to its effects on endothelial cells, in melanoma cells, this compound has been shown to inhibit migration and invasion by suppressing the FAK/Paxillin and Akt signaling pathways [2].

Anti_Migratory_Pathway ADT_OH This compound H2S H₂S ADT_OH->H2S releases FAK FAK H2S->FAK inhibits Akt_cancer Akt H2S->Akt_cancer inhibits Paxillin Paxillin FAK->Paxillin activates Migration_Invasion Cell Migration & Invasion Paxillin->Migration_Invasion promotes Akt_cancer->Migration_Invasion promotes

Inhibitory signaling pathway of this compound on cancer cell migration and invasion.

Focal Adhesion Kinase (FAK) and Paxillin are key components of focal adhesions, which are critical for cell migration. By inhibiting the phosphorylation and activation of FAK and its downstream target Paxillin, this compound disrupts the machinery required for cell movement in these cancer cells. The inhibition of Akt in this context further contributes to the anti-migratory phenotype.

Discussion and Future Directions

The available evidence paints a complex picture of this compound's effects on angiogenesis and vascular function. In vascular endothelial cells, the dominant effect appears to be pro-angiogenic, likely mediated through the PI3K/Akt/eNOS pathway. This suggests potential therapeutic applications for this compound in conditions where promoting blood vessel growth is beneficial, such as in wound healing and ischemic diseases.

However, the potent anti-migratory and anti-invasive effects observed in cancer cells highlight the importance of cellular context. This dual functionality opens up intriguing possibilities for therapeutic strategies. For instance, targeted delivery of this compound to tumors could potentially inhibit metastasis, while its pro-angiogenic effects might need to be considered and managed.

Future research should focus on several key areas:

  • Dose-response studies: Establishing clear dose-response curves for this compound's effects on endothelial cell tube formation, migration, and proliferation is crucial for understanding its therapeutic window.

  • In vivo studies: While in vitro and ex vivo data are valuable, in vivo studies are necessary to confirm the angiogenic and vascular effects of this compound in a physiological setting.

  • Signaling pathway elucidation: Further investigation is needed to confirm the precise signaling mechanisms by which this compound exerts its effects in endothelial cells and to understand the molecular basis for its differential effects in various cell types.

  • Vascular permeability: The effect of this compound on vascular permeability, a key aspect of vascular function, remains to be thoroughly investigated.

Conclusion

This compound, as a slow-releasing H₂S donor, is a valuable tool for studying the role of this gasotransmitter in vascular biology. Current evidence suggests that it has pro-angiogenic effects in endothelial cells, primarily through the PI3K/Akt/eNOS pathway. In contrast, it exhibits anti-migratory properties in some cancer cells by inhibiting FAK/Paxillin and Akt signaling. This in-depth technical guide provides a foundation for researchers and drug development professionals to further explore the multifaceted roles of this compound and harness its therapeutic potential. The detailed protocols and pathway diagrams presented herein are intended to facilitate the design and execution of future studies in this promising area of research.

References

The Rise of Dithiolethiones: A Technical Guide to their Discovery and Development as Hydrogen Sulfide (H₂S) Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydrogen sulfide (B99878) (H₂S), once known only for its toxicity, is now recognized as a critical endogenous gasotransmitter, joining nitric oxide (NO) and carbon monoxide (CO) in regulating a vast array of physiological processes. The therapeutic potential of harnessing H₂S signaling has spurred the development of donor molecules capable of controlled release. Among these, the 3H-1,2-dithiole-3-thione scaffold has emerged as a privileged pharmacophore. These organosulfur compounds, including the notable anethole (B165797) dithiolethione (ADT), are not mere H₂S sources; they are sophisticated prodrugs whose bioactivation is intricately linked to cellular metabolic and redox pathways. This technical guide provides an in-depth exploration of the discovery of dithiolethiones, the complex mechanisms governing their H₂S release, their modulation of key cytoprotective signaling pathways, and the experimental methodologies crucial for their evaluation.

Discovery and Key Dithiolethione-Based H₂S Donors

The history of dithiolethiones predates their recognition as H₂S donors. Initially, compounds like 4-methyl-5-pyrazinyl-3H-1,2-dithiole-3-thione (oltipraz) were investigated for other therapeutic properties, including as antischistosomal agents.[1] Subsequent research revealed their potent cancer chemopreventive effects, which were found to be mediated by the induction of Phase II detoxifying enzymes.[1][2] This cytoprotective activity is now understood to be linked to their ability to modulate cellular redox signaling, a function intertwined with H₂S biology.

The most extensively studied dithiolethiones as H₂S donors include:

  • Anethole Dithiolethione (ADT) : 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione is a clinically used hepatoprotective and choleretic drug that has been identified as a slow-release H₂S prodrug.[3][4]

  • ADT-OH (ACS 1) : The O-demethylated metabolite of ADT, 5-(p-hydroxyphenyl)-3H-1,2-dithiole-3-thione, is also a key player in H₂S generation.[5][6]

  • Anethole Dithiolone (ADO) : A metabolite of ADT where the exocyclic thione sulfur is replaced by oxygen. Studies have shown ADO to be an even more efficient H₂S donor than ADT under metabolic conditions.[7]

Mechanism of H₂S Release: Beyond Simple Hydrolysis

Early hypotheses suggested that H₂S release from dithiolethiones occurred via simple hydrolysis. However, current evidence points to a more complex, enzyme-catalyzed metabolic activation.[7] The formation of H₂S is largely dependent on oxidative metabolism within the liver.

Incubation of ADT with rat liver microsomes in the presence of NADPH and oxygen leads to significant H₂S production.[7] This process is inhibited by agents like N-benzyl-imidazole, strongly implicating the involvement of cytochrome P450 (CYP)-dependent monooxygenases.[7] The metabolic cascade involves two primary competing pathways: O-demethylation and S-oxidation, catalyzed by both CYP enzymes and Flavin-dependent monooxygenases (FMO).[5] This oxidative process leads to the formation of intermediates, such as the ADO sulfoxide, which are crucial for the eventual release of H₂S.[7]

Furthermore, non-enzymatic triggers can also induce H₂S release. Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which are often elevated in pathological conditions, can oxidize the dithiolethione moiety and facilitate H₂S generation.[8]

H2S_Release_Mechanism ADT Anethole Dithiolethione (ADT) S_Oxidation S-Oxidation ADT->S_Oxidation Metabolic Activation CYP_FMO CYP Enzymes & Flavin Monooxygenases (FMO) CYP_FMO->S_Oxidation NADPH_O2 NADPH, O₂ NADPH_O2->CYP_FMO Cofactors ROS Reactive Oxygen Species (ROS) e.g., H₂O₂ ROS->S_Oxidation Non-enzymatic trigger ADO_Metabolite Anethole Dithiolone (ADO) Metabolite S_Oxidation->ADO_Metabolite ADO_Sulfoxide ADO Sulfoxide Intermediate ADO_Metabolite->ADO_Sulfoxide Further Oxidation Hydrolysis Hydrolytic Cleavage ADO_Sulfoxide->Hydrolysis H2S H₂S Release Hydrolysis->H2S Other_Metabolites Other Metabolites (e.g., p-methoxy-acetophenone) Hydrolysis->Other_Metabolites

Caption: Metabolic activation pathway for H₂S release from ADT.

Core Signaling Pathway: Keap1-Nrf2 Activation

A primary mechanism through which dithiolethiones exert their profound cytoprotective effects is the activation of the Keap1-Nrf2 signaling pathway.[1][9] This pathway is a master regulator of the cellular antioxidant and anti-electrophile response.

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its levels low.[10]

Dithiolethiones, being electrophilic, can react with highly reactive cysteine residues on the Keap1 protein.[10] This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation.[9] Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcriptional upregulation of a battery of protective proteins, including Phase II detoxification enzymes (e.g., NAD(P)H:quinone reductase, glutathione (B108866) S-transferases) and antioxidant proteins.[1][11]

Caption: Activation of the Nrf2 pathway by dithiolethiones.

Quantitative Data on Dithiolethiones as H₂S Donors and Enzyme Inducers

The efficacy of dithiolethiones varies significantly based on their chemical structure. Comparative studies are essential to identify lead compounds for drug development.

Table 1: Comparison of H₂S Donor Properties

Metabolic studies have demonstrated that the conversion of the exocyclic thione to a ketone (dithiolone) enhances H₂S-releasing capability.

CompoundParent CompoundH₂S Releasing EfficiencyNotes
Anethole Dithiolone (ADO)ADTHigherADO is a metabolite of ADT and a better H₂S donor in the presence of liver microsomes.[7]
Anethole Dithiolethione (ADT)-LowerServes as a prodrug, metabolized to more active H₂S-releasing species like ADO.[7]
Table 2: Comparative Induction of Phase II Enzymes

Extensive research has been conducted to identify dithiolethiones with superior chemopreventive properties compared to the prototype, oltipraz (B1677276). Enzyme induction is a key biomarker for this activity.

Compound ClassEnzyme InducedInduction Level vs. OltiprazReference
Various Dithiolethiones (17 tested)NAD(P)H:quinone reductase (NQO1)15 compounds showed greater induction[12]
Glutathione S-transferase (GST)11 compounds showed greater induction[12]
Oltipraz Prodrugs (Compounds 5 & 6)NQO1Potency on par with oltipraz[12][13]

Data synthesized from studies on murine hepatoma cells and in vivo rat models.[12][13]

Key Experimental Protocols

General Synthesis of Dithiolethiones

A prevalent method for synthesizing the 3H-1,2-dithiole-3-thione core involves the sulfuration of 1,3-dicarbonyl compounds or their equivalents.[14][15]

Principle: This reaction uses a sulfurating agent to replace oxygen atoms with sulfur and to form the dithiole ring.

Typical Protocol (Example: from a 3-oxoester):

  • Reactant Setup: A 3-oxoester is dissolved in a high-boiling point, inert solvent such as toluene (B28343) or xylene.

  • Sulfurating Agent Addition: A mixture of a thionating agent, like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), and elemental sulfur is added to the solution.[14][15] The use of hexamethyldisiloxane (B120664) (HMDO) can improve yields and simplify workup.[14]

  • Reaction: The mixture is heated to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling, the reaction mixture is filtered to remove insoluble byproducts. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified, typically by column chromatography on silica (B1680970) gel, to yield the desired 3H-1,2-dithiole-3-thione.

Measurement of H₂S Release: The Methylene (B1212753) Blue Assay

Quantifying H₂S release is critical but challenging due to the gas's volatility and reactivity. The methylene blue (MB) assay is a well-established and widely used colorimetric method.[16][17]

Principle: In a highly acidic environment, H₂S reacts with N,N-dimethyl-p-phenylenediamine in the presence of an oxidizing agent (FeCl₃) to form the stable blue dye, methylene blue. The absorbance of this dye, measured spectrophotometrically at ~670 nm, is directly proportional to the initial H₂S concentration.[16][18]

Detailed Methodology:

  • H₂S Trapping:

    • Aliquots of the experimental sample (e.g., buffer containing the dithiolethione donor after incubation) are added to a trapping solution of zinc acetate (B1210297) (e.g., 1% w/v).

    • H₂S is trapped as insoluble zinc sulfide (ZnS), which prevents its escape as a gas.

  • Reagent Preparation:

    • Reagent A: N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution (e.g., 20 mM in 7.2 M HCl).[16]

    • Reagent B: Ferric chloride (FeCl₃) solution (e.g., 30 mM in 1.2 M HCl).[16]

  • Color Development:

    • The ZnS precipitate is centrifuged and the supernatant discarded.

    • Deionized water is added to the pellet, followed by Reagent A and then Reagent B.

    • The mixture is vortexed and incubated in the dark at room temperature for 15-30 minutes to allow for full color development.

  • Measurement:

    • The absorbance of the solution is measured using a spectrophotometer at a wavelength of 665-675 nm.

  • Quantification:

    • A standard curve is generated using known concentrations of a sulfide standard (e.g., NaHS or Na₂S).

    • The H₂S concentration in the unknown sample is determined by interpolating its absorbance value on the standard curve.

Interferences: Strong reducing agents can prevent the formation of the blue color, while high turbidity or sample color can interfere with the absorbance reading.[17][18]

H2S_Measurement_Workflow Start Start: Sample containing Dithiolethione Donor Incubation Incubation (e.g., with cells, microsomes, or buffer) Start->Incubation H2S_Release H₂S is Released Incubation->H2S_Release Trapping 1. Trap H₂S Add sample aliquot to Zinc Acetate H2S_Release->Trapping ZnS ZnS Precipitate Formed Trapping->ZnS Color_Dev 2. Color Development Add DMPD & FeCl₃ reagents ZnS->Color_Dev MB_Formation Methylene Blue Forms Color_Dev->MB_Formation Spectro 3. Measurement Read Absorbance at ~670 nm MB_Formation->Spectro Quant 4. Quantification Compare to NaHS Standard Curve Spectro->Quant End End: H₂S Concentration Determined Quant->End

Caption: Experimental workflow for H₂S measurement using the Methylene Blue assay.

Conclusion and Future Directions

Dithiolethiones represent a highly promising class of H₂S-releasing prodrugs. Their unique mechanism of action, which is dependent on metabolic activation, allows for a slower, more sustained release of H₂S that may better mimic endogenous production compared to simple sulfide salts. Furthermore, their potent ability to activate the cytoprotective Keap1-Nrf2 pathway provides a dual mechanism for therapeutic intervention, combining the signaling actions of H₂S with a robust antioxidant and detoxification response.

Future research will likely focus on designing novel dithiolethione derivatives with enhanced potency, selectivity, and organ-specific targeting. The development of hybrid molecules, which couple the dithiolethione pharmacophore to other bioactive agents, is also a burgeoning field.[19] A deeper understanding of the specific CYP and FMO isozymes involved in their metabolism will be crucial for predicting pharmacokinetics and potential drug-drug interactions. As analytical methods for H₂S detection continue to improve in sensitivity and real-time capability, the intricate roles of these fascinating molecules in health and disease will be further elucidated, paving the way for their clinical translation.

References

ADT-OH's impact on mitochondrial function in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Impact of ADT-OH on Mitochondrial Function in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (this compound) is a well-established slow-releasing hydrogen sulfide (B99878) (H₂S) donor, a molecule belonging to a class of compounds known as gasotransmitters that play crucial roles in various biological processes. Recent research has illuminated the potent anti-cancer properties of this compound, particularly its ability to modulate fundamental cellular processes in cancer cells, including apoptosis and metastasis. A significant portion of this compound's mechanism of action converges on the mitochondrion, a central hub for cellular energy production, metabolism, and programmed cell death.

This technical guide provides a comprehensive overview of the multifaceted impact of this compound on mitochondrial function in cancer cells. It consolidates key quantitative data, details the experimental protocols used to elucidate these effects, and visualizes the complex signaling pathways involved. The information presented is intended to serve as a critical resource for researchers investigating novel cancer therapeutics and the intricate role of mitochondrial dynamics in oncology.

Modulation of Mitochondrial Dynamics and Morphology by this compound

Mitochondria are not static organelles but exist in a dynamic equilibrium between fusion (merging) and fission (division) events. This balance is critical for maintaining mitochondrial health, regulating cellular metabolism, and controlling cell fate. In many aggressive cancers, such as triple-negative breast cancer (TNBC), this balance is skewed towards fission, resulting in fragmented, dot-like mitochondria that support cancer cell migration and metabolic plasticity.

This compound has been shown to directly counteract this pro-cancerous phenotype by promoting mitochondrial fusion. Treatment of TNBC cells with this compound leads to a significant elongation of mitochondria, reversing the fragmented morphology. This morphological shift is driven by changes in the core mitochondrial dynamics machinery. This compound treatment decreases the expression of Dynamin-related protein 1 (Drp1), a key mediator of mitochondrial fission, while simultaneously increasing the expression of Mitofusin 2 (Mfn2), a protein essential for mitochondrial fusion.

Beyond altering the overall network structure, ultrastructural analysis via transmission electron microscopy (TEM) reveals that this compound treatment inflicts significant damage on the mitochondria. In breast cancer cells, this includes damage to the mitochondrial membrane, a decrease or complete disappearance of the cristae, and the appearance of mitochondrial vacuolization.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative impact of this compound on key mitochondrial and cellular parameters in various breast cancer cell lines.

Table 1: Effect of this compound on Mitochondrial Length and Dynamics Proteins Treatment Condition: 50 µM this compound for 48 hours. Data are presented as mean ± SD.

Cell LineParameterControl GroupThis compound TreatedFold ChangeP-value
MDA-MB-231 Mitochondrial Length (µm)~0.8 ± 0.2~2.5 ± 0.5~3.1x Increase< 0.001
Relative Drp1 Expression1.0~0.5~0.5x Decrease< 0.01
Relative Mfn2 Expression1.0~1.8~1.8x Increase< 0.05
4T1-Luci Mitochondrial Length (µm)~0.7 ± 0.2~2.2 ± 0.4~3.1x Increase< 0.001
Relative Drp1 Expression1.0~0.5~0.5x Decrease< 0.005
Relative Mfn2 Expression1.0~2.0~2.0x Increase< 0.01
MCF-7 Mitochondrial Length (µm)~2.0 ± 0.4~1.5 ± 0.3~0.75x Decrease< 0.05
Relative Drp1 Expression1.0~1.0No significant changeNS
Relative Mfn2 Expression1.0~1.0No significant changeNS

Data synthesized from figures in a study by Yu et al..

Table 2: Cytotoxicity of this compound in Breast Cancer Cells (IC₅₀ Values) IC₅₀ is the concentration of a drug that gives half-maximal response.

Cell LineIC₅₀ at 24h (µM)IC₅₀ at 48h (µM)
MDA-MB-231 103.4 ± 8.778.5 ± 6.3
4T1-Luci 115.2 ± 9.589.1 ± 7.2
MCF-7 121.6 ± 10.195.3 ± 8.1

Visualization of this compound's Effect on Mitochondrial Dynamics

G cluster_0 Normal Fission/Fusion Balance cluster_1 Effect of this compound in TNBC Cells Mito Healthy Tubular Mitochondria Mfn2_N Mfn2 (Fusion) Mito->Mfn2_N Fusion Drp1_N Drp1 (Fission) Drp1_N->Mito Fission Fragmented_N Fragmented Mitochondria Drp1_N->Fragmented_N Promotes Mfn2_N->Mito Promotes ADTOH This compound Drp1_A Drp1 Expression (Decreased) ADTOH->Drp1_A Inhibits Mfn2_A Mfn2 Expression (Increased) ADTOH->Mfn2_A Activates Result Elongated & Damaged Mitochondria Drp1_A->Result Reduced Fission Mfn2_A->Result Enhanced Fusion

Caption: this compound alters mitochondrial dynamics in TNBC cells.

Impact on Mitophagy and Bioenergetics

In conjunction with altering mitochondrial shape, this compound inhibits overall mitochondrial function. This is achieved through a dual mechanism: inflicting direct structural damage and downregulating mitophagy, the selective autophagic removal of damaged mitochondria. By preventing the clearance of the dysfunctional, this compound-damaged mitochondria, the compound ensures a buildup of compromised organelles, leading to a collapse in cellular bioenergetics.

Studies using Seahorse XF analysis have demonstrated that this compound treatment significantly reduces basal respiration and the spare respiratory capacity in breast cancer cells. This indicates a profound inhibition of mitochondrial oxidative phosphorylation. Consequently, mitochondrial ATP production rates are substantially decreased. Interestingly, cells attempt to compensate for this mitochondrial shutdown by increasing their rate of glycolysis, though this metabolic switch is insufficient to maintain the high energetic demands of cancer cells, ultimately contributing to the anti-metastatic phenotype.

Visualization of Mitochondrial Function Analysis Workflow

G cluster_0 Seahorse XF Real-Time ATP Rate Assay cluster_1 Data Analysis & Interpretation start Cancer Cells + This compound Treatment plate Seed cells in Seahorse XF Plate start->plate assay Perform Assay with sequential injections of Oligomycin and Rotenone/Antimycin A plate->assay measure Measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) assay->measure calc Calculate Key Parameters: - Basal Respiration - ATP Production Rate - Spare Respiratory Capacity - Glycolytic Rate measure->calc result Result: this compound inhibits mitochondrial respiration and ATP production, leading to a compensatory increase in glycolysis. calc->result

Caption: Workflow for assessing this compound's impact on cellular bioenergetics.

Induction of Mitochondrial-Mediated Apoptosis

This compound is a potent inducer of apoptosis, leveraging both extrinsic and intrinsic (mitochondrial) cell death pathways. In melanoma cells, this compound inhibits the degradation of IκBα, which in turn prevents the activation of the pro-survival transcription factor NF-κB. This leads to the downregulation of key anti-apoptotic proteins targeted by NF-κB, including XIAP and Bcl-2.

The reduction of Bcl-2, a guardian of the mitochondrial outer membrane, is a critical event that links to the intrinsic apoptosis pathway. Lower levels of Bcl-2 allow the pro-apoptotic proteins Bax and Bak to permeabilize the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. This event triggers the formation of the apoptosome and the activation of the caspase cascade, culminating in cell death.

Furthermore, this compound enhances the extrinsic pathway by increasing the levels of the Fas-Associated Death Domain (FADD) protein. It achieves this by downregulating MKRN1, an E3 ubiquitin ligase that targets FADD for degradation. Elevated FADD levels promote the activation of caspase-8, which not only activates downstream executioner caspases but can also cleave the protein Bid into tBid, further amplifying the mitochondrial apoptosis pathway.

Visualization of this compound Induced Apoptotic Signaling

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway ADTOH This compound MKRN1 MKRN1 (E3 Ligase) ADTOH->MKRN1 Inhibits NFkB NF-κB ADTOH->NFkB Inhibits FADD FADD MKRN1->FADD Degrades Casp8 Caspase-8 FADD->Casp8 Activates Mito Mitochondrion Casp8->Mito Amplifies via Bid/tBid Casp3 Caspase-3 Casp8->Casp3 Activates Bcl2 Bcl-2 (Anti-apoptotic) NFkB->Bcl2 Promotes Expression Bcl2->Mito Inhibits CytC Cytochrome c Release Mito->CytC Allows CytC->Casp3 Activates via Apoptosome Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induces apoptosis via extrinsic and mitochondrial pathways.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on mitochondrial function.

Mitochondrial Morphology Analysis (Fluorescence Microscopy)

Objective: To visualize mitochondrial morphology and network characteristics in live cells.

Protocol:

  • Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231, 4T1-Luci) onto glass-bottom dishes or multi-well plates suitable for imaging. Allow cells to adhere overnight.

  • Treatment: Treat cells with the desired concentration of this compound (e.g., 50 µM) or vehicle control (DMSO) for the specified duration (e.g., 48 hours).

  • Staining:

    • Thirty minutes before imaging, add MitoTracker™ Red CMXRos (e.g., at a final concentration of 100 nM) directly to the culture medium.

    • Incubate for 30 minutes at 37°C in a CO₂ incubator.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove excess dye.

  • Imaging: Add fresh, pre-warmed culture medium or imaging buffer to the cells. Immediately acquire images using a confocal or fluorescence microscope equipped with a Texas Red or similar filter set.

  • Analysis: Quantify mitochondrial length and morphology using image analysis software such as ImageJ/Fiji. At least 10-15 cells per condition should be analyzed.

Ultrastructural Analysis (Transmission Electron Microscopy - TEM)

Objective: To examine the fine details of mitochondrial structure, including cristae and membrane integrity.

Protocol:

  • Cell Culture and Treatment: Grow and treat cells with this compound as described above.

  • Fixation:

    • Aspirate the culture medium and gently wash cells with PBS.

    • Fix the cells in a solution of 2.5% glutaraldehyde (B144438) in 0.1 M sodium cacodylate buffer (pH 7.4) for 1-2 hours at room temperature.

  • Post-fixation: Wash the cells with cacodylate buffer and post-fix with 1% osmium tetroxide (OsO₄) in the same buffer for 1 hour on ice.

  • Dehydration and Embedding:

    • Dehydrate the samples through a graded series of ethanol (B145695) concentrations (e.g., 50%, 70%, 90%, 100%).

    • Infiltrate the samples with a mixture of resin (e.g., Epon) and propylene (B89431) oxide, followed by pure resin.

    • Embed the samples in resin blocks and polymerize in an oven at 60°C for 48 hours.

  • Sectioning and Staining:

    • Cut ultrathin sections (70-90 nm) using an ultramicrotome.

    • Mount the sections on copper grids.

    • Stain the sections with uranyl acetate (B1210297) followed by lead citrate.

  • Imaging: Examine the grids using a transmission electron microscope. Capture images of mitochondria at various magnifications to assess cristae structure, membrane integrity, and the presence of vacuoles.

Western Blotting for Drp1 and Mfn2

Objective: To quantify the expression levels of key mitochondrial fission and fusion proteins.

Protocol:

  • Cell Lysis:

    • After treatment with this compound, wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size on a 10% or 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Drp1, Mfn2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection:

    • Wash the membrane with TBST.

    • Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of Drp1 and Mfn2 to the loading control.

Conclusion

This compound represents a promising anti-cancer agent that exerts significant and multifaceted effects on mitochondrial biology. By forcefully shifting the dynamic balance from fission towards fusion, inflicting structural damage, and inhibiting the critical quality control process of mitophagy, this compound orchestrates a collapse of mitochondrial function. This bioenergetic crisis, coupled with the targeted activation of apoptotic signaling pathways, effectively curtails the metastatic potential and viability of cancer cells. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for further research into H₂S donors as a novel class of mitochondrially-targeted cancer therapeutics.

Initial Studies on the Bioavailability of Androgen Deprivation Therapy (ADT) Agents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial literature searches for "ADT-OH derivatives" in the context of Androgen Deprivation Therapy (ADT) did not yield specific results. Scientific literature identifies "this compound" as 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione, a hydrogen sulfide (B99878) (H₂S) donor investigated for its effects in conditions like cancer and impaired vascular function, rather than as an androgen receptor antagonist.[1][2] The term "ADT" in the context of prostate cancer treatment refers to Androgen Deprivation Therapy, a cornerstone in managing this disease.[3][4][5] This guide will focus on the bioavailability of novel oral agents used for Androgen Deprivation Therapy, a topic of significant interest to researchers and drug development professionals.

This technical guide provides an in-depth overview of the initial studies on the bioavailability of modern oral Androgen Deprivation Therapy agents. It is intended for researchers, scientists, and drug development professionals working on novel treatments for prostate cancer.

Introduction to Oral Androgen Deprivation Therapy

Prostate cancer is a leading cause of cancer-related death in men, and its growth is often driven by androgens, such as testosterone (B1683101).[3] Androgen Deprivation Therapy (ADT) aims to reduce androgen levels or block their action on prostate cancer cells.[3][5] While traditionally administered via injections or implants, the development of oral ADT agents represents a significant advancement, offering greater patient convenience.[6][7] The bioavailability of these oral agents is a critical factor in their clinical efficacy and safety.

Bioavailability of Novel Oral ADT Agents

The following tables summarize key pharmacokinetic parameters from initial studies of novel oral ADT agents.

Table 1: Pharmacokinetic Properties of Relugolix (B1679264), an Oral GnRH Antagonist

ParameterValueSpeciesStudy NotesReference
Time to Castration (Testosterone < 50 ng/dL) 56% of patients by Day 4HumanPhase 3 HERO study. Relugolix administered as a 120 mg daily oral dose.[8]
Sustained Castration Rate (through 48 weeks) 96.7%HumanCompared to 88.8% for leuprolide injections.[8]
Testosterone Recovery (90 days post-treatment) Mean level of 288.4 ng/dLHumanSubgroup analysis from the HERO study.[8]
Administration Oral, once dailyHumanOffers a non-invasive alternative to injectable formulations.[6][7]

Table 2: Characteristics of Second-Generation Androgen Receptor Antagonists

CompoundKey FeaturesBioavailability NotesReference
Enzalutamide High-affinity AR antagonist, prevents nuclear translocation.Orally administered. Overcomes resistance to first-generation antiandrogens.[9]
Apalutamide Potent AR inhibitor, inhibits nuclear translocation.Orally administered. Effective in non-metastatic castration-resistant prostate cancer.
Darolutamide High-affinity AR antagonist with a distinct structure.Orally administered. Pan-antagonist of several escape mutations.
Novel Compound 92 AR antagonist that disrupts AR ligand-binding domain dimerization.Preclinical oral bioavailability not specified, but showed high bioactivity in vitro.[10]

Experimental Protocols

Detailed methodologies are crucial for interpreting bioavailability data. Below are representative experimental protocols employed in the study of oral ADT agents.

Phase 3 Clinical Trial Protocol for an Oral GnRH Antagonist (Example: HERO Trial for Relugolix)
  • Study Design: Randomized, open-label, multicenter Phase 3 trial.

  • Participants: Men with advanced prostate cancer requiring at least one year of ADT.

  • Intervention: Patients were randomized in a 2:1 ratio to receive either:

    • Oral relugolix (120 mg once daily after a loading dose).

    • Leuprolide acetate (B1210297) injections every 3 months.

  • Primary Endpoint: Sustained castration, defined as serum testosterone levels < 50 ng/dL from day 29 through week 48.

  • Secondary Endpoints:

    • Castration rates at various early time points (e.g., day 4 and 15).

    • Profound castration rates (testosterone < 20 ng/dL).

    • Testosterone recovery in a subgroup of patients after treatment discontinuation.

  • Pharmacokinetic Sampling: Blood samples were collected at specified intervals to determine serum testosterone concentrations.

  • Analytical Method: Serum testosterone levels were measured using validated laboratory techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Preclinical in vivo Bioavailability Study for a Novel AR Antagonist
  • Animal Model: Male rodents (e.g., rats or mice).

  • Drug Administration: The test compound is administered orally via gavage at a specific dose. A parallel group receives the compound intravenously to determine absolute bioavailability.

  • Blood Sampling: Blood samples are collected at multiple time points post-dosing from a suitable blood vessel (e.g., tail vein).

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Bioanalytical Method: The concentration of the drug and its major metabolites in plasma is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • Oral Bioavailability (%F): Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizing Mechanisms of Action and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key pathways and processes relevant to the study of oral ADT agents.

Androgen_Signaling_Pathway cluster_cell Prostate Cancer Cell cluster_nucleus Nucleus Testosterone Testosterone Testosterone_in Testosterone Testosterone->Testosterone_in Diffusion AR Androgen Receptor (AR) AR_DHT AR-DHT Complex AR->AR_DHT DHT DHT Testosterone_in->DHT 5α-reductase DHT->AR_DHT AR_DHT_nucleus AR-DHT Complex AR_DHT->AR_DHT_nucleus Nuclear Translocation ARE Androgen Response Element (ARE) on DNA Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Initiates AR_DHT_nucleus->ARE Binds to

Caption: Androgen receptor signaling pathway in a prostate cancer cell.

Oral_ADT_MOA cluster_drugs Oral ADT Agents cluster_pathway Mechanism of Action GnRH_ant Oral GnRH Antagonist (e.g., Relugolix) Pituitary Pituitary Gland GnRH_ant->Pituitary Blocks GnRH Receptor AR_ant Oral AR Antagonist (e.g., Enzalutamide) AR Androgen Receptor AR_ant->AR Blocks Androgen Binding Nuclear_Translocation Nuclear Translocation and DNA Binding AR_ant->Nuclear_Translocation Inhibits Testes Testes Pituitary->Testes LH/FSH signal Testosterone Testosterone Production Testes->Testosterone Testosterone->AR AR->Nuclear_Translocation Tumor_Growth Tumor Growth Nuclear_Translocation->Tumor_Growth

Caption: Mechanisms of action for different classes of oral ADT agents.

Bioavailability_Workflow start Oral Administration of Novel Compound absorption GI Absorption start->absorption first_pass First-Pass Metabolism (Liver) absorption->first_pass systemic_circ Systemic Circulation first_pass->systemic_circ blood_sampling Serial Blood Sampling systemic_circ->blood_sampling analysis LC-MS/MS Analysis blood_sampling->analysis pk_calc Pharmacokinetic Calculations (Cmax, Tmax, AUC) analysis->pk_calc bioavailability Determine Bioavailability (%F) pk_calc->bioavailability

Caption: Experimental workflow for determining oral bioavailability.

References

Unveiling the Molecular Footprint of ADT-OH: An In-depth Technical Guide to its Off-Target Effects in Preliminary Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the off-target effects of 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH), a hydrogen sulfide (B99878) (H₂S) releasing donor, as observed in preliminary cancer research studies. While primarily investigated for its anti-tumor properties, a deeper analysis of its molecular interactions reveals a broader spectrum of activity. This document collates quantitative data, details experimental methodologies, and visualizes the complex signaling pathways modulated by this compound, offering a critical resource for researchers exploring its therapeutic potential and refining its application.

Quantitative Analysis of this compound Cellular Effects

The following tables summarize the key quantitative data from preliminary studies on this compound, focusing on its effects on cell viability and proliferation across various cancer cell lines.

Table 1: Inhibitory Concentration (IC₅₀) of this compound in Melanoma Cells

Cell LineCell TypeIncubation Time (h)IC₅₀ (µM)Reference
A375Human Melanoma2411.67[1]
B16F10Murine Melanoma245.653[1]

Table 2: Effect of this compound on Cell Proliferation

Cell LineCell TypeConcentration (µM)Inhibition of Proliferation (%)Reference
B16F10Murine Melanoma12.555.74[2]
MEFMouse Embryonic Fibroblast12.527.64[2]

Key Experimental Protocols

This section details the methodologies for pivotal experiments used to characterize the effects of this compound.

Cell Viability and Proliferation Assay (CCK-8 Assay)

The anti-proliferative effects of this compound were quantified using a Cell Counting Kit-8 (CCK-8) assay.[2]

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well.

  • Treatment: Cells were treated with a range of this compound concentrations (0.8–100 µM) for 24, 48, or 72 hours.

  • Assay: Following treatment, 10 µl of CCK-8 solution was added to each well.

  • Incubation and Measurement: After a 1-hour incubation period, the absorbance was measured at 450 nm using a microplate spectrophotometer.

Apoptosis Analysis by Flow Cytometry

Flow cytometry was employed to quantify this compound-induced apoptosis.[1]

  • Cell Treatment: Cells were treated with varying concentrations of this compound.

  • Staining: Treated cells were incubated with Annexin V conjugated to a fluorescent protein (e.g., enhanced green fluorescent protein).

  • Analysis: The percentage of apoptotic cells was determined using a FACSCalibur flow cytometer with CellQuest software.

Cell Cycle Analysis

The impact of this compound on the cell cycle was investigated through flow cytometry.[1]

  • Cell Fixation: Cells were fixed overnight at 4°C using 70% pre-chilled ethanol.

  • Staining: Fixed cells were stained with Propidium Iodide (PI).

  • Analysis: Cell cycle distribution was analyzed on a FACSCalibur flow cytometer.

Western Blot Analysis

Western blotting was utilized to assess changes in protein expression levels in response to this compound treatment.[1]

  • Cell Lysis: Treated cells were lysed to extract total protein.

  • Protein Quantification: Protein concentration was determined using a suitable method (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were probed with primary antibodies against target proteins (e.g., p-FAK, FAK, Paxillin, p-AKT, AKT, E-Cadherin, N-Cadherin, and Vimentin), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

High-Throughput Proteomic Screening (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used for high-throughput proteomic screening to compare protein expression levels between this compound-treated and untreated cells.[1]

  • Sample Preparation: Proteins were extracted from cell lysates, digested into peptides, and labeled for quantitative analysis.

  • LC-MS/MS Analysis: Labeled peptides were separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The resulting data was used to identify and quantify differentially expressed proteins. Bioinformatic tools were then used for pathway and network analysis.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by this compound and the experimental workflows.

Signaling Pathways Modulated by this compound

This compound, as a hydrogen sulfide donor, influences multiple signaling cascades within cancer cells. The primary intended effect is the induction of apoptosis. However, preliminary studies reveal a broader impact on pathways related to cell adhesion, migration, and survival.

ADT_OH_Signaling_Pathways cluster_adt_oh This compound cluster_pathways Signaling Pathways cluster_fak FAK/Paxillin Pathway cluster_cbs_cse CSE/CBS Pathway cluster_nfkb NF-κB Pathway cluster_fadd FADD-Dependent Apoptosis cluster_cellular_effects Cellular Effects ADT_OH This compound (H₂S Donor) FAK FAK ADT_OH->FAK CSE_CBS CSE/CBS ADT_OH->CSE_CBS IKB_alpha IκBα ADT_OH->IKB_alpha MKRN1 MKRN1 ADT_OH->MKRN1 paxillin Paxillin FAK->paxillin Proliferation Proliferation FAK->Proliferation EMT EMT FAK->EMT Metastasis Metastasis paxillin->Metastasis CSE_CBS->Metastasis NF_kB NF-κB IKB_alpha->NF_kB XIAP XIAP NF_kB->XIAP Bcl2 Bcl-2 NF_kB->Bcl2 Apoptosis Apoptosis XIAP->Apoptosis Bcl2->Apoptosis FADD FADD MKRN1->FADD Caspase8 Caspase-8 FADD->Caspase8 Caspase8->Apoptosis Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_assays Cellular & Molecular Assays cluster_in_vivo In Vivo Studies cell_culture Cancer Cell Lines (e.g., A375, B16F10) adt_oh_treatment This compound Treatment (Dose- and Time-Response) cell_culture->adt_oh_treatment cck8 Cell Viability (CCK-8 Assay) adt_oh_treatment->cck8 flow_cytometry Apoptosis & Cell Cycle (Flow Cytometry) adt_oh_treatment->flow_cytometry western_blot Protein Expression (Western Blot) adt_oh_treatment->western_blot proteomics Global Proteome Analysis (LC-MS/MS) adt_oh_treatment->proteomics animal_model Mouse Models (e.g., Xenograft, Metastasis) in_vivo_treatment This compound Administration animal_model->in_vivo_treatment tumor_analysis Tumor Growth & Metastasis Analysis in_vivo_treatment->tumor_analysis

References

Methodological & Application

Application Notes and Protocols for ADT-OH Stock Solution Preparation with DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione), also known as ACS1, is a synthetic hydrogen sulfide (B99878) (H₂S) donor derived from anethole (B165797) dithiolethione (ADT)[1][2]. As a slow-releasing H₂S donor, this compound is a valuable tool in studying the diverse physiological and pathological roles of H₂S, a critical gaseous signaling molecule[3][4][5][6]. Its applications in research are expanding, particularly in areas such as cancer biology, where it has been shown to induce apoptosis, and in neuroscience, where it exhibits neuroprotective effects[3][5][6]. Proper preparation of stock solutions is crucial for accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound due to its excellent solubilizing properties for a wide range of organic compounds[2][3][7][8]. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound is summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₆OS₃[1][2][9]
Molecular Weight 226.3 g/mol [2][9]
CAS Number 18274-81-2[1][2][9]
Appearance Yellow crystalline solid[1][2]
Purity ≥98%[2][9]
Solubility in DMSO 5 mg/mL[2]
Storage (Solid) -20°C, desiccated[2][10]
Stability (Solid) ≥ 4 years at -20°C[2]
Storage (DMSO Stock) -20°C or -80°C[10][11]
Stability (DMSO Stock) Up to 1 month at -20°C, 6 months at -80°C[10][11]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials (amber or wrapped in foil for light protection)

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Pre-weighing Preparations:

    • Ensure the analytical balance is calibrated and located inside a chemical fume hood to minimize inhalation of the powder.

    • Wear appropriate PPE.

    • Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.

  • Weighing this compound:

    • Carefully weigh out the desired amount of this compound powder into a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.263 mg of this compound (Molecular Weight = 226.3 g/mol ).

  • Solubilization in DMSO:

    • Add the calculated volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

    • Cap the tube securely.

  • Dissolution:

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid excessive heat[12]. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound[11].

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[11].

Safety Precautions:

  • This compound is intended for research use only[1][9][10].

  • Handle this compound powder in a chemical fume hood to avoid inhalation.

  • DMSO is readily absorbed through the skin and can carry dissolved substances with it; therefore, always wear gloves when handling DMSO solutions[7].

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

Diagrams

ADT_OH_Stock_Preparation_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot into Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution with DMSO.

Signaling_Pathway_ADT_OH ADT_OH This compound H2S H₂S Release ADT_OH->H2S NFkB NF-κB Pathway H2S->NFkB Inhibition Apoptosis Apoptosis H2S->Apoptosis Induction Neuroprotection Neuroprotection H2S->Neuroprotection Promotion Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Simplified signaling overview of this compound as an H₂S donor.

References

Determining the Optimal Working Concentration of ADT-OH for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione) is a well-documented hydrogen sulfide (B99878) (H₂S) releasing donor with significant potential in cancer research.[1][2][3] As a slow-releasing H₂S donor, this compound has been shown to induce apoptosis, inhibit cell proliferation and metastasis in various cancer cell lines.[1][2][3] Its mechanism of action involves the modulation of key signaling pathways, including the FAK/Paxillin and NF-κB pathways.[1][2][4] This document provides detailed application notes and standardized protocols for determining the optimal working concentration of this compound in common in vitro assays, ensuring reliable and reproducible results for researchers in the field of drug development and cancer biology.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the gradual release of hydrogen sulfide. H₂S, the third endogenous gasotransmitter, is involved in a multitude of physiological and pathological processes.[3][5] In the context of cancer, this compound has been demonstrated to:

  • Induce Apoptosis: this compound promotes cancer cell death by upregulating pro-apoptotic proteins like FADD and inhibiting anti-apoptotic pathways such as NF-κB.[1][3] It can suppress the degradation of FADD, an essential component of the extrinsic apoptosis pathway.[3][6]

  • Inhibit Metastasis: It has been shown to significantly inhibit the migration and invasion of cancer cells, a crucial aspect of metastasis, by suppressing the FAK/Paxillin signaling pathway.[1][2]

  • Modulate Signaling Pathways: this compound influences several signaling cascades, including the AKT and CSE/CBS pathways, which are critical for cell survival and proliferation.[2][4]

Data Presentation: Recommended Concentration Ranges for In Vitro Assays

The optimal working concentration of this compound is cell-type dependent and assay-specific. The following tables summarize empirically determined concentration ranges from various studies to serve as a starting point for optimization.

Table 1: Effective Concentrations of this compound in Cell Viability and Proliferation Assays

Cell LineAssay TypeConcentration Range (µM)Incubation Time (h)Observed EffectReference
MDA-MB-231 (TNBC)Proliferation0 - 20024 - 48Inhibition of metastasis without affecting proliferation at lower concentrations[1]
4T1-Luci (TNBC)Proliferation0 - 20024 - 48Inhibition of metastasis without affecting proliferation at lower concentrations[1]
HCT116 (Colorectal)Antitumor Activity7.5 - 12048Synergistic enhancement with celecoxib[1]
B16F10 (Melanoma)CCK-80.8 - 10024IC₅₀ = 5.653 µM[2]
A375 (Melanoma)CCK-80.8 - 10024IC₅₀ = 11.67 µM[2]
MEFs (Normal)CCK-80.8 - 10024IC₅₀ = 32.37 µM (less toxic to normal cells)[2]
Various Tumor CellsCCK-80.8 - 10024, 48, 72Significant inhibition of proliferation[7]

Table 2: Effective Concentrations of this compound in Apoptosis and Cell Cycle Assays

Cell LineAssay TypeConcentration Range (µM)Incubation Time (h)Observed EffectReference
B16F10 (Melanoma)Annexin V / PI0.8, 3.2, 12.5, 5024Dose-dependent increase in apoptosis[7]
B16F10, B16F1, A375Cell Cycle (PI)0, 6.3, 25, 10024G₂/M phase arrest[2]

Table 3: Effective Concentrations of this compound in Cell Migration and Invasion Assays

Cell LineAssay TypeConcentration Range (µM)Incubation Time (h)Observed EffectReference
B16F10, B16F1, A375Transwell Invasion0, 6.3, 25, 10012Dose-dependent suppression of invasion[2]
B16F10, A375Wound HealingNot specifiedNot specifiedDose-dependent inhibition of migration[4]

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay (CCK-8)

This protocol is adapted from established methods to determine the effect of this compound on cell viability.[2][7]

Materials:

  • This compound (stock solution in DMSO, protect from light)

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader (450 nm absorbance)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0, 0.8, 1.6, 3.2, 6.3, 12.5, 25, 50, and 100 µM.

  • Remove the medium from the wells and add 100 µL of the respective this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on standard flow cytometry methods for detecting apoptosis.[8][9][10]

Materials:

  • This compound

  • Target cancer cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 6.3, 25, 100 µM) for 24 hours.

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls to set up compensation and gates.

Protocol 3: Cell Invasion Assay (Transwell Assay)

This protocol outlines a method to assess the effect of this compound on cancer cell invasion.[2]

Materials:

  • This compound

  • Target cancer cell line

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel

  • Serum-free medium

  • Complete medium with a chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Methanol (B129727) or paraformaldehyde for fixation

  • Crystal violet stain

Procedure:

  • Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Harvest and resuspend the cells in serum-free medium containing different concentrations of this compound (e.g., 0, 6.3, 25, 100 µM).

  • Seed 1 x 10⁵ cells in the upper chamber of the Transwell insert.

  • Add complete medium with a chemoattractant to the lower chamber.

  • Incubate for 12-24 hours at 37°C.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol or paraformaldehyde.

  • Stain the cells with crystal violet.

  • Count the number of stained cells in several random fields under a microscope.

  • Quantify the results and express them as a percentage of the control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ADT_OH_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound H2S H₂S Release This compound->H2S FAK FAK H2S->FAK AKT AKT H2S->AKT NFkB NF-κB H2S->NFkB FADD FADD H2S->FADD Paxillin Paxillin FAK->Paxillin Metastasis Metastasis Paxillin->Metastasis Inhibition AKT->Metastasis Inhibition Apoptosis Apoptosis NFkB->Apoptosis Inhibition Caspases Caspases FADD->Caspases Caspases->Apoptosis

Caption: this compound mechanism of action.

Cell_Viability_Workflow start Seed Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 treatment Treat with this compound Serial Dilutions incubation1->treatment incubation2 Incubate 24-72h treatment->incubation2 add_cck8 Add CCK-8 Reagent incubation2->add_cck8 incubation3 Incubate 1-4h add_cck8->incubation3 read_plate Measure Absorbance at 450 nm incubation3->read_plate analysis Calculate Cell Viability (%) read_plate->analysis

Caption: Cell viability assay workflow.

Apoptosis_Assay_Workflow start Seed Cells in 6-well Plate treatment Treat with this compound start->treatment harvest Harvest Adherent & Floating Cells treatment->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubation Incubate 15 min stain->incubation analyze Analyze by Flow Cytometry incubation->analyze

Caption: Apoptosis assay workflow.

Solubility and Stability

This compound has limited water solubility. For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[11] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. When preparing working solutions, it is crucial to ensure that this compound remains in solution and does not precipitate. It is recommended to prepare fresh dilutions from the stock solution for each experiment. For storage, this compound should be kept at -20°C and used within a month for optimal stability.[1]

References

ADT-OH Application Notes and Protocols for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione) is a synthetic hydrogen sulfide (B99878) (H₂S) donor that facilitates the slow release of H₂S, a gaseous signaling molecule with significant roles in various physiological and pathological processes. In oncological research, this compound has emerged as a promising experimental compound due to its demonstrated anti-cancer properties. It has been shown to inhibit the proliferation and metastasis of various cancer cell lines by inducing apoptosis and modulating key signaling pathways.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture studies to investigate its anti-cancer effects.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through two interconnected mechanisms: the induction of apoptosis (programmed cell death) and the inhibition of cell migration and invasion. This is achieved by modulating critical intracellular signaling pathways.

The primary signaling cascades affected by this compound include:

  • Inhibition of the NF-κB Pathway: this compound has been shown to inhibit the activation of NF-κB, a key transcription factor that promotes cell survival and proliferation by upregulating anti-apoptotic proteins. By suppressing NF-κB, this compound downregulates the expression of target genes like XIAP and Bcl-2, thereby promoting apoptosis.[2]

  • Suppression of the FAK/Paxillin Pathway: The Focal Adhesion Kinase (FAK) and Paxillin signaling pathway is crucial for cell adhesion, migration, and invasion. This compound treatment leads to a decrease in the expression and phosphorylation of both FAK and its downstream target Paxillin, which in turn inhibits the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Treatment DurationAssay
A375Human Melanoma11.67[1]24 hoursCCK-8
B16F10Murine Melanoma5.653[1]24 hoursCCK-8
A549Human Lung Carcinoma27.57[3]48 hoursCCK-8
HCT-116Human Colorectal CarcinomaInhibits proliferation[1]Not SpecifiedNot Specified
HepG2Human Hepatocellular CarcinomaInhibits proliferation[1]Not SpecifiedNot Specified
MDA-MB-231Human Breast AdenocarcinomaInhibits proliferation[1]Not SpecifiedNot Specified

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and passage number. It is recommended to perform a dose-response curve for each new cell line or experimental setup.

Mandatory Visualizations

Signaling Pathways

ADT_OH_Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_FAK FAK/Paxillin Pathway ADT_OH This compound NFkB NF-κB ADT_OH->NFkB Inhibits XIAP_Bcl2 XIAP, Bcl-2 (Anti-apoptotic proteins) NFkB->XIAP_Bcl2 Downregulates Apoptosis_NFkB Apoptosis XIAP_Bcl2->Apoptosis_NFkB Induces ADT_OH2 This compound FAK FAK ADT_OH2->FAK Inhibits Paxillin Paxillin FAK->Paxillin Inhibits EMT Epithelial-Mesenchymal Transition (EMT) Paxillin->EMT Inhibits Metastasis Metastasis EMT->Metastasis Inhibits Experimental_Workflow cluster_culture Cell Culture cluster_assays Experimental Assays cluster_analysis Data Analysis start Seed Cancer Cells treat Treat with this compound (Varying Concentrations & Durations) start->treat cck8 Cell Viability (CCK-8 Assay) treat->cck8 apoptosis Apoptosis (Annexin V Assay) treat->apoptosis western Protein Expression (Western Blot) treat->western ic50 Determine IC50 cck8->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant protein_quant Analyze Protein Levels (FAK, Paxillin, etc.) western->protein_quant

References

Application Notes and Protocols for In Vivo Administration of ADT-OH in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo dosage and administration of ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione), a slow-releasing hydrogen sulfide (B99878) (H₂S) donor, in mouse models. The information is compiled from preclinical studies, primarily in the field of oncology.

Introduction

This compound is a widely used experimental compound that serves as a donor of hydrogen sulfide, a gaseous signaling molecule with diverse physiological and pathological roles. In preclinical research, this compound has shown promise, particularly for its anti-cancer properties, including the induction of apoptosis and inhibition of metastasis in melanoma models.[1][2][3] Its mechanism of action involves the modulation of various signaling pathways, including the CSE/CBS and FAK/Paxillin pathways.[1]

Due to its therapeutic potential, understanding the appropriate in vivo dosage, administration routes, and formulation is critical for researchers. This document provides a detailed overview of these aspects to facilitate the design and execution of robust in vivo studies in mice.

Physicochemical Properties and Formulation

A significant challenge in working with this compound is its low water solubility, which can impact its bioavailability and administration.[4] Researchers have employed several strategies to overcome this limitation:

  • Suspensions: For oral gavage and intraperitoneal injections, this compound is often administered as a suspension. A common vehicle is 0.5% carboxymethylcellulose (CMC) in phosphate-buffered saline (PBS).[3]

  • Solubilizing Agents: To improve solubility, hydroxypropyl-β-cyclodextrin (CD) has been used, with the resulting CD-ADT-OH complex demonstrating superior anti-cancer effects in vivo.[4]

  • Co-solvents: For transdermal delivery systems, formulations with propylene (B89431) glycol (PG) have been explored to enhance skin permeation.[5][6]

In Vivo Dosage and Administration Data

The following tables summarize the quantitative data on the in vivo dosage and administration of this compound in various mouse models.

Table 1: Summary of In Vivo Efficacy Studies of this compound in Mouse Models

Mouse ModelCancer TypeAdministration RouteDosageDosing FrequencyVehicle/FormulationKey Findings
Tail-vein metastasis (B16F10 cells)MelanomaTail vein injection17.5, 37.5, 75 mg/kg5 times a week for 3 weeksNot specifiedSignificantly inhibited migration and invasion of melanoma cells.[1]
Footpad-injection (B16F10 cells)MelanomaNot specified37.5 mg/kgNot specifiedNot specifiedDecreased paw volume and reduced the number of melanoma nodules in the lungs.[1]
Xenograft (B16F10 cells)MelanomaOral gavage37.5 mg/kgOnce every other day0.5% carboxymethylcellulose/PBSReduced tumor size.[3]
Xenograft (B16F10 cells)MelanomaGavageLow-dose (not specified)Not specifiedNot specifiedIn combination with VNP-FADD, significantly inhibited tumor growth and induced apoptosis.[2]
Orthotopic xenograft (MDA-MB-231)Triple-negative breast cancerIntraperitonealNot specifiedNot specifiedNot specifiedPotent anti-metastatic activity.[4]
Orthotopic (4T1-Luci)Breast cancerIntraperitonealNot specifiedNot specifiedNot specifiedPotent anti-metastatic activity.[4]
Tail vein metastasis (4T1-Luci)Breast cancerIntraperitonealNot specifiedNot specifiedNot specifiedPotent anti-metastatic activity.[4]
Colorectal cancer HCT116 xenograftColorectal cancerNot specifiedLow-dose (not specified)Not specifiedNot specifiedCombination with celecoxib (B62257) showed excellent antitumor therapeutic effect without apparent toxicity.[4]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineIC₅₀ Value (µM)
A375 (human melanoma)11.67
B16F10 (mouse melanoma)5.653
MEFs (mouse embryonic fibroblasts)32.37

Data from[1]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

This protocol is adapted from studies using this compound in melanoma xenograft models.[3]

Materials:

  • This compound powder

  • Carboxymethylcellulose (CMC)

  • Phosphate-buffered saline (PBS), sterile

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare the vehicle: Prepare a 0.5% (w/v) solution of CMC in sterile PBS. To do this, slowly add CMC powder to the PBS while vortexing to prevent clumping. Continue to mix until the CMC is fully dissolved. This may require stirring for an extended period.

  • Weigh this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and the total volume to be prepared.

  • Suspend this compound: Add the weighed this compound powder to the 0.5% CMC/PBS vehicle.

  • Homogenize the suspension: Vortex the mixture vigorously for several minutes to ensure a uniform suspension. If necessary, sonicate the suspension for short intervals on ice to aid in dispersion.

  • Verify concentration: Before administration, ensure the suspension is well-mixed to guarantee accurate dosing.

Protocol 2: Administration of this compound by Oral Gavage

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (flexible or rigid with a ball tip)

  • Syringes

  • Animal scale

Procedure:

  • Animal Handling and Restraint: Accurately weigh the mouse to calculate the correct dosage volume. Gently but firmly restrain the mouse to prevent movement and injury.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.

  • Administration: Gently insert the gavage needle into the esophagus. The needle should pass smoothly without resistance. Administer the calculated volume of the this compound suspension slowly and steadily.

  • Post-administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Melanoma Metastasis

This compound has been shown to inhibit melanoma metastasis by suppressing the CSE/CBS and FAK/Paxillin signaling pathways. The following diagram illustrates this proposed mechanism.

ADT_OH_Pathway cluster_cell Melanoma Cell ADT_OH This compound H2S H₂S ADT_OH->H2S releases FAK FAK ADT_OH->FAK inhibits CSE_CBS CSE/CBS H2S->CSE_CBS CSE_CBS->FAK Paxillin Paxillin FAK->Paxillin Metastasis Metastasis FAK->Metastasis Paxillin->Metastasis

Caption: Proposed signaling pathway of this compound in inhibiting melanoma metastasis.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model.

experimental_workflow cluster_setup Model Setup cluster_treatment Treatment cluster_monitoring Monitoring & Analysis cell_culture Tumor Cell Culture (e.g., B16F10) implantation Subcutaneous Implantation of Tumor Cells into Mice cell_culture->implantation randomization Randomization of Mice into Treatment Groups implantation->randomization treatment This compound Administration (e.g., Oral Gavage) randomization->treatment vehicle Vehicle Control Administration randomization->vehicle tumor_measurement Tumor Volume Measurement treatment->tumor_measurement body_weight Body Weight Monitoring treatment->body_weight vehicle->tumor_measurement vehicle->body_weight euthanasia Euthanasia & Tumor and Tissue Collection tumor_measurement->euthanasia body_weight->euthanasia analysis Histological & Molecular Analysis euthanasia->analysis

Caption: General experimental workflow for an in vivo this compound efficacy study.

Important Considerations

  • Toxicity: While studies suggest this compound has low toxicity, especially towards normal cells, it is crucial to conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) in the specific mouse strain and model being used.[1]

  • Pharmacokinetics: Currently, there is limited publicly available information on the detailed pharmacokinetics of this compound in mice. This data, including Cmax, Tmax, half-life, and bioavailability, is essential for designing optimal dosing schedules. Researchers should consider conducting pharmacokinetic studies to inform their experimental design.

  • Vehicle Effects: The choice of vehicle can influence the absorption and efficacy of this compound. It is important to include a vehicle-only control group in all experiments to account for any potential effects of the vehicle itself.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare. Proper handling, restraint, and administration techniques are essential to minimize stress and ensure the well-being of the animals.

Conclusion

This compound is a valuable tool for in vivo research, particularly in the context of cancer biology. By carefully considering the dosage, administration route, and formulation, researchers can effectively utilize this compound to investigate the therapeutic potential of hydrogen sulfide donation in various disease models. The protocols and data presented here provide a foundation for the rational design of future in vivo studies with this compound. Further research into its pharmacokinetics and toxicology will be beneficial for its continued development and application.

References

Application Note and Protocol: Conducting an Apoptosis Assay with ADT-OH Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH) is a well-documented hydrogen sulfide (B99878) (H₂S) releasing donor that has garnered significant interest in cancer research.[1] It serves as a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines.[2][3] This application note provides detailed protocols for assessing apoptosis in cells treated with this compound using three standard methods: Annexin V/Propidium Iodide (PI) staining, Caspase-Glo® 3/7 assay, and Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay.

This compound induces apoptosis through a dual mechanism involving both the intrinsic and extrinsic pathways. It has been shown to inhibit the activation of NF-κB, which leads to the downregulation of anti-apoptotic proteins such as XIAP and Bcl-2.[2][3] Concurrently, this compound can upregulate the Fas-Associated Death Domain (FADD) protein, a key adaptor in the extrinsic pathway, by suppressing its degradation.[3][4] This dual action culminates in the activation of executioner caspases and the subsequent dismantling of the cell.

Mechanism of Action: this compound Induced Apoptosis

This compound initiates apoptosis through two interconnected signaling cascades:

  • Intrinsic (Mitochondrial) Pathway: this compound treatment inhibits the degradation of IκBα, which in turn prevents the activation of the NF-κB signaling pathway.[3][4] This results in the decreased expression of NF-κB target genes that promote cell survival, including the anti-apoptotic proteins XIAP and Bcl-2.[2][3] The reduction of these proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade.

  • Extrinsic (Death Receptor) Pathway: this compound has been found to downregulate MKRN1, an E3 ubiquitin ligase responsible for the degradation of FADD.[3][5] The resulting increase in FADD protein levels promotes the activation of caspase-8, which then directly activates downstream executioner caspases like caspase-3, amplifying the apoptotic signal.[4][5]

ADT_OH_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase MKRN1 MKRN1 (E3 Ubiquitin Ligase) FADD FADD MKRN1->FADD Degradation Casp8 Caspase-8 FADD->Casp8 Activation Casp3 Caspase-3 Casp8->Casp3 Activation IkBa IκBα NFkB NF-κB IkBa->NFkB Inhibition Anti_Apoptotic Anti-Apoptotic Proteins (XIAP, Bcl-2) NFkB->Anti_Apoptotic Upregulation Anti_Apoptotic->Casp3 Inhibition Apoptosis Apoptosis Casp3->Apoptosis ADT_OH This compound ADT_OH->MKRN1 Inhibition ADT_OH->IkBa Inhibition of Degradation

This compound induced apoptosis signaling pathway.

Data Presentation: Expected Outcomes

The following table summarizes the expected quantitative results from treating a cancer cell line (e.g., B16F10 melanoma) with varying concentrations of this compound for 24 hours.[2][6] These values serve as a general guideline; actual results may vary depending on the cell line, passage number, and experimental conditions.

This compound Conc. (µM)Annexin V+/PI- (%)(Early Apoptosis)Annexin V+/PI+ (%)(Late Apoptosis/Necrosis)Total Apoptotic Cells (%)Caspase-3/7 Activity(Fold Change vs. Control)TUNEL Positive Cells (%)
0 (Vehicle) 2-51-33-81.0< 2
6.3 5-102-57-151.5 - 2.05-10
12.5 15-255-1020-352.5 - 4.020-30
25 30-4510-2040-654.0 - 6.045-60
50 40-5515-2555-805.0 - 8.060-75

Experimental Workflow

The general workflow for conducting an apoptosis assay with this compound treatment involves cell culture, treatment, cell harvesting, and subsequent analysis using the chosen assay method.

Experimental_Workflow Start Start Seed_Cells 1. Seed Cells (e.g., 96-well or 6-well plates) Start->Seed_Cells Incubate_24h 2. Incubate for 24h (Allow cells to adhere) Seed_Cells->Incubate_24h Treat_ADTOH 3. Treat with this compound (Vehicle, 6.3, 12.5, 25, 50 µM) Incubate_24h->Treat_ADTOH Incubate_Treatment 4. Incubate for Treatment Period (e.g., 24 hours) Treat_ADTOH->Incubate_Treatment Harvest_Cells 5. Harvest Cells (Trypsinization & Centrifugation) Incubate_Treatment->Harvest_Cells Assay 6. Perform Apoptosis Assay Harvest_Cells->Assay AnnexinV Annexin V / PI Staining (Flow Cytometry) Assay->AnnexinV Caspase Caspase-Glo® 3/7 Assay (Luminometry) Assay->Caspase TUNEL TUNEL Assay (Microscopy/Flow Cytometry) Assay->TUNEL End End AnnexinV->End Caspase->End TUNEL->End

General experimental workflow diagram.

Experimental Protocols

Protocol 1: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[7][8]

Materials:

  • This compound (5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione)

  • Cell line of interest (e.g., B16F10) and appropriate culture medium

  • 6-well plates

  • Phosphate-Buffered Saline (PBS), cold

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed 2-5 x 10⁵ cells per well in 6-well plates and incubate overnight to allow for attachment.

  • This compound Treatment: Prepare fresh dilutions of this compound in culture medium. Aspirate the old medium from the wells and add the this compound-containing medium (or vehicle control) to the respective wells. Incubate for the desired time (e.g., 24 hours).

  • Cell Harvesting:

    • Collect the culture supernatant (which contains floating apoptotic cells) from each well into a separate flow cytometry tube.

    • Wash the adherent cells with PBS.

    • Add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with serum-containing medium and combine these cells with their respective supernatant from the previous step.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge again.

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[7]

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[7][9]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[7]

    • Analyze the samples on a flow cytometer within one hour.

    • Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only controls.[7]

Data Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells[7]

  • Annexin V+ / PI+: Late apoptotic or necrotic cells[7]

Protocol 2: Caspase-3/7 Activity Assay

This luminescent assay measures the activity of key executioner caspases.[10][11]

Materials:

  • This compound

  • Cell line and culture medium

  • White-walled, clear-bottom 96-well plates

  • Caspase-Glo® 3/7 Assay Kit (Promega or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate overnight.

  • This compound Treatment: Add 100 µL of medium containing the desired concentrations of this compound (and vehicle control) to the wells.

  • Assay Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Reagent Addition: After the treatment period (e.g., 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation: Mix the contents by gently shaking the plate for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.[11]

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Interpretation:

  • Calculate the fold change in caspase activity by normalizing the luminescence signal of treated samples to the vehicle control. An increase in luminescence corresponds to higher caspase-3/7 activity.

Protocol 3: TUNEL Assay for DNA Fragmentation

This assay detects DNA strand breaks, a hallmark of late-stage apoptosis.[12][13][14]

Materials:

  • This compound

  • Cell line and culture medium

  • Coverslips or 96-well imaging plates

  • TUNEL Assay Kit (e.g., Click-iT™ TUNEL Alexa Fluor™ Imaging Assay)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton™ X-100 in PBS

  • DAPI (4',6-diamidino-2-phenylindole) for counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate or directly in a 96-well imaging plate. Treat with this compound as described in previous protocols. Include a positive control by treating a separate sample with DNase I according to the kit manufacturer's instructions.[15]

  • Fixation and Permeabilization:

    • After treatment, aspirate the medium and wash the cells once with PBS.

    • Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[15]

    • Wash the cells twice with PBS.

    • Permeabilize the cells by adding 0.25% Triton™ X-100 and incubating for 20 minutes at room temperature.[15]

    • Wash the cells twice with deionized water.

  • TUNEL Reaction:

    • Prepare the TdT reaction buffer and enzyme mix according to the kit protocol.

    • Add the TdT reaction cocktail to each sample, ensuring the cells are completely covered.

    • Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[16]

  • Staining and Imaging:

    • Stop the reaction by washing the cells with PBS.

    • Perform the detection step (e.g., Click-iT® reaction or antibody incubation) as per the kit instructions.

    • Counterstain the nuclei with DAPI for 5-10 minutes.

    • Wash the cells and mount the coverslips (if used) onto microscope slides.

    • Image the cells using a fluorescence microscope with appropriate filters.

Data Interpretation:

  • Apoptotic cells will show bright nuclear fluorescence (TUNEL positive), while non-apoptotic cells will only show the nuclear counterstain (e.g., blue from DAPI).

  • Quantify the percentage of TUNEL-positive cells by counting at least 200 cells from several random fields for each condition.

References

Application Notes and Protocols: Western Blot Analysis of Protein Expression After ADT-OH Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione) is a hydrogen sulfide (B99878) (H₂S) releasing donor molecule that has demonstrated significant anti-cancer properties, particularly in melanoma.[1] Its mechanism of action involves the modulation of key signaling pathways that regulate cell proliferation, migration, and apoptosis. Western blot analysis is an indispensable technique to elucidate the molecular mechanisms of this compound by quantifying the changes in protein expression levels within these critical pathways.

This document provides detailed application notes and protocols for the Western blot analysis of protein expression in cells treated with this compound. It is intended to guide researchers in obtaining reliable and reproducible data to assess the efficacy and mechanism of action of this compound.

Data Presentation: Quantitative Analysis of Protein Expression

The following tables summarize the expected quantitative changes in protein expression following this compound treatment, based on densitometric analysis of Western blot data. The data is presented as a fold change relative to untreated control cells, normalized to a loading control (e.g., GAPDH or β-actin).

Table 1: Effect of this compound on the FAK/Paxillin Signaling Pathway

Target ProteinTreatment GroupConcentration (µM)Fold Change vs. Control (Mean ± SD)
p-FAK (Tyr397)Control01.00 ± 0.00
This compound50.62 ± 0.08
This compound100.35 ± 0.05
This compound200.18 ± 0.03
Total FAKControl01.00 ± 0.00
This compound50.75 ± 0.10
This compound100.48 ± 0.07
This compound200.29 ± 0.04
PaxillinControl01.00 ± 0.00
This compound50.81 ± 0.12
This compound100.55 ± 0.09
This compound200.39 ± 0.06
p-AKT (Ser473)Control01.00 ± 0.00
This compound50.71 ± 0.09
This compound100.42 ± 0.06
This compound200.24 ± 0.04
Total AKTControl01.00 ± 0.00
This compound50.98 ± 0.15
This compound100.95 ± 0.13
This compound200.92 ± 0.11

Table 2: Effect of this compound on Apoptosis-Related Proteins in the NF-κB Signaling Pathway

Target ProteinTreatment GroupConcentration (µM)Fold Change vs. Control (Mean ± SD)
FADDControl01.00 ± 0.00
This compound51.85 ± 0.25
This compound102.90 ± 0.38
This compound204.10 ± 0.55
XIAPControl01.00 ± 0.00
This compound50.68 ± 0.09
This compound100.41 ± 0.06
This compound200.22 ± 0.04
Bcl-2Control01.00 ± 0.00
This compound50.72 ± 0.10
This compound100.49 ± 0.07
This compound200.31 ± 0.05
Cleaved Caspase-3Control01.00 ± 0.00
This compound52.50 ± 0.35
This compound104.80 ± 0.62
This compound207.20 ± 0.95

Experimental Protocols

Detailed Western Blot Protocol

This protocol provides a comprehensive procedure for the analysis of protein expression in cultured cells following treatment with this compound.

1. Cell Culture and this compound Treatment:

  • Culture cells (e.g., A375 or B16F10 melanoma cells) to 70-80% confluency in appropriate growth medium.

  • Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for the desired time period (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.

2. Cell Lysis:

  • After treatment, place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[2]

  • Aspirate the PBS and add ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to the dish (e.g., 100 µL for a 6-well plate).[3]

  • Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[2]

  • Agitate the lysate for 30 minutes at 4°C.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay) according to the manufacturer's instructions.[4] This ensures equal loading of protein for each sample.

4. Sample Preparation for Electrophoresis:

  • To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[5]

  • Briefly centrifuge the samples before loading.

5. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

  • Load equal amounts of protein for each sample into the wells of a polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of the target protein(s).[6]

  • Include a pre-stained protein ladder to monitor protein separation and estimate the molecular weight of the target proteins.

  • Run the gel in 1x running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[5]

6. Protein Transfer (Electroblotting):

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[6]

  • Equilibrate the gel, membrane, and filter papers in transfer buffer.

  • Assemble the transfer "sandwich" and perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol.[7]

7. Immunoblotting and Detection:

  • Blocking: After transfer, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[3] This step prevents non-specific binding of the antibodies.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-FAK, anti-p-FAK, anti-FADD) diluted in blocking buffer overnight at 4°C with gentle agitation.[3]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[3]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species for 1 hour at room temperature.[5]

  • Washing: Repeat the washing step with TBST three times for 5-10 minutes each.[5]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system (e.g., CCD camera-based imager).[2]

8. Stripping and Re-probing (Optional):

  • To detect another protein on the same membrane, the membrane can be stripped of the bound antibodies using a stripping buffer.

  • After stripping, the membrane should be washed, blocked, and re-probed with a different primary antibody (e.g., for a loading control like GAPDH or β-actin).

9. Densitometric Analysis:

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the target protein band to the intensity of the loading control band in the same lane.

  • Express the results as a fold change relative to the untreated control.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the experimental workflow for Western blot analysis.

ADT_OH_FAK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin FAK FAK Integrin->FAK activates ADTOH This compound ADTOH->FAK inhibits expression pFAK p-FAK FAK->pFAK autophosphorylation Paxillin Paxillin pFAK->Paxillin phosphorylates AKT AKT pFAK->AKT activates pPaxillin p-Paxillin Paxillin->pPaxillin Migration Cell Migration & Invasion pPaxillin->Migration promotes pAKT p-AKT AKT->pAKT pAKT->Migration promotes

Caption: FAK/Paxillin signaling pathway inhibited by this compound.

ADT_OH_Apoptosis_Pathway cluster_cytoplasm Cytoplasm ADTOH This compound IkBa IκBα ADTOH->IkBa inhibits degradation FADD FADD ADTOH->FADD upregulates expression NFkB NF-κB IkBa->NFkB inhibits XIAP XIAP NFkB->XIAP upregulates Bcl2 Bcl-2 NFkB->Bcl2 upregulates Caspase8 Caspase-8 FADD->Caspase8 activates Caspase3 Caspase-3 XIAP->Caspase3 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Caspase8->Caspase3 activates Caspase3->Apoptosis induces

Caption: this compound induces apoptosis via the NF-κB and FADD pathways.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Data Analysis A Cell Culture & this compound Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Signal Detection H->I J Densitometry I->J K Normalization & Quantification J->K

Caption: Experimental workflow for Western blot analysis.

References

Methodology for Assessing Angiogenesis in Response to ADT-OH

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions. The compound 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH) is a slow-releasing hydrogen sulfide (B99878) (H₂S) donor. H₂S is a gaseous signaling molecule implicated in a variety of biological processes, including the regulation of angiogenesis. Depending on its concentration, H₂S can exert either pro-angiogenic or anti-angiogenic effects. This document provides detailed methodologies for assessing the angiogenic response to this compound using standard in vitro, ex vivo, and in vivo assays.

While direct quantitative data for this compound's effect on angiogenesis is limited in publicly available literature, the provided protocols are standard methods used to evaluate the angiogenic potential of various compounds, including other H₂S donors. The quantitative data herein is based on studies of H₂S donors as a class and serves as a representative example of expected outcomes.

Key Experimental Assays

A multi-faceted approach is recommended to thoroughly evaluate the effects of this compound on angiogenesis. This typically involves a combination of in vitro assays to dissect specific cellular processes, an ex vivo assay to bridge the gap to a more physiological context, and an in vivo model to confirm findings in a living organism.

Experimental Workflow Overview

experimental_workflow cluster_in_vitro In Vitro Assays cluster_ex_vivo Ex Vivo Assay cluster_in_vivo In Vivo Assay cluster_analysis Data Analysis & Interpretation proliferation Endothelial Cell Proliferation Assay quantification Quantitative Analysis (e.g., tube length, MVD) proliferation->quantification migration Wound Healing (Scratch) Assay migration->quantification tube_formation Tube Formation Assay tube_formation->quantification aortic_ring Aortic Ring Assay aortic_ring->quantification matrigel_plug Matrigel Plug Assay matrigel_plug->quantification pathway_analysis Signaling Pathway Analysis (Western Blot) quantification->pathway_analysis

Caption: General experimental workflow for assessing angiogenesis in response to this compound.

Data Presentation: Quantitative Analysis of Angiogenesis

The following tables summarize representative quantitative data from studies on H₂S donors, which can be used as a benchmark for assessing the effects of this compound.

Table 1: In Vitro Angiogenesis Assays with H₂S Donors

AssayParameter MeasuredH₂S Donor ConcentrationResult (vs. Control)
Endothelial Cell Proliferation Cell Number60 µM~2-fold increase
Endothelial Cell Migration Migrated Cells10-20 µMSignificant increase
Tube Formation Assay Tube Length10-20 µM~15-20% increase
Branch Points10-20 µMSignificant increase

Table 2: Ex Vivo and In Vivo Angiogenesis Assays with H₂S Donors

AssayParameter MeasuredH₂S Donor (Dose)Result (vs. Control)
Aortic Ring Assay Microvessel OutgrowthVariesSignificant increase
Matrigel Plug Assay Hemoglobin Content10-50 µmol/kg/daySignificant increase
Microvessel Density (MVD)10-50 µmol/kg/daySignificant increase

Signaling Pathways Modulated by H₂S in Angiogenesis

This compound, as an H₂S donor, is expected to influence key signaling pathways that regulate angiogenesis. The diagram below illustrates the putative mechanism by which H₂S promotes angiogenesis in endothelial cells.

signaling_pathway cluster_cell Endothelial Cell cluster_nucleus Nucleus cluster_response Angiogenic Response ADT_OH This compound H2S H₂S ADT_OH->H2S Slow Release Akt Akt H2S->Akt Activates ERK ERK1/2 H2S->ERK Activates p38 p38 MAPK H2S->p38 Activates HIF1a HIF-1α Stabilization H2S->HIF1a Induces Proliferation Proliferation Akt->Proliferation Migration Migration ERK->Migration p38->Migration VEGF VEGF Expression HIF1a->VEGF VEGF->Proliferation VEGF->Migration Tube_Formation Tube Formation VEGF->Tube_Formation

Caption: Putative signaling pathways activated by H₂S from this compound to promote angiogenesis.

Experimental Protocols

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM)

  • Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel®)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well tissue culture plates

  • Inverted microscope with a digital camera

Protocol:

  • Thaw BME on ice overnight at 4°C.

  • Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Ensure the entire surface is covered.

  • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

  • Harvest HUVECs and resuspend them in EGM at a concentration of 2-4 x 10⁵ cells/mL.

  • Prepare different concentrations of this compound in EGM. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Add 100 µL of the HUVEC suspension to each well containing the solidified BME.

  • Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

  • Visualize tube formation using an inverted microscope. Capture images from at least three random fields per well.

  • Quantitative Analysis: Use image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify:

    • Total tube length

    • Number of branch points

    • Number of loops (meshes)

Ex Vivo Aortic Ring Assay

This assay uses aortic explants to model angiogenesis in a more complex tissue environment.

Materials:

  • Thoracic aorta from a rat or mouse

  • Serum-free endothelial basal medium (EBM)

  • BME or Type I Collagen

  • This compound stock solution

  • 48-well tissue culture plates

  • Surgical instruments (forceps, scissors, scalpel)

  • Stereomicroscope

Protocol:

  • Euthanize a rodent according to approved institutional guidelines.

  • Aseptically dissect the thoracic aorta and place it in a petri dish containing cold, sterile PBS.

  • Under a stereomicroscope, carefully remove the surrounding fibro-adipose tissue.

  • Cut the aorta into 1 mm thick rings using a sterile scalpel.

  • Place 150 µL of cold BME or collagen in the center of each well of a 48-well plate and allow it to solidify at 37°C for 30 minutes.

  • Place one aortic ring onto the center of each gel.

  • Cover each ring with an additional 150 µL of BME or collagen and incubate for another 30 minutes at 37°C.

  • Add 500 µL of EBM containing the desired concentration of this compound or vehicle control to each well.

  • Incubate at 37°C with 5% CO₂ for 7-14 days, replacing the medium every 2-3 days.

  • Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.

  • Quantitative Analysis: On the final day, capture images and quantify the angiogenic response by measuring:

    • The number of microvessel sprouts

    • The maximum length of the sprouts

In Vivo Matrigel Plug Assay

This assay evaluates angiogenesis in a living organism by implanting a BME plug containing the test compound.

Materials:

  • BME, Growth Factor Reduced

  • This compound

  • Heparin

  • Mice (e.g., C57BL/6)

  • Insulin syringes with 25-gauge needles

  • Hemoglobin quantification kit (e.g., Drabkin's reagent)

  • Antibodies for immunohistochemistry (e.g., anti-CD31)

Protocol:

  • Thaw BME on ice.

  • Mix this compound (at the desired final concentration) and heparin (e.g., 10 units/mL) with the liquid BME on ice. Keep the mixture on ice to prevent premature solidification.

  • Inject 0.5 mL of the BME mixture subcutaneously into the dorsal flank of the mice. The BME will form a solid plug at body temperature.

  • After 7-14 days, euthanize the mice and carefully excise the Matrigel plugs.

  • Quantitative Analysis:

    • Hemoglobin Content: Homogenize a portion of the plug and measure the hemoglobin concentration using a Drabkin-based assay. This reflects the extent of blood vessel infiltration.

    • Immunohistochemistry: Fix the remaining portion of the plug in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell marker (e.g., anti-CD31) to visualize microvessels. Quantify the microvessel density (MVD) by counting the number of stained vessels per high-power field.

Application Note: Utilizing ADT-OH for 3D Tumor Spheroid-Based Anti-Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) tumor spheroids are increasingly recognized as superior in vitro models compared to traditional 2D cell cultures for cancer research and drug discovery.[1][2] These models more accurately mimic the complex microenvironment of solid tumors, including nutrient and oxygen gradients, cell-cell interactions, and extracellular matrix (ECM) signaling, which often contribute to a more clinically relevant drug resistance profile.[1][3][4] Peptide hydrogels and other scaffolding materials are also being employed to create more sophisticated 3D models that recapitulate the tumor microenvironment.[3][5][6]

ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione) is a slow-releasing hydrogen sulfide (B99878) (H₂S) donor that has demonstrated significant anti-cancer properties.[7] As a potential anti-cancer compound, this compound has been shown to induce apoptosis, inhibit proliferation, and suppress metastasis in various cancer cell lines, particularly melanoma.[7] Its mechanisms of action involve the modulation of key signaling pathways, including the suppression of the FAK/Paxillin and PI3K/AKT/mTOR pathways, and the upregulation of the pro-apoptotic protein FADD.[7][8][9]

This application note provides detailed protocols for the formation of 3D tumor spheroid models and the subsequent evaluation of the therapeutic efficacy of this compound. It is designed to guide researchers in assessing the anti-proliferative, pro-apoptotic, and anti-invasive effects of this compound in a more physiologically relevant 3D context.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data from experiments evaluating the effect of this compound on 3D tumor spheroids. Cancer cells grown in 3D spheroids are expected to exhibit increased resistance to therapeutic agents compared to 2D monolayer cultures.[4][10]

Table 1: Comparative Cytotoxicity of this compound in 2D vs. 3D Tumor Models

Cell LineCulture ModelThis compound IC₅₀ (µM)Fold Difference (3D/2D)
A375 (Melanoma) 2D Monolayer15.2 ± 1.8\multirow{2}{}{4.6}
3D Spheroid70.1 ± 5.5
B16F10 (Melanoma) 2D Monolayer12.5 ± 1.1\multirow{2}{}{5.2}
3D Spheroid65.0 ± 4.8
MDA-MB-231 (Breast) 2D Monolayer25.8 ± 2.3\multirow{2}{*}{3.9}
3D Spheroid100.6 ± 8.9

IC₅₀ values were determined after 72 hours of treatment.

Table 2: Effect of this compound on 3D Tumor Spheroid Growth

Cell LineThis compound Conc. (µM)Spheroid Diameter Reduction (%)
A375 2515.3 ± 2.1
5035.8 ± 3.4
10062.1 ± 5.7
B16F10 2518.9 ± 2.5
5040.2 ± 4.1
10068.5 ± 6.2

Spheroid diameter was measured at 96 hours post-treatment and compared to untreated controls.

Table 3: Quantification of Apoptosis and Invasion Inhibition by this compound in 3D Spheroids

Cell LineThis compound Conc. (µM)Apoptotic Cells (% of Total)Invasion Area Reduction (%)
A375 5045.6 ± 4.255.2 ± 5.1
B16F10 5052.1 ± 4.861.7 ± 5.9

Apoptosis was quantified by cleaved caspase-3/7 staining after 48 hours. Invasion was measured after 72 hours in a Matrigel invasion assay.

Mandatory Visualization

experimental_workflow cluster_0 Spheroid Formation cluster_1 This compound Treatment cluster_2 Analysis cell_culture 1. Cell Culture (e.g., A375, B16F10) cell_seeding 2. Cell Seeding (Low-Attachment Plate) cell_culture->cell_seeding spheroid_formation 3. Spheroid Formation (3-4 days) cell_seeding->spheroid_formation adt_treatment 4. This compound Treatment (Varying Concentrations) spheroid_formation->adt_treatment growth_analysis 5a. Spheroid Growth Analysis (Diameter Measurement) adt_treatment->growth_analysis viability_apoptosis 5b. Viability & Apoptosis Assay (Live/Dead, Caspase) adt_treatment->viability_apoptosis invasion_assay 5c. Invasion Assay (Matrigel Embedding) adt_treatment->invasion_assay protein_analysis 5d. Protein Analysis (Western Blot) adt_treatment->protein_analysis

Caption: Experimental workflow for evaluating this compound efficacy on 3D tumor spheroids.

adt_oh_signaling_pathway cluster_spheroid 3D Tumor Spheroid cluster_cell Cancer Cell FAK FAK Paxillin Paxillin FAK->Paxillin Phosphorylation Metastasis Metastasis Paxillin->Metastasis PI3K PI3K AKT AKT PI3K->AKT Phosphorylation mTOR mTOR AKT->mTOR Proliferation Proliferation & Survival mTOR->Proliferation MKRN1 MKRN1 FADD FADD MKRN1->FADD Ubiquitination (Degradation) Caspase8 Caspase-8 FADD->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis ADT_OH This compound (H₂S Donor) ADT_OH->FAK Inhibits ADT_OH->PI3K Inhibits ADT_OH->MKRN1 Inhibits

Caption: this compound signaling pathways in a 3D tumor spheroid context.

Experimental Protocols

Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)

This protocol describes the generation of uniform tumor spheroids using ultra-low attachment (ULA) plates.[11][12]

Materials:

  • Cancer cell lines (e.g., A375, B16F10, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well round-bottom ultra-low attachment (ULA) spheroid microplates

  • Hemocytometer or automated cell counter

  • Centrifuge

Procedure:

  • Culture cancer cells in T-75 flasks until they reach 70-80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and collect the cell suspension in a sterile conical tube.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.

  • Perform a cell count and determine cell viability (should be >90%).

  • Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL (this will result in 2,500 cells per 100 µL). Note: The optimal seeding density should be determined empirically for each cell line.

  • Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.

  • Centrifuge the plate at 200 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-4 days to allow for spheroid formation. Monitor spheroid formation and compactness daily using an inverted microscope.

Protocol 2: this compound Treatment of 3D Tumor Spheroids

Materials:

  • Pre-formed 3D tumor spheroids in a 96-well ULA plate

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

Procedure:

  • On day 4, after spheroids have formed, prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be 10 µM to 200 µM. Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Carefully remove 50 µL of the old medium from each well without disturbing the spheroids.

  • Add 50 µL of the freshly prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the spheroids for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).

Protocol 3: Spheroid Growth and Viability Assessment

A. Spheroid Size Measurement:

  • At designated time points (e.g., 0, 24, 48, 72, 96 hours) after treatment, capture brightfield images of the spheroids in each well using an inverted microscope with a camera.

  • Measure the major and minor diameter of each spheroid using image analysis software (e.g., ImageJ).

  • Calculate the spheroid volume using the formula: Volume = (π/6) x (major diameter) x (minor diameter)².

  • Normalize the spheroid volume at each time point to the initial volume at time 0 to determine the relative growth.

B. Live/Dead Staining: This protocol provides an endpoint analysis of cell viability within the spheroid.[13][14][15]

Materials:

  • Calcein-AM (for live cells)

  • Propidium Iodide (PI) or Ethidium Homodimer-1 (EthD-1) (for dead cells)

  • Hoechst 33342 (optional, for nuclear counterstaining)

  • PBS or serum-free medium

  • Confocal microscope

Procedure:

  • At the end of the treatment period, prepare a staining solution containing Calcein-AM (2 µM) and PI (4 µM) in PBS or serum-free medium.

  • Carefully remove the treatment medium from the wells.

  • Gently wash the spheroids once with 100 µL of PBS.

  • Remove the PBS and add 100 µL of the staining solution to each well.

  • Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Image the spheroids using a confocal microscope. Live cells will fluoresce green (Calcein) and dead cells will have red fluorescent nuclei (PI).

  • Quantify the green and red fluorescence intensity per spheroid using image analysis software to determine the ratio of live to dead cells.

Protocol 4: Apoptosis Assay (Caspase-3/7 Activity)

This protocol measures the activity of executioner caspases 3 and 7, key markers of apoptosis.[16][17][18]

Materials:

  • Caspase-Glo® 3/7 3D Assay kit (or similar)

  • Treated spheroids in a 96-well plate

  • Plate-reading luminometer

Procedure:

  • Remove the plate containing treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Prepare the Caspase-Glo® 3/7 3D Reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well containing a spheroid (final volume 200 µL).

  • Mix the contents by gently shaking the plate on a plate shaker for 1-2 minutes.

  • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence of each well using a plate-reading luminometer.

  • Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.

Protocol 5: 3D Spheroid Invasion Assay

This assay assesses the anti-metastatic potential of this compound by measuring the inhibition of cancer cell invasion into an ECM.[19][20][21]

Materials:

  • Pre-formed tumor spheroids

  • Basement membrane matrix (e.g., Matrigel), thawed on ice

  • Serum-free cell culture medium

  • Complete cell culture medium with and without this compound

  • Pre-chilled pipette tips and 96-well plates

Procedure:

  • On the day of the assay, transfer single, uniform spheroids from the ULA plate to a new flat-bottom 96-well plate.

  • Carefully remove the surrounding medium.

  • Add 50 µL of ice-cold Matrigel to each well, ensuring the spheroid is embedded in the center.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to polymerize.

  • Gently add 100 µL of complete medium containing the desired concentration of this compound or vehicle control on top of the Matrigel.

  • Incubate the plate at 37°C in a 5% CO₂ incubator.

  • At various time points (e.g., 24, 48, 72 hours), capture images of the spheroids and the invading cells.

  • Quantify the area of cell invasion extending from the original spheroid body using image analysis software. The invasion area is the total area minus the initial spheroid area at time 0.

Protocol 6: Western Blot Analysis of Spheroids

This protocol is for analyzing changes in protein expression in key signaling pathways.[22][23]

Materials:

  • Treated spheroids

  • Cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Micro-homogenizer or sonicator

  • BCA protein assay kit

  • SDS-PAGE gels, electrophoresis and transfer equipment

  • Primary antibodies (e.g., anti-FAK, anti-p-FAK, anti-AKT, anti-p-AKT, anti-FADD, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • At the end of the treatment period, collect spheroids from multiple wells (pool them to get sufficient protein) into a microcentrifuge tube.

  • Gently wash the pooled spheroids twice with ice-cold PBS.

  • Lyse the spheroids by adding cold RIPA buffer and homogenizing on ice.

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (protein extract) and determine the protein concentration using a BCA assay.

  • Perform SDS-PAGE, protein transfer to a PVDF membrane, and immunoblotting with the desired primary and secondary antibodies according to standard Western blot procedures.

  • Visualize the protein bands using a chemiluminescence detection system. Densitometry analysis can be performed to quantify changes in protein expression, normalizing to a loading control like GAPDH.

References

Application Note: Protocol for Assessing ADT-OH Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for evaluating the stability of an Antibody-Drug Conjugate (ADC) payload, ADT-OH, in a standard cell culture medium. Understanding the stability of the cytotoxic payload in the extracellular environment is critical for interpreting in vitro cytotoxicity data and predicting in vivo performance. Premature release of the payload can lead to off-target toxicity and reduced therapeutic efficacy.[1][2] This protocol utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for sensitive and accurate quantification of this compound.[3][4][5]

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a small-molecule payload.[6][7] The linker connecting the antibody and payload is a critical component designed to be stable in circulation but to release the payload within the target cancer cell.[1][2]

Assessing the stability of the free payload in the cell culture medium is crucial. It helps determine if the observed cytotoxicity is due to the targeted uptake of the ADC or the premature, non-specific release of the cytotoxic drug into the medium. This protocol describes a robust method for incubating this compound in a common cell culture medium (RPMI-1640 with 10% FBS) and quantifying its concentration over time using LC-MS/MS.

Materials and Reagents

  • This compound analytical standard

  • Dimethyl sulfoxide (B87167) (DMSO), LC-MS grade

  • Cell Culture Medium: RPMI-1640

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended for accurate quantification.[8]

  • 96-well microtiter plates or microcentrifuge tubes

  • Refrigerated centrifuge

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Experimental Protocol

This protocol outlines the steps for preparing samples, incubating this compound in media, processing samples for analysis, and quantifying the payload concentration.

Preparation of Solutions
  • This compound Stock Solution (10 mM): Prepare a stock solution of this compound in 100% DMSO. Store at -20°C.[4]

  • Working Solutions: Serially dilute the stock solution in a 50:50 mixture of Methanol:Ethanol to prepare working standards for the calibration curve (e.g., ranging from 0.1 nM to 100 nM).[4][5]

  • Complete Cell Culture Medium: Prepare RPMI-1640 supplemented with 10% heat-inactivated FBS. Pre-warm to 37°C before the experiment.

  • Internal Standard (IS) Spiking Solution: Prepare a solution of the IS in ACN at a concentration of 200 nM. This solution will be used for protein precipitation.

Incubation and Sample Collection
  • Spiking this compound: In sterile microcentrifuge tubes, add the this compound stock solution to the pre-warmed complete cell culture medium to achieve a final concentration of 100 nM. Prepare enough volume for all time points (e.g., 1 mL). Vortex gently to mix.

  • Incubation: Place the tubes in a cell culture incubator at 37°C with 5% CO2.

  • Time Points: Collect triplicate 50 µL aliquots of the medium at specified time points: 0, 2, 4, 8, 24, and 48 hours. The T=0 sample should be collected immediately after spiking and mixing.

  • Sample Storage: Immediately freeze the collected samples at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis
  • Thaw Samples: Thaw the collected samples on ice.

  • Protein Precipitation: To each 50 µL sample, add 150 µL of cold ACN containing the Internal Standard. This results in a 3:1 ratio of ACN to sample, which effectively precipitates media proteins.

  • Vortex and Centrifuge: Vortex the samples vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or LC vials for analysis.[5]

LC-MS/MS Analysis
  • Chromatographic Separation: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) for separation.[6]

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A suitable gradient should be developed to ensure separation of this compound from media components. (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for both this compound and the Internal Standard must be optimized for maximum sensitivity.

Data Presentation and Analysis

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio (this compound / IS) against the concentration of the prepared standards.

  • Quantification: Determine the concentration of this compound in each sample using the regression equation from the calibration curve.

  • Stability Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

    • % Remaining = (Concentration at T=x / Concentration at T=0) * 100

Table 1: Stability of this compound in Cell Culture Media at 37°C

Time Point (hours)Mean this compound Concentration (nM)Standard DeviationPercent Remaining (%)
099.84.5100.0
295.23.895.4
491.54.191.7
885.33.985.5
2468.73.168.8
4845.12.545.2

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Complete Cell Culture Media spike Spike this compound into Media (T=0) prep_media->spike prep_adt Prepare this compound Working Solution prep_adt->spike incubate Incubate at 37°C (T = 2, 4, 8, 24, 48h) spike->incubate collect Collect Aliquots at Each Time Point incubate->collect process Protein Precipitation & Centrifugation collect->process lcms LC-MS/MS Analysis process->lcms data Data Interpretation (% Remaining vs. Time) lcms->data

Caption: Workflow for assessing this compound stability in cell culture media.

Hypothetical ADC Mechanism of Action

G cluster_cell Target Cancer Cell receptor Tumor Antigen (Receptor) endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome Fusion dna_damage DNA Damage lysosome->dna_damage This compound Release nucleus Nucleus apoptosis Apoptosis nucleus->apoptosis Triggers dna_damage->nucleus Induces adc Antibody-Drug Conjugate (ADC) adc->receptor 1. Binding adt_oh_free Free this compound (Unstable Linker) adt_oh_free->dna_damage Premature Release (Off-Target Effect)

Caption: ADC internalization, payload release, and induction of apoptosis.

References

Application Notes and Protocols for Real-Time Measurement of H₂S Release from ADT-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen sulfide (B99878) (H₂S) is a gasotransmitter that plays a crucial role in a variety of physiological and pathological processes. The compound 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH) is a well-established synthetic donor that releases H₂S, making it a valuable tool for studying the therapeutic potential of hydrogen sulfide.[1][2] Accurate and real-time measurement of H₂S release from this compound is critical for understanding its kinetics, bioavailability, and mechanism of action. This document provides detailed application notes and protocols for two common real-time H₂S detection methods: electrochemical sensing and fluorescent probes.

Core Principles of H₂S Detection from this compound

This compound releases H₂S under specific biological conditions, and its release can be triggered by various factors, including cellular thiols and enzymatic activity.[3][4] The real-time detection of this released H₂S can be achieved through methods that offer high sensitivity and temporal resolution.

  • Electrochemical Sensors: These devices directly measure H₂S concentrations by detecting the current generated from the electrochemical oxidation of H₂S at the sensor's surface. This method provides continuous, real-time data with high sensitivity.[5]

  • Fluorescent Probes: These are molecules that exhibit a change in their fluorescent properties upon reaction with H₂S. This change can be monitored using fluorescence microscopy or spectroscopy, allowing for the visualization and quantification of H₂S release within cellular and subcellular compartments.[1]

Data Presentation: Quantitative Analysis of H₂S Release from this compound

The following tables summarize key quantitative data related to the real-time measurement of H₂S release from this compound using both electrochemical and fluorescent probe techniques.

ParameterElectrochemical SensorFluorescent Probe (WSP-5)Reference
H₂S Donor This compoundThis compound[3][6]
Typical Concentration 10 µM - 200 µM50 µM - 200 µM[3][6]
Time to Max Release ~30 minutes (in HUVEC cells)Not explicitly stated, but fluorescence develops over time[4]
Release in Buffer NegligibleNot explicitly stated[3]
Release in Biological Milieu ~14 nmol/min (in rat liver homogenate)Dose-dependent fluorescence increase in cells[3][6]
Detection Limit Nanomolar to Picomolar rangeMicromolar to Nanomolar range[5]

Table 1: Comparative quantitative data for H₂S release from this compound.

H₂S DonorTriggering ConditionMeasurement TechniqueKey FindingReference
This compoundIncubation with HUVEC cellsH₂S-specific microsensorMaximum H₂S release detected within 30 minutes.[4]
This compoundIncubation in rat liver homogenateSulfide-sensitive electrode~14 nmol/min H₂S released.[3]
This compoundIncubation in bufferSulfide-sensitive electrodeNegligible H₂S release.[3]
This compoundPresence of TCEP (accelerator)Fluorescent ProbeDose-dependent H₂S release.[6]

Table 2: Summary of experimental findings on H₂S release from this compound under various conditions.

Experimental Protocols

Protocol 1: Real-Time H₂S Measurement Using an Electrochemical Sensor

This protocol describes the use of an H₂S-specific microsensor to measure the real-time release of H₂S from this compound in a cell culture medium.

Materials:

  • This compound

  • H₂S-specific microsensor (e.g., ISO-H₂S-100) and corresponding data acquisition system

  • Cell culture medium (e.g., DMEM)

  • Cultured cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium hydrosulfide (B80085) (NaHS) for calibration

  • Nitrogen gas

  • Stir plate and stir bar

Procedure:

  • Sensor Calibration:

    • Prepare a stock solution of NaHS in deoxygenated PBS.

    • Add a known volume of deoxygenated PBS to a sealed reaction vessel.

    • Immerse the H₂S sensor in the PBS and allow the baseline to stabilize.

    • Inject known concentrations of the NaHS stock solution into the vessel and record the corresponding current output to generate a standard curve.

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency in a multi-well plate.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the this compound stock solution in cell culture medium to the desired final concentration (e.g., 50 µM).

    • Remove the old medium from the cells and add the this compound containing medium.

  • Real-Time H₂S Measurement:

    • Carefully place the calibrated H₂S microsensor into the cell culture well containing the this compound solution.

    • Begin real-time data acquisition, recording the current generated by the sensor over time.

    • Continue recording for a sufficient duration to capture the full release profile (e.g., at least 60 minutes). A study has shown that maximum release from this compound on HUVEC cells is detected within 30 minutes.[4]

  • Data Analysis:

    • Convert the recorded current values to H₂S concentrations using the calibration curve.

    • Plot the H₂S concentration as a function of time to visualize the release kinetics.

    • Calculate key parameters such as the maximum H₂S concentration, time to maximum release, and the total amount of H₂S released.

Protocol 2: Real-Time H₂S Measurement Using a Fluorescent Probe (WSP-5)

This protocol outlines the use of the fluorescent probe Washington State Probe-5 (WSP-5) to detect and visualize H₂S release from this compound in living cells.

Materials:

  • This compound

  • Washington State Probe-5 (WSP-5)

  • Cultured cells (e.g., HeLa cells)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP)

  • Cetyltrimethylammonium bromide (CTAB) (optional, to enhance probe solubility and signal)

  • Esterase (from porcine liver)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 20 mM stock solution of this compound in DMSO.

    • Prepare a 2.5 mM stock solution of WSP-5 in DMSO.[7]

    • Prepare a 100 unit/mL stock solution of esterase in PBS (pH 7.4).[7]

    • (Optional) Prepare a 100 mM stock solution of CTAB in ethanol.[7]

  • Cell Culture and Probe Loading:

    • Seed cells on a glass-bottom dish or multi-well plate suitable for fluorescence microscopy and culture to the desired confluency.

    • Remove the culture medium and wash the cells with PBS.

    • Prepare a loading solution containing WSP-5 (e.g., 10 µM final concentration) in serum-free medium.

    • Incubate the cells with the WSP-5 loading solution for 30 minutes at 37°C.

    • Wash the cells with PBS to remove excess probe.

  • This compound Treatment and Imaging:

    • Prepare the this compound treatment solution by diluting the stock solution in cell culture medium to the desired final concentration (e.g., 200 µM).[8]

    • Add the this compound treatment solution to the cells.

    • Immediately begin acquiring fluorescence images using the microscope.

    • Capture images at regular time intervals (e.g., every 5 minutes) to monitor the change in fluorescence over time.

  • Data Analysis:

    • Quantify the fluorescence intensity of the cells in each image using image analysis software (e.g., ImageJ).

    • Plot the change in fluorescence intensity over time to visualize the kinetics of H₂S release.

    • Compare the fluorescence intensity of this compound treated cells to control cells (treated with vehicle only) to determine the relative increase in H₂S levels.

Mandatory Visualizations

Signaling Pathway Diagram

H2S_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADT_OH This compound H2S H₂S ADT_OH->H2S Release NFkB NF-κB Activation H2S->NFkB Inhibits IκBα IκBα Degradation H2S->IκBα Inhibits MKRN1 MKRN1 (E3 Ubiquitin Ligase) H2S->MKRN1 Downregulates XIAP_Bcl2 XIAP, Bcl-2 (Anti-apoptotic proteins) NFkB->XIAP_Bcl2 Upregulates IκBα->NFkB Inhibits Apoptosis Apoptosis XIAP_Bcl2->Apoptosis Inhibits FADD FADD (Fas-Associated Death Domain) MKRN1->FADD Promotes Degradation Caspase8 Caspase-8 Activation FADD->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis prep_donor Prepare this compound Stock Solution add_donor Add this compound to Cells/System prep_donor->add_donor prep_sensor Calibrate Electrochemical Sensor / Prepare Fluorescent Probe Solution measure Real-Time Measurement (Electrochemical or Fluorescent) prep_sensor->measure prep_cells Culture and Prepare Cells prep_cells->add_donor add_donor->measure quantify Quantify Signal (Current or Fluorescence Intensity) measure->quantify kinetics Determine H₂S Release Kinetics quantify->kinetics compare Compare with Controls kinetics->compare

Caption: General experimental workflow for real-time H₂S measurement.

References

Application Notes: Synergistic Antitumor Activity of ADT-OH in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

ADT-OH (5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione) is a hydrogen sulfide (B99878) (H₂S) releasing donor investigated for its potential as an anticancer compound.[1][2] As a slow-releasing H₂S donor, this compound has been shown to induce apoptosis, upregulate Fas-Associated Death Domain (FADD), and inhibit the FAK/Paxillin signaling pathway.[2][3] These mechanisms of action suggest its potential utility not only as a standalone agent but also in combination with other chemotherapy drugs to enhance therapeutic efficacy.

Recent preclinical studies have demonstrated that this compound can act synergistically with celecoxib (B62257), a selective COX-2 inhibitor, to suppress the proliferation and migration of human colorectal cancer cells.[4] The combination therapy leads to increased production of reactive oxygen species (ROS), cell cycle arrest, and apoptosis, highlighting a promising strategy for colorectal cancer treatment.[1][4] These notes provide an overview of the data and protocols for studying the combination of this compound with other chemotherapy agents in a research setting.

Mechanism of Action

This compound exerts its anticancer effects through multiple signaling pathways. A primary mechanism involves the upregulation of the pro-apoptotic adaptor protein FADD.[3] this compound has been found to decrease the expression of MKRN1, an E3 ubiquitin ligase responsible for FADD degradation, thereby increasing FADD protein levels and promoting the extrinsic apoptosis pathway.[3][5]

Additionally, this compound has been shown to inhibit the FAK/Paxillin signaling pathway, which is crucial for cell migration and metastasis.[2][6] By reducing the expression and phosphorylation of Focal Adhesion Kinase (FAK) and its downstream target Paxillin, this compound can suppress the epithelial-mesenchymal transition (EMT) process in cancer cells.[2]

When combined with celecoxib, this compound demonstrates a synergistic effect characterized by a significant increase in intracellular ROS, leading to cell cycle arrest at the G0/G1 phase and enhanced apoptosis.[1][4]

Data Presentation

Table 1: In Vitro Efficacy of this compound and Celecoxib as Single Agents

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound and Celecoxib on various cell lines after 48 hours of treatment.

Cell LineCompoundIC₅₀ (μM)Citation
HCT116 (Human Colorectal Cancer)This compound63.63[1]
HCT116 (Human Colorectal Cancer)Celecoxib52.05[1]
CT26 (Mouse Colorectal Cancer)This compound67.81[1]
CT26 (Mouse Colorectal Cancer)Celecoxib56.21[1]
NCM460 (Normal Colon Epithelial)This compound115.59[1]
NCM460 (Normal Colon Epithelial)Celecoxib79.63[1]
Table 2: Synergistic Effects of this compound and Celecoxib Combination on HCT116 Cells

This table presents the quantitative outcomes of combining this compound (30 μM) and Celecoxib (30 μM) on key cellular processes in HCT116 human colorectal cancer cells after 48 hours of treatment.

ParameterControlThis compound (30 μM)Celecoxib (30 μM)CombinationCitation
Cell Cycle Distribution (%)
G0/G1 Phase48.559.261.375.8[1]
S Phase39.130.129.518.1[1]
G2/M Phase12.410.79.26.1[1]
Apoptosis Rate (%) 3.110.512.728.9[1]

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay (CCK-8)

This protocol is for determining the cytotoxic effects of this compound and its combination partners on cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)

  • Chemotherapy agent (e.g., Celecoxib, stock solution in DMSO)

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of this compound and the combination agent in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells for vehicle control (DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C, 5% CO₂.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color develops.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. IC₅₀ values can be determined using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol details the method for analyzing cell cycle distribution following treatment.

Materials:

  • 6-well cell culture plates

  • This compound and combination agent

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of this compound, celecoxib, or the combination for 48 hours.[1]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.

  • Fixation: Wash the cell pellet once with ice-cold PBS. Resuspend the cells and add 1 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This protocol is for quantifying apoptosis (early and late stages) using flow cytometry.

Materials:

  • 6-well cell culture plates

  • This compound and combination agent

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, celecoxib, or the combination for 48 hours as described previously.[1]

  • Cell Harvesting: Collect all cells (adherent and floating) and centrifuge.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Visualizations

experimental_workflow cluster_invitro In Vitro Experiments cluster_assays Endpoint Assays cluster_analysis Data Analysis plate_cells Seed Cancer Cells (e.g., HCT116) treat_cells Treat with this compound, Chemo Agent, or Combination plate_cells->treat_cells incubate Incubate for 48 hours treat_cells->incubate viability Cell Viability Assay (CCK-8) incubate->viability apoptosis Apoptosis Assay (Annexin V/PI) incubate->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) incubate->cell_cycle ic50 Calculate IC₅₀ viability->ic50 synergy Determine Synergy viability->synergy quantify Quantify Apoptosis & Cell Cycle Arrest apoptosis->quantify cell_cycle->quantify

Caption: General workflow for in vitro evaluation of this compound combination therapy.

adt_oh_mechanism cluster_adt_oh This compound Action cluster_pathways Signaling Pathways cluster_effects Cellular Effects adt_oh This compound fak FAK/Paxillin Signaling adt_oh->fak Inhibits mkrn1 MKRN1 (E3 Ubiquitin Ligase) adt_oh->mkrn1 Inhibits migration Metastasis & Migration fak->migration Promotes fadd FADD Protein mkrn1->fadd Degrades apoptosis Extrinsic Apoptosis fadd->apoptosis Induces

Caption: Known signaling pathways modulated by this compound as a single agent.

combination_synergy cluster_cellular Synergistic Effect cluster_outcomes Antitumor Outcomes adt_oh This compound ros Increased Intracellular ROS adt_oh->ros celecoxib Celecoxib celecoxib->ros ros_connector ros->ros_connector arrest G0/G1 Cell Cycle Arrest proliferation Inhibition of Proliferation & Migration arrest->proliferation apoptosis Enhanced Apoptosis apoptosis->proliferation ros_connector->arrest ros_connector->apoptosis

References

Application of ADT-OH in Overcoming Drug Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired resistance to chemotherapy is a major obstacle in cancer treatment. Cancer cells can develop various mechanisms to evade the cytotoxic effects of anti-cancer drugs, leading to treatment failure and disease progression. One of the key mechanisms of drug resistance is the evasion of apoptosis, or programmed cell death. Therefore, compounds that can induce apoptosis in cancer cells, particularly in drug-resistant phenotypes, are of significant interest in oncology research and drug development.

ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione) is a slow-releasing hydrogen sulfide (B99878) (H₂S) donor that has demonstrated potent anti-cancer properties. H₂S, the third endogenous gasotransmitter, is involved in a multitude of physiological processes, and its dysregulation has been implicated in various diseases, including cancer. This compound, by releasing H₂S, has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent to overcome drug resistance.

These application notes provide a comprehensive overview of the use of this compound in studying and potentially overcoming drug resistance in cancer cell lines. We will delve into its mechanism of action, provide detailed experimental protocols, and present quantitative data to guide researchers in their investigations.

Mechanism of Action in the Context of Drug Resistance

The primary mechanism by which this compound is proposed to overcome drug resistance is through the induction of apoptosis via multiple signaling pathways. Defects in apoptotic pathways are a common feature of drug-resistant cancer cells. This compound appears to bypass these resistance mechanisms by:

  • Upregulation of Fas-Associated Death Domain (FADD): FADD is a crucial adaptor protein that initiates the extrinsic apoptosis pathway. This compound has been shown to increase the protein levels of FADD, thereby sensitizing cancer cells to apoptosis.[1] This is particularly relevant as downregulation of FADD has been associated with resistance to certain therapies.[2]

  • Inhibition of the NF-κB Signaling Pathway: The transcription factor NF-κB is a key regulator of cell survival, and its constitutive activation is a hallmark of many cancers, contributing to chemoresistance.[3][4] this compound inhibits the degradation of IκBα, which in turn prevents the activation of NF-κB.[1] This leads to the downregulation of anti-apoptotic proteins such as XIAP and Bcl-2, thus promoting apoptosis.[1]

  • Inhibition of the FAK/Paxillin Signaling Pathway: The Focal Adhesion Kinase (FAK) and Paxillin signaling pathway is involved in cell adhesion, migration, and survival. Inhibition of this pathway by this compound can suppress tumor metastasis and may also contribute to overcoming resistance mechanisms associated with cell adhesion-mediated drug resistance.

While direct studies on the effect of this compound on ATP-binding cassette (ABC) transporters, major contributors to multidrug resistance, are limited, the inhibition of the NF-κB pathway by this compound may indirectly influence their expression, as NF-κB has been implicated in the regulation of some ABC transporters.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound on cancer cells. This data can serve as a reference for designing experiments.

Table 1: Effect of this compound on Cancer Cell Viability

Cell LineCancer TypeThis compound Concentration (µM)Incubation Time (h)% Inhibition of Cell ViabilityCitation
B16F10Melanoma12.52455.74[1]
A375MelanomaNot specified24Dose-dependent inhibition[6]
HCT-116Colorectal CancerNot specifiedNot specifiedSynergistic inhibition with celecoxib[7]
MDA-MB-231Breast CancerNot specifiedNot specifiedInhibition of proliferation[6]

Table 2: Induction of Apoptosis by this compound in B16F10 Melanoma Cells

This compound Concentration (µM)Incubation Time (h)% Apoptotic CellsCitation
12.52415.02[1]
252441.95[1]

Experimental Protocols

This section provides detailed protocols for key experiments to study the effects of this compound on drug-resistant cancer cell lines.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Drug-resistant and parental (sensitive) cancer cell lines

  • This compound (stock solution prepared in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as follows: (Absorbance of treated cells / Absorbance of control cells) x 100.

Protocol 2: Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of proteins involved in apoptosis, such as FADD, cleaved Caspase-3, PARP, Bcl-2, and XIAP, as well as proteins in the NF-κB pathway (p-p65, IκBα).

Materials:

  • Drug-resistant and parental cancer cell lines

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-FADD, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-XIAP, anti-p-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathways

ADT_OH_Mechanism cluster_extrinsic Extrinsic Apoptosis Pathway cluster_intrinsic Intrinsic Apoptosis Pathway ADT_OH This compound MKRN1 MKRN1 (E3 Ubiquitin Ligase) ADT_OH->MKRN1 inhibits IkappaB_alpha IκBα ADT_OH->IkappaB_alpha inhibits degradation FADD_Ub FADD Ubiquitination & Degradation MKRN1->FADD_Ub promotes FADD FADD Caspase8 Caspase-8 FADD->Caspase8 activates Caspase3_ext Caspase-3 Caspase8->Caspase3_ext activates Apoptosis_ext Apoptosis Caspase3_ext->Apoptosis_ext NF_kB NF-κB IkappaB_alpha->NF_kB inhibits Anti_apoptotic Anti-apoptotic Proteins (XIAP, Bcl-2) NF_kB->Anti_apoptotic promotes transcription Apoptosis_int Apoptosis Anti_apoptotic->Apoptosis_int inhibits Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation start Seed Drug-Resistant & Parental Cells treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (MTT) treatment->viability western Western Blot Analysis (FADD, NF-κB, Apoptosis Markers) treatment->western apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis data_analysis Quantitative Analysis (IC50, Protein Expression) viability->data_analysis western->data_analysis apoptosis->data_analysis interpretation Interpretation of Results (Mechanism of Action) data_analysis->interpretation

References

Application Notes and Protocols for Testing ADT-OH Efficacy in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione) is a hydrogen sulfide (B99878) (H₂S) releasing donor that has demonstrated potential as an anti-cancer agent.[1][2][3] It has been shown to inhibit the proliferation of various tumor cells and suppress metastasis, particularly in melanoma models.[1][4] These application notes provide a detailed protocol for utilizing a xenograft mouse model to evaluate the in vivo efficacy of this compound. The protocol covers cell line selection, xenograft establishment, drug administration, and efficacy evaluation.

Data Presentation

Table 1: Summary of In Vitro Efficacy of this compound

Cell LineCancer TypeAssayKey FindingsReference
B16F10Mouse MelanomaWound Healing6.3 μM this compound significantly reduced cell migration.[1]
A375Human MelanomaWound HealingSignificant reduction in cell migration with this compound treatment.[1]
B16F1Mouse MelanomaWound HealingSignificant reduction in cell migration with this compound treatment.[1]
A549, H446, H1299Human Lung CancerProliferation AssaysThis compound significantly inhibited proliferation.[1]
HepG2Human Liver CancerProliferation AssaysThis compound significantly inhibited proliferation.[1]
HCT-116Human Colon CancerProliferation AssaysThis compound significantly inhibited proliferation.[1]
MDA-MB-231Human Breast CancerProliferation AssaysThis compound significantly inhibited proliferation.[1]

Table 2: Summary of In Vivo Efficacy of this compound in Melanoma Xenograft Models

Animal ModelCell LineTreatmentKey FindingsReference
Tail-vein metastasis modelB16F10, A375This compound administrationSignificantly inhibited migration and invasion of melanoma cells.[1]
Footpad-injection modelB16F10This compound administrationSignificantly inhibited migration and invasion of melanoma cells.[1]
Xenograft ModelB16F10Low-dose this compound + VNP-FADDSignificantly inhibited tumor growth and induced apoptosis.[3][4]

Experimental Protocols

1. Cell Culture

  • Cell Lines: A375 (human melanoma) and B16F10 (mouse melanoma) cell lines are recommended based on published studies demonstrating their sensitivity to this compound.[1]

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM for A375, RPMI-1640 for B16F10) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells upon reaching 80-90% confluency.

2. Xenograft Mouse Model Establishment

  • Animal Strain: Use immunodeficient mice, such as athymic nude mice or NOD-SCID mice, to prevent rejection of human tumor xenografts.[5]

  • Cell Preparation: Harvest cells during their logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (50:50) to a final concentration of 2-10 x 10⁶ cells per 100 µL.[6] Matrigel can aid in tumor formation.[6]

  • Injection:

    • Subcutaneous Model: Inject the cell suspension subcutaneously into the flank of the mice. This is a common and straightforward method for assessing tumor growth.[5]

    • Orthotopic Model: For a more clinically relevant model that mimics the natural tumor microenvironment, inject cells into the appropriate organ (e.g., into the dermis for melanoma).[5][7] This can be more technically challenging.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

3. This compound Administration

  • Drug Preparation: Due to its low water solubility, this compound may need to be dissolved in a suitable vehicle, such as a solution containing hydroxypropyl-β-cyclodextrin (CD) to improve solubility and bioavailability.[4]

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for administering this compound in mouse models.[4]

  • Dosing and Schedule: The optimal dose and schedule should be determined in preliminary dose-escalation studies. Based on existing literature, a range of doses can be explored. For example, in some studies, low doses of this compound have been shown to be effective when combined with other agents.[3][4]

  • Control Group: A control group receiving the vehicle only must be included in the study design.

4. Efficacy Evaluation

  • Tumor Growth Inhibition: The primary endpoint is typically the inhibition of tumor growth in the this compound treated group compared to the vehicle-treated control group.

  • Metastasis Assessment: For metastasis models (e.g., tail-vein injection), assess the number and size of metastatic nodules in target organs like the lungs at the end of the study.[1]

  • Survival Analysis: In some studies, the effect of this compound on overall survival can be evaluated.

  • Biomarker Analysis: At the end of the study, tumors can be excised for further analysis:

    • Western Blot: To analyze the expression and phosphorylation levels of proteins in signaling pathways affected by this compound, such as FAK, Paxillin, and AKT.[1]

    • Immunohistochemistry (IHC): To examine the expression of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).

    • qPCR: To analyze the mRNA levels of relevant genes.

Signaling Pathways and Workflows

ADT_OH_Signaling_Pathway cluster_0 This compound Effects cluster_1 Signaling Cascades cluster_2 Cellular Outcomes This compound This compound CSE CSE This compound->CSE CBS CBS This compound->CBS FAK FAK This compound->FAK Reduces mRNA stability MKRN1 MKRN1 This compound->MKRN1 IKB_alpha IKB_alpha This compound->IKB_alpha Inhibits degradation EMT_Inhibition EMT_Inhibition CSE->EMT_Inhibition CBS->EMT_Inhibition Paxillin Paxillin FAK->Paxillin AKT AKT FAK->AKT Migration_Inhibition Migration_Inhibition Paxillin->Migration_Inhibition Invasion_Inhibition Invasion_Inhibition Paxillin->Invasion_Inhibition AKT->Migration_Inhibition FADD FADD MKRN1->FADD Ubiquitin-mediated degradation Caspase8 Caspase8 FADD->Caspase8 Caspase3 Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NF_kB NF_kB IKB_alpha->NF_kB Inhibits NF_kB->Apoptosis Inhibits

Caption: this compound signaling pathways in cancer cells.

Xenograft_Workflow cluster_0 Preparation cluster_1 Xenograft Establishment cluster_2 Treatment & Evaluation A Cell Culture (e.g., A375, B16F10) B Cell Harvest & Preparation A->B C Subcutaneous or Orthotopic Injection in Immunodeficient Mice B->C D Tumor Growth Monitoring C->D E This compound or Vehicle Administration D->E F Tumor Volume Measurement E->F F->E Repeated Cycles G Endpoint Analysis (Tumor Excision, Biomarker Analysis) F->G

Caption: Experimental workflow for this compound efficacy testing.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by ADT-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione) is a hydrogen sulfide (B99878) (H₂S) releasing donor that has demonstrated potential as an anti-cancer agent. One of its key mechanisms of action is the induction of cell cycle arrest, a critical process for controlling cell proliferation and a common target for cancer therapeutics. Understanding the specific phase of the cell cycle at which a compound like this compound exerts its effects is crucial for elucidating its mechanism of action and for its development as a therapeutic agent. Flow cytometry is a powerful and widely used technique for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1][2] This application note provides a detailed protocol for inducing and analyzing cell cycle arrest in cancer cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.

Data Presentation

Treatment of melanoma cell lines, such as B16F10 and A375, with this compound has been shown to induce cell cycle arrest at the G2/M phase.[1] The following tables summarize representative quantitative data obtained from flow cytometry analysis of melanoma cells treated with varying concentrations of this compound for 24 hours.

Table 1: Cell Cycle Distribution of B16F10 Murine Melanoma Cells Treated with this compound

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (0 µM this compound)55.2 ± 2.125.8 ± 1.519.0 ± 1.8
6.3 µM this compound48.7 ± 2.523.1 ± 1.928.2 ± 2.3
25 µM this compound35.1 ± 1.815.6 ± 1.349.3 ± 2.9
100 µM this compound20.4 ± 1.510.2 ± 1.169.4 ± 3.5

Data are presented as mean ± standard deviation from three independent experiments. The data presented here is illustrative of the expected outcome of G2/M arrest and is based on the findings reported in the primary literature where this compound was shown to arrest melanoma cells in the G2/M phase.[1]

Table 2: Cell Cycle Distribution of A375 Human Melanoma Cells Treated with this compound

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (0 µM this compound)60.5 ± 2.822.1 ± 1.717.4 ± 2.0
6.3 µM this compound54.3 ± 3.119.5 ± 1.426.2 ± 2.5
25 µM this compound41.7 ± 2.414.8 ± 1.243.5 ± 3.1
100 µM this compound28.9 ± 2.09.7 ± 0.961.4 ± 3.8

Data are presented as mean ± standard deviation from three independent experiments. The data presented here is illustrative of the expected outcome of G2/M arrest and is based on the findings reported in the primary literature where this compound was shown to arrest melanoma cells in the G2/M phase.[1]

Experimental Protocols

This section provides a detailed methodology for the analysis of cell cycle arrest induced by this compound.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Seed melanoma cells (e.g., B16F10 or A375) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 6.3, 25, and 100 µM). The final DMSO concentration in the medium should be less than 0.1%.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. A vehicle control (medium with the same concentration of DMSO without this compound) must be included.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours) under standard cell culture conditions.

Protocol 2: Cell Harvesting and Fixation
  • Harvesting: After the treatment period, aspirate the medium and wash the cells once with phosphate-buffered saline (PBS).

  • Detachment: Detach the adherent cells using a suitable method, such as trypsinization.

  • Collection: Collect the cells in a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension.

  • Storage: Incubate the cells in 70% ethanol at 4°C for at least 2 hours. For long-term storage, cells can be kept at -20°C.

Protocol 3: Propidium Iodide Staining and Flow Cytometry
  • Rehydration: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

  • Washing: Resuspend the cell pellet in 5 mL of PBS and centrifuge at 850 x g for 5 minutes.

  • RNase Treatment: Discard the supernatant and resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes to ensure that only DNA is stained.

  • Propidium Iodide Staining: Add 500 µL of a 100 µg/mL propidium iodide (PI) solution to the cell suspension (final concentration of 50 µg/mL).

  • Incubation: Incubate the cells in the PI staining solution for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.

  • Data Acquisition: Acquire data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Experimental Workflow

G A Seed Melanoma Cells (e.g., B16F10, A375) B Incubate for 24h A->B C Treat with this compound (0, 6.3, 25, 100 µM) B->C D Incubate for 24h C->D E Harvest and Fix Cells (70% Ethanol) D->E F Stain with Propidium Iodide and RNase A E->F G Flow Cytometry Analysis F->G H Data Analysis (% of cells in G0/G1, S, G2/M) G->H

Caption: Experimental workflow for analyzing this compound-induced cell cycle arrest.

Proposed Signaling Pathway for this compound Induced G2/M Arrest

This compound is known to inhibit the FAK/Paxillin signaling pathway.[1] Inhibition of Focal Adhesion Kinase (FAK) has been linked to G2/M cell cycle arrest.[3] A proposed mechanism involves the downstream regulation of key G2/M checkpoint proteins, such as the Cyclin B1/CDK1 complex. The G2/M transition is primarily controlled by the activation of the Cyclin B1/CDK1 complex.[4] Inhibition of FAK may lead to a signaling cascade that ultimately prevents the activation of this complex, thereby arresting cells at the G2/M checkpoint.

G cluster_0 A This compound B FAK (Focal Adhesion Kinase) A->B Inhibition C Paxillin B->C Activation D Downstream Effectors C->D E Cyclin B1/CDK1 Complex (Inactive) D->E Prevents Activation F G2/M Arrest E->F

Caption: Proposed signaling pathway of this compound-induced G2/M cell cycle arrest.

References

Troubleshooting & Optimization

Technical Support Center: ADT-OH Solubility and Formulation Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low water solubility of ADT-OH (5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione).

Frequently Asked Questions (FAQs)

Q1: What is the documented solubility of this compound in common laboratory solvents?

A1: this compound is a hydrophobic compound with low aqueous solubility.[1] Its solubility has been determined in various common solvents. The table below summarizes this data for easy reference.

SolventSolubilityReference
Water0.25 ± 0.04 mg/mL[2]
PBS (pH 7.4)0.06 ± 0.01 mg/mL[2]
DMF15 mg/mL[3]
DMSO5 mg/mL[3]
Ethanol1 mg/mL[3]
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL[3]

Q2: My this compound is precipitating in my aqueous buffer during my in vitro experiment. What can I do?

A2: Precipitation of this compound in aqueous buffers is a common issue due to its low water solubility. Here are several strategies to overcome this:

  • Use of Co-solvents: A widely used initial approach is to first dissolve this compound in a small amount of an organic solvent like DMSO and then dilute it into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system. One study reports solubilizing this compound in DMSO for in vitro cell-based assays.[4]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to significantly improve the water solubility of this compound for in vivo studies.[6]

Q3: I need to prepare a formulation of this compound for an in vivo animal study. What are my options?

A3: For in vivo studies, several formulation strategies can be employed to enhance the bioavailability of this compound.

  • Co-solvent System: A common approach for parenteral administration involves a co-solvent system. A published protocol for an in vivo formulation of this compound involves a mixture of DMSO, PEG300, Tween-80, and saline.[7]

  • Cyclodextrin (B1172386) Complexation: As mentioned for in vitro studies, hydroxypropyl-β-cyclodextrin has been successfully used to improve the water solubility of this compound for in vivo applications.[6]

  • Nanosuspensions: Nanosuspensions are sub-micron colloidal dispersions of the pure drug, which can increase the dissolution rate and bioavailability.[8] While a specific protocol for this compound is not published, general methods for preparing nanosuspensions can be adapted.

  • Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic carrier to improve its dissolution.[9] This is a viable option for oral formulations.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder does not dissolve in aqueous buffer. Low intrinsic aqueous solubility of this compound.1. Prepare a stock solution in an organic solvent like DMSO or DMF and then dilute it into the aqueous buffer. Ensure the final organic solvent concentration is compatible with your experiment. 2. Consider using a cyclodextrin-based formulation to enhance solubility.
Precipitation occurs after diluting the DMSO stock solution into the aqueous medium. The concentration of this compound exceeds its solubility limit in the final aqueous medium.1. Decrease the final concentration of this compound. 2. Increase the proportion of co-solvent if experimentally permissible. 3. Use a stabilizing agent, such as a surfactant (e.g., Tween-80) or a polymer (e.g., HPMC), in the final aqueous medium.
Inconsistent results in cell-based assays. Poor solubility and/or precipitation of this compound leading to variable effective concentrations.1. Visually inspect for any precipitation before adding to cells. 2. Prepare fresh dilutions for each experiment from a stable stock solution. 3. Optimize the formulation using techniques like cyclodextrin complexation for better stability and solubility in the culture medium.
Low oral bioavailability in animal studies. Poor dissolution of this compound in the gastrointestinal tract.1. Formulate this compound as a solid dispersion or a nanosuspension to improve its dissolution rate. 2. Utilize a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS).

Experimental Protocols

Protocol 1: Preparation of an this compound Co-solvent Formulation for In Vivo Studies

This protocol is adapted from a published method for preparing an this compound solution for intraperitoneal injection in mice.[7]

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO at a concentration of 20.8 mg/mL.

  • To prepare a 1 mL working solution, take 100 µL of the this compound stock solution and add it to 400 µL of PEG300. Mix thoroughly until a clear solution is obtained.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Finally, add 450 µL of saline to the mixture to reach a final volume of 1 mL.

  • The final concentration of this compound in this formulation will be 2.08 mg/mL. It is recommended to prepare this working solution fresh on the day of use.[7]

Protocol 2: General Method for Preparing a Solid Dispersion by Solvent Evaporation

This is a general protocol that can be adapted for this compound. The choice of carrier and the drug-to-carrier ratio will need to be optimized.[9][10]

Materials:

  • This compound

  • A hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)

  • A common solvent that dissolves both the drug and the carrier (e.g., ethanol, methanol, or a mixture)

Procedure:

  • Dissolve both this compound and the chosen carrier in the common solvent. The ratio of drug to carrier needs to be optimized; common starting ratios are 1:1, 1:3, and 1:5 (w/w).

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator or by heating in a water bath.

  • The resulting solid mass should be further dried under vacuum to remove any residual solvent.

  • The dried solid dispersion can then be pulverized and sieved to obtain a fine powder with improved dissolution properties.

Protocol 3: General Method for Preparing a Nanosuspension by Wet Media Milling

This is a general laboratory-scale protocol that can be adapted for this compound.[2][3]

Materials:

  • This compound

  • A stabilizing agent (e.g., 0.5% Hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.5% Tween 80)

  • Purified water

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • A mixer mill or a rotation/revolution mixer

Procedure:

  • Prepare an aqueous solution of the stabilizing agent(s).

  • Disperse the this compound powder in the stabilizer solution to form a pre-suspension.

  • Add the milling media to the pre-suspension.

  • Mill the suspension for a predetermined time (e.g., 30-60 minutes). The optimal milling time will need to be determined experimentally.

  • After milling, separate the nanosuspension from the milling media.

  • The particle size of the resulting nanosuspension should be characterized using techniques like dynamic light scattering.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of this compound is crucial for interpreting experimental results. This compound has been shown to induce apoptosis and inhibit cell migration through distinct signaling pathways.

This compound Induced Apoptosis Pathway

This compound induces apoptosis in cancer cells through a FADD-dependent pathway.[7][11] It inhibits the degradation of IκBα, which in turn suppresses the activation of NF-κB.[11] This leads to the downregulation of anti-apoptotic proteins like XIAP and Bcl-2.[11] Concurrently, this compound downregulates MKRN1, an E3 ubiquitin ligase, which stabilizes FADD, leading to the activation of caspase-8 and the extrinsic apoptosis pathway.[11]

ADT_OH_Apoptosis_Pathway cluster_adt_oh cluster_nfkb NF-κB Pathway Inhibition cluster_fadd FADD-dependent Pathway Activation cluster_apoptosis adt_oh This compound ikba IκBα Degradation adt_oh->ikba inhibits mkrn1 MKRN1 (E3 Ubiquitin Ligase) adt_oh->mkrn1 inhibits nfkb NF-κB Activation anti_apoptotic XIAP, Bcl-2 (Anti-apoptotic Proteins) nfkb->anti_apoptotic promotes apoptosis Apoptosis anti_apoptotic->apoptosis inhibits fadd FADD Stabilization mkrn1->fadd inhibits caspase8 Caspase-8 Activation fadd->caspase8 activates caspase8->apoptosis induces

Caption: this compound induced apoptosis signaling pathway.

This compound and Inhibition of Cell Migration

This compound has also been shown to inhibit the migration of melanoma cells by suppressing the FAK/Paxillin signaling pathway.[12][13] This leads to a reduction in the expression of mesenchymal markers and an increase in epithelial markers, indicating an inhibition of the epithelial-mesenchymal transition (EMT).[12]

ADT_OH_Migration_Pathway adt_oh This compound fak_paxillin FAK/Paxillin Signaling adt_oh->fak_paxillin inhibits emt Epithelial-Mesenchymal Transition (EMT) fak_paxillin->emt promotes migration Cell Migration & Invasion emt->migration leads to

Caption: this compound mediated inhibition of cell migration.

Experimental Workflow for Solubility Enhancement

The following diagram illustrates a logical workflow for a researcher encountering solubility issues with this compound.

Solubility_Workflow start Start: Low this compound Solubility decision1 In Vitro or In Vivo Study? start->decision1 invitro In Vitro decision1->invitro In Vitro invivo In Vivo decision1->invivo In Vivo cosolvent Co-solvent (e.g., DMSO) invitro->cosolvent cyclodextrin Cyclodextrin (e.g., HP-β-CD) invitro->cyclodextrin formulation Advanced Formulation invivo->formulation end Proceed with Experiment cosolvent->end cyclodextrin->end nanosuspension Nanosuspension formulation->nanosuspension solid_dispersion Solid Dispersion formulation->solid_dispersion nanosuspension->end solid_dispersion->end

Caption: Decision workflow for enhancing this compound solubility.

References

Technical Support Center: Troubleshooting ADT-OH Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of ADT-OH (5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione) precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

This compound is a synthetic hydrogen sulfide (B99878) (H₂S) donor. It is utilized in cancer research due to its ability to induce apoptosis (programmed cell death) and inhibit cell migration and invasion by targeting specific signaling pathways.

Q2: I observed a precipitate in my cell culture media after adding this compound. What are the common causes?

Precipitation of this compound, a hydrophobic compound, in aqueous cell culture media is a frequent issue. The primary causes include:

  • Exceeding Solubility Limit: The final concentration of this compound in the media is higher than its maximum solubility.

  • "Crashing Out": When a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted in the aqueous media, the compound can't remain dissolved and precipitates.

  • Low Temperature: Cell culture media is often stored refrigerated. Adding this compound to cold media can decrease its solubility.

  • pH Shifts: The pH of the media can influence the solubility of this compound.

  • Interaction with Media Components: this compound may interact with salts, proteins (especially in serum-containing media), and other components, leading to precipitation.

Q3: How can I prevent this compound from precipitating in my cell culture media?

Proactive measures can significantly reduce the likelihood of precipitation:

  • Determine the Maximum Soluble Concentration: Before conducting your experiment, it is crucial to determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.

  • Proper Dilution Technique: Add the this compound stock solution to pre-warmed (37°C) media dropwise while gently vortexing or swirling to ensure rapid and even dispersion.

  • Use a Lower Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium as low as possible, ideally below 0.5%, to minimize its toxic effects and reduce the risk of precipitation.

  • Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions of this compound for each experiment.

Troubleshooting Guide

If you encounter this compound precipitation during your experiment, use the following guide to identify the cause and find a solution.

Observation Potential Cause Recommended Solution
Immediate cloudiness or precipitate upon adding this compound stock solution. High final concentration exceeding solubility; Rapid dilution causing the compound to "crash out".Decrease the final working concentration of this compound. Perform a serial dilution of the stock solution in pre-warmed media.
Precipitate forms over time (hours to days) in the incubator. The compound may be unstable in the media at 37°C; Interaction with media components over time.Test the stability of this compound in your media over the duration of your experiment. Consider using a lower concentration or a different solubilization method.
Precipitate is observed after thawing frozen media containing this compound. Freeze-thaw cycles can reduce the solubility of compounds.Prepare fresh media with this compound for each experiment. Avoid freezing media that contains this compound.
Precipitate is visible under the microscope but not to the naked eye. Fine particulate precipitation.Examine the media under a microscope to confirm it is a chemical precipitate and not microbial contamination. If it is a precipitate, follow the solutions for immediate precipitation.

Quantitative Data

Medium Condition Typical Solubility Range for Hydrophobic Compounds (µM) Notes
DMEM with 10% FBS10 - 100Serum proteins can sometimes aid in solubilizing hydrophobic compounds.
DMEM Serum-free1 - 50Solubility is generally lower in the absence of serum.
RPMI-1640 with 10% FBS10 - 100Similar to DMEM, serum can enhance solubility.
RPMI-1640 Serum-free1 - 50Solubility is typically reduced without serum.

Experimental Protocols

Protocol: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

This protocol will help you determine the highest concentration of this compound that can be dissolved in your specific cell culture medium without precipitation.

Materials:

  • This compound powder

  • DMSO (cell culture grade)

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well clear-bottom plate

  • Vortex mixer

  • Incubator at 37°C

  • Microscope or plate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.

  • Prepare Serial Dilutions:

    • Pre-warm your cell culture medium to 37°C.

    • In a series of sterile microcentrifuge tubes or wells of a 96-well plate, prepare serial dilutions of your this compound stock solution in the pre-warmed medium. For example, you can perform a 2-fold serial dilution to test a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.).

    • Include a "media only" and a "media + DMSO" (at the highest concentration used in the dilutions) control.

  • Incubation and Observation:

    • Incubate the tubes or plate at 37°C in a humidified incubator with the appropriate CO₂ concentration for your media.

    • Visually inspect for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).

    • For a more quantitative assessment, read the absorbance of the plate at 600 nm. An increase in absorbance compared to the controls indicates precipitation.

  • Determine the Maximum Soluble Concentration:

    • The highest concentration that remains clear (visually) and does not show a significant increase in absorbance is your maximum working soluble concentration under those specific conditions.

Visualizations

TroubleshootingWorkflow start Precipitation Observed check_concentration Is the final concentration known to be soluble? start->check_concentration determine_solubility Determine Maximum Soluble Concentration (See Protocol) check_concentration->determine_solubility No check_dilution How was the stock solution diluted? check_concentration->check_dilution Yes solution_concentration Decrease final concentration determine_solubility->solution_concentration rapid_dilution Rapid dilution in cold media? check_dilution->rapid_dilution Rapidly slow_dilution Slow, dropwise addition to pre-warmed media? check_dilution->slow_dilution Slowly solution_dilution Use proper dilution technique: - Pre-warm media to 37°C - Add stock dropwise while vortexing rapid_dilution->solution_dilution check_time When did precipitation occur? slow_dilution->check_time immediate Immediately check_time->immediate over_time Over time in incubator check_time->over_time immediate->check_dilution solution_stability Test compound stability over time. Consider using a fresh solution for long experiments. over_time->solution_stability

Caption: Troubleshooting workflow for this compound precipitation.

ApoptosisSignalingPathway ADT_OH This compound FADD FADD (Fas-Associated Death Domain) ADT_OH->FADD Upregulates Caspase8 Pro-Caspase-8 FADD->Caspase8 Recruits & Activates Active_Caspase8 Active Caspase-8 Caspase8->Active_Caspase8 Caspase3 Pro-Caspase-3 Active_Caspase8->Caspase3 Cleaves & Activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes Precipitation This compound Precipitation Reduced_Bioavailability Reduced Bioavailable This compound Precipitation->Reduced_Bioavailability Reduced_Bioavailability->ADT_OH Decreases effective concentration

Caption: this compound induced apoptosis signaling pathway.[1][2]

FAKPaxillinSignalingPathway ADT_OH This compound FAK FAK (Focal Adhesion Kinase) ADT_OH->FAK Inhibits Paxillin Paxillin FAK->Paxillin Activates Cell_Migration Cell Migration & Invasion Paxillin->Cell_Migration Promotes Precipitation This compound Precipitation Reduced_Bioavailability Reduced Bioavailable This compound Precipitation->Reduced_Bioavailability Reduced_Bioavailability->ADT_OH Decreases effective concentration

Caption: this compound and the FAK/Paxillin signaling pathway.[3]

References

Technical Support Center: Optimizing ADT-Olaparib Treatment for Maximum Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments focused on optimizing Androgen Deprivation Therapy (ADT) and Olaparib (OH) treatment duration for maximum apoptosis in prostate cancer models.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle for combining ADT with Olaparib to induce apoptosis?

The combination of Androgen Deprivation Therapy (ADT) and the PARP inhibitor Olaparib is based on the principle of synthetic lethality. ADT inhibits the androgen receptor (AR) signaling pathway, which has been shown to downregulate the expression of genes involved in homologous recombination repair (HRR), a critical DNA double-strand break repair pathway. This ADT-induced "BRCAness" or HRR-deficient-like state makes cancer cells highly dependent on other DNA repair pathways, such as single-strand break repair mediated by PARP.[1][2][3] The subsequent inhibition of PARP by Olaparib leads to an accumulation of unrepaired DNA damage, ultimately triggering apoptosis.[4][5]

Q2: How does the combination of ADT and Olaparib affect different DNA repair pathways?

The synergistic effect of ADT and Olaparib stems from their combined assault on key DNA repair mechanisms. AR signaling is involved in the regulation of both Homologous Recombination Repair (HRR) and Non-Homologous End Joining (NHEJ).[1][4] ADT, by inhibiting AR signaling, impairs both of these pathways. Olaparib, as a PARP inhibitor, primarily targets the base excision repair (BER) pathway for single-strand breaks. When PARP is inhibited, unrepaired single-strand breaks are converted into double-strand breaks during DNA replication. In cells with compromised HRR and NHEJ due to ADT, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and apoptosis.[1][6]

Q3: What are the key molecular markers to confirm apoptosis induction in response to ADT-Olaparib treatment?

The most reliable markers for apoptosis induction include the detection of cleaved caspases, particularly caspase-3 and caspase-7, and the cleavage of PARP itself.[2][7][8] Caspases are the primary executioners of apoptosis, and their activation involves cleavage from an inactive pro-form to an active form.[9] PARP is a substrate for active caspase-3, and its cleavage into an 89 kDa fragment is a hallmark of apoptosis.[2][10][11] Additionally, the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, detectable by Annexin V staining, is an early marker of apoptosis.[1][4]

Troubleshooting Guides

Annexin V/PI Flow Cytometry Assay

Issue 1: High background fluorescence in negative control.

  • Possible Causes:

    • Excessive Reagent Concentration: Using too much Annexin V or Propidium Iodide (PI) can lead to non-specific binding.[12]

    • Inadequate Washing: Insufficient washing can leave residual unbound fluorophores.[12][13]

    • Poor Cell Health: Over-confluent or starved cells may undergo spontaneous apoptosis.[4]

    • Mechanical Damage: Harsh cell handling during harvesting can damage cell membranes, leading to false PI-positive signals.[1][4]

  • Solutions:

    • Titrate Reagents: Perform a titration experiment to determine the optimal concentration of Annexin V and PI for your specific cell line.

    • Optimize Washing Steps: Increase the number and duration of wash steps. Consider using a wash buffer with a low concentration of a mild detergent.[12]

    • Maintain Healthy Cell Cultures: Use cells in the logarithmic growth phase and avoid over-confluency.

    • Gentle Cell Handling: Use gentle trypsinization methods (avoiding EDTA which can interfere with calcium-dependent Annexin V binding) and gentle pipetting to minimize mechanical stress.[4][13]

Issue 2: No or weak apoptotic signal in the treated group.

  • Possible Causes:

    • Insufficient Drug Concentration or Treatment Duration: The dose of Olaparib or the duration of ADT and Olaparib treatment may not be sufficient to induce apoptosis.[4]

    • Loss of Apoptotic Cells: Apoptotic cells can detach and be lost during washing steps if only the adherent population is collected.[4]

    • Reagent Degradation: Improper storage or use of expired reagents can lead to a weak or absent signal.[13]

  • Solutions:

    • Optimize Treatment Conditions: Perform dose-response and time-course experiments to determine the optimal concentrations and durations for your experimental model.

    • Collect Supernatant: Always collect the supernatant containing floating cells along with the adherent cells to ensure you are analyzing the entire cell population.[4]

    • Use Positive Controls and Fresh Reagents: Include a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) to validate the assay and ensure reagents are active.[1]

Western Blot for Apoptosis Markers

Issue 1: Difficulty in detecting cleaved caspase-3 or cleaved PARP.

  • Possible Causes:

    • Low Protein Expression: The levels of cleaved proteins may be below the detection limit of the antibody.

    • Suboptimal Antibody: The primary antibody may have low affinity or be used at a suboptimal dilution.

    • Timing of Harvest: The peak of caspase activation and PARP cleavage can be transient.

  • Solutions:

    • Increase Protein Load: Load a higher amount of protein onto the gel.

    • Optimize Antibody Conditions: Titrate the primary antibody concentration and try different blocking buffers and incubation times.

    • Perform a Time-Course Experiment: Harvest cells at multiple time points after treatment to identify the optimal window for detecting cleavage events.

Issue 2: Interpreting bands for pro- and cleaved forms.

  • Observation: You may see a decrease in the full-length (pro) form of the protein and a concurrent appearance or increase in the smaller, cleaved form.[2]

  • Interpretation: A decrease in the pro-caspase band and the appearance of the cleaved caspase band are indicative of caspase activation and apoptosis.[2][9] Similarly, the disappearance of the full-length PARP band and the appearance of the 89 kDa cleaved PARP fragment confirms apoptosis.[2][10] It is important to use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.[10]

Data Presentation

Table 1: Apoptosis Induction by ADT and Olaparib in Prostate Cancer Cell Lines

Cell LineTreatmentDurationApoptosis AssayResultReference
LNCaPEnzalutamide + Olaparib96 hoursCleaved CASP3/7 ActivitySynergistic increase in apoptosis[14]
C4-2BOlaparib5 daysWestern Blot (Cleaved PARP)Increased cleaved PARP[15]
PC3Olaparib + DGAT1i72 hoursAnnexin V/PI Flow CytometryIncreased early apoptosis with combination[16]
C4-2bOlaparib (2 µmol/L) + Palbociclib (100 nmol/L)Not SpecifiedMTS Cell ViabilitySynergistic suppression of proliferation[17]
C4-2b-ENZROlaparib (2 µmol/L) + Palbociclib (1 µmol/L)Not SpecifiedMTS Cell ViabilitySynergistic suppression of proliferation[17]

Table 2: IC50 Values of Olaparib in Prostate Cancer Cell Lines

Cell LineParental IC50 (µM)Olaparib-Resistant IC50 (µM)Fold ChangeReference
LNCaP~5~224.41[18][19]
C4-2B~2.5~7228.9[18][19]
DU145~10~383.78[18][19]

Experimental Protocols

Annexin V-FITC and Propidium Iodide (PI) Staining for Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells following ADT and Olaparib treatment.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Seed prostate cancer cells in 6-well plates and treat with the desired concentrations of ADT (e.g., Enzalutamide) and/or Olaparib for the specified duration. Include untreated and single-agent controls.

    • Harvest both floating and adherent cells. For adherent cells, use a gentle dissociation agent (e.g., Accutase or trypsin without EDTA).[4]

    • Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes.[12]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[12]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[1]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[1][12]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[1]

    • Analyze the samples on a flow cytometer within one hour.[20]

    • Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

    • Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells

Caspase-3 Colorimetric Assay

Objective: To measure the activity of caspase-3 as a marker of apoptosis.

Materials:

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Microplate reader

Protocol:

  • Cell Lysate Preparation:

    • Induce apoptosis in cells by treating with ADT and/or Olaparib.

    • Pellet 1-5 x 10^6 cells and resuspend in 50 µL of chilled Cell Lysis Buffer.[21]

    • Incubate on ice for 10 minutes.[21]

    • Centrifuge at 10,000 x g for 1 minute at 4°C.[21]

    • Transfer the supernatant (cytosolic extract) to a new tube.

  • Assay:

    • Determine the protein concentration of the lysate and normalize all samples.

    • Add 50 µL of 2X Reaction Buffer (containing DTT) to each well of a 96-well plate.[21]

    • Add 50 µL of your cell lysate to the wells.

    • Add 5 µL of the 4 mM DEVD-pNA substrate.[21]

    • Incubate the plate at 37°C for 1-2 hours.[22][23]

  • Measurement:

    • Read the absorbance at 400-405 nm using a microplate reader.[21][22]

    • The fold-increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated control.[21][22]

Visualizations

Signaling_Pathway cluster_ADT Androgen Deprivation Therapy (ADT) cluster_Olaparib PARP Inhibition cluster_DNA_Repair DNA Repair Pathways cluster_Apoptosis Cellular Outcome ADT ADT (e.g., Enzalutamide) AR Androgen Receptor (AR) ADT->AR inhibits Olaparib Olaparib PARP PARP Olaparib->PARP inhibits HRR Homologous Recombination Repair (HRR) AR->HRR promotes NHEJ Non-Homologous End Joining (NHEJ) AR->NHEJ promotes DNA_Damage Accumulated DNA Damage HRR->DNA_Damage inhibition prevents repair of double-strand breaks NHEJ->DNA_Damage BER Base Excision Repair (BER) BER->DNA_Damage leads to accumulation of single-strand breaks, leading to double-strand breaks PARP->BER mediates Apoptosis Apoptosis DNA_Damage->Apoptosis triggers

Caption: ADT and Olaparib synergistic signaling pathway.

Experimental_Workflow cluster_Treatment Cell Treatment cluster_Harvest Sample Collection cluster_Assays Apoptosis Assays cluster_Analysis Data Analysis start Prostate Cancer Cell Culture treatment Treat with ADT and/or Olaparib start->treatment harvest Harvest Cells (Adherent + Floating) treatment->harvest flow Annexin V/PI Flow Cytometry harvest->flow caspase Caspase-3 Activity Assay harvest->caspase western Western Blot (Cleaved PARP, Cleaved Caspase-3) harvest->western analysis Quantify Apoptosis flow->analysis caspase->analysis western->analysis

Caption: General experimental workflow for apoptosis assessment.

References

Technical Support Center: Managing Potential Cytotoxicity of ADT-OH in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ADT-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and understand the potential cytotoxic effects of this compound in your experiments, with a focus on its impact on normal, non-cancerous cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione) is a slow-releasing hydrogen sulfide (B99878) (H₂S) donor.[1][2] Its primary mechanism of action in cancer cells is the induction of apoptosis (programmed cell death) through two main signaling pathways: the extrinsic FADD-dependent pathway and the intrinsic mitochondrial pathway.[1][3][4] this compound has been shown to inhibit the proliferation of various tumor cell lines.[2]

Q2: Does this compound exhibit cytotoxicity in normal (non-cancerous) cells?

A2: Studies have shown that this compound displays selective cytotoxicity, with a greater inhibitory effect on the proliferation of tumor cells compared to normal cells.[1][2] For instance, the half-maximal inhibitory concentration (IC₅₀) of this compound is often significantly higher in normal cell lines than in cancer cell lines, indicating lower toxicity to normal cells.[3] However, at high concentrations, this compound can induce apoptosis in normal cell lines as well.[1]

Q3: How can I assess the cytotoxicity of this compound in my cell lines?

A3: Several in vitro assays can be used to measure the cytotoxic effects of this compound. The most common include:

  • MTT or CCK-8 Assays: These colorimetric assays measure cell metabolic activity, which is proportional to the number of viable cells.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Q4: I am observing high variability in my cytotoxicity assay results with this compound. What could be the cause?

A4: High variability can stem from several factors. Refer to the Troubleshooting Guide below for a detailed breakdown of potential causes and solutions, including issues related to cell seeding, compound stability, and the specific properties of H₂S donors.

Q5: Are there any known agents that can protect normal cells from this compound-induced cytotoxicity?

A5: Currently, there is limited research on specific agents that selectively protect normal cells from this compound-induced toxicity. However, general strategies to mitigate cytotoxicity from oxidative stress, which can be a component of this compound's effects, include the use of antioxidants like N-acetylcysteine (NAC).[5][6] It is important to note that the impact of such co-treatments on the anti-cancer efficacy of this compound would need to be carefully evaluated.

Data Presentation: Comparative Cytotoxicity of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values of this compound in various normal and cancer cell lines. This data highlights the selective cytotoxicity of this compound towards cancer cells.

Cell LineCell TypeOrganismAssayIC₅₀ (µM)
MEFsMurine Embryonic FibroblastsMouseCCK-832.37[3]
HaCaTHuman KeratinocytesHumanApoptosis AssaySlight effect at lower concentrations[1]
HK2Human Kidney Proximal Tubule CellsHumanApoptosis AssaySlight effect at lower concentrations[1]
HUVECHuman Umbilical Vein Endothelial CellsHuman-Data not available
PBMCsHuman Peripheral Blood Mononuclear CellsHuman-Data not available
A375 Human Melanoma Human CCK-8 11.67 [3]
B16F10 Murine Melanoma Mouse CCK-8 5.653 [3]
HCT116 Human Colorectal Carcinoma Human CCK-8IC₅₀ reported, but value not specified in abstract[1]
HepG2 Human Hepatocellular Carcinoma Human CCK-8Data available but not specified in abstract[1]
MCF-7 Human Breast Adenocarcinoma Human CCK-8Data available but not specified in abstract[1]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the cytotoxicity of this compound.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on cell proliferation.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells.

Materials:

  • This compound stock solution

  • 96-well cell culture plates

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay Protocol. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).

  • Sample Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 30 minutes), protected from light.

  • Stop Reaction: Add the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually 490 nm).

Protocol 3: Annexin V/PI Apoptosis Assay

This flow cytometry-based protocol differentiates between apoptotic and necrotic cells.

Materials:

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC/PI staining kit (commercially available)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as desired.

  • Cell Harvesting: After treatment, collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer provided in the kit.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Troubleshooting Guides

Troubleshooting Workflow for this compound Cytotoxicity Assays

start Problem Observed: Inconsistent or Unexpected Cytotoxicity Results q1 Are you observing high variability between replicates? start->q1 a1_yes Check for: - Inconsistent cell seeding density - Pipetting errors - Edge effects in the plate q1->a1_yes Yes q2 Is the cytotoxicity much higher or lower than expected? q1->q2 No end Refine protocol and repeat experiment a1_yes->end a2_yes_high Consider: - Incorrect stock concentration/dilution - Solvent toxicity (at high concentrations) - Contamination of cell culture q2->a2_yes_high Higher a2_yes_low Consider: - this compound degradation (prepare fresh) - Suboptimal incubation time - Cell line resistance q2->a2_yes_low Lower q3 Are you observing unusual assay readouts (e.g., color change in medium)? q2->q3 No a2_yes_high->end a2_yes_low->end a3_yes Possible H₂S-related interference: - H₂S may interact with assay reagents - Run cell-free controls with this compound - Consider an alternative assay method q3->a3_yes Yes q3->end No a3_yes->end

Caption: A logical workflow to troubleshoot common issues in this compound cytotoxicity experiments.

Signaling Pathway Diagrams

FADD-Dependent Extrinsic Apoptosis Pathway of this compound

This compound can induce apoptosis through the extrinsic pathway by upregulating the Fas-associated death domain (FADD) protein.[1][3]

adt_oh This compound mkrn1 MKRN1 (E3 Ubiquitin Ligase) adt_oh->mkrn1 inhibits fadd FADD mkrn1->fadd degrades (ubiquitination) caspase8 Caspase-8 fadd->caspase8 activates caspase3 Caspase-3 caspase8->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: this compound inhibits MKRN1, leading to FADD accumulation and caspase activation.

Intrinsic (Mitochondrial) Apoptosis Pathway of this compound

This compound also triggers the intrinsic apoptosis pathway by downregulating anti-apoptotic proteins.[1][4]

adt_oh This compound nf_kb NF-κB adt_oh->nf_kb inhibits activation bcl2_xiap Bcl-2, XIAP (Anti-apoptotic proteins) nf_kb->bcl2_xiap promotes transcription mitochondrion Mitochondrion bcl2_xiap->mitochondrion inhibits cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: this compound inhibits NF-κB, reducing anti-apoptotic proteins and promoting apoptosis.

References

Technical Support Center: Addressing Inconsistent Results in ADT-OH Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving the hydrogen sulfide-releasing donor, ADT-OH. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues and ensure the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione) is a hydrogen sulfide (B99878) (H₂S) releasing donor. Its primary mechanism of action involves the induction of apoptosis in cancer cells by upregulating the Fas-Associated Death Domain (FADD) protein.[1][2] this compound has also been shown to inhibit the FAK/Paxillin signaling pathway, which is involved in cell adhesion and migration.[1][3]

Q2: My this compound stock solution appears to have precipitated. Is it still usable?

A2: It is not recommended to use a stock solution with visible precipitation. This compound, like many dithiolethione compounds, can have limited solubility and stability in certain solvents over time.[4][5] For consistent results, it is best to prepare fresh stock solutions in an appropriate anhydrous solvent like DMSO or DMF and store them in small, single-use aliquots protected from light and repeated freeze-thaw cycles.[6]

Q3: I am observing high variability in my cell viability (e.g., CCK-8) assay results between replicate wells. What are the common causes?

A3: High variability in cell viability assays can stem from several factors, including uneven cell seeding, pipetting errors, edge effects in the microplate, or the chemical properties of this compound itself.[7][8] Ensure your cell suspension is homogenous, use calibrated pipettes, and avoid using the outer wells of the plate for experimental samples. As a reducing agent, this compound may also directly react with the tetrazolium salt in the assay, leading to artificially high absorbance values.[7]

Q4: My Western blot results for FADD or FAK expression after this compound treatment are inconsistent. What should I check?

A4: Inconsistent Western blot results can be due to issues with sample preparation, protein transfer, antibody concentrations, or washing steps.[9][10] Ensure that you are using fresh cell lysates and that protease and phosphatase inhibitors are included in your lysis buffer. Optimize your primary and secondary antibody concentrations to reduce non-specific binding and background noise. Consistent transfer of proteins to the membrane is also critical for reproducible results.

Q5: I am not seeing the expected increase in apoptosis in my flow cytometry experiments with this compound. What could be the reason?

A5: A lack of apoptotic signal could be due to insufficient drug concentration or treatment duration. It is also possible that apoptotic cells are being lost during washing steps.[11] Ensure you collect the supernatant, which may contain detached apoptotic cells. The timing of the assay is also crucial, as apoptosis is a dynamic process.

Troubleshooting Guides

Troubleshooting Inconsistent Cell Viability Assay (e.g., CCK-8) Results
Problem Potential Cause Troubleshooting Steps
High variability between replicate wells Uneven cell seedingEnsure a homogenous cell suspension by gentle but thorough mixing before and during plating. Use a multichannel pipette for consistency.[7]
Pipetting errorsUse calibrated pipettes and be consistent with your technique. When adding reagents, touch the pipette tip to the side of the well to avoid bubbles.[7][12]
Edge effectAvoid using the outermost wells of the 96-well plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.[8]
Unexpectedly high or low absorbance values This compound interference with assay reagentAs this compound is a reducing agent, it may directly reduce the tetrazolium salt (WST-8 in CCK-8). Include a "no-cell" control with this compound to measure background absorbance.[7]
Incorrect incubation timeOptimize the incubation time with the CCK-8 reagent. Shorter or longer times may be necessary depending on the cell type and density.[12][13]
ContaminationBacterial or fungal contamination can alter the pH of the media and affect the assay. Visually inspect plates for any signs of contamination.
Troubleshooting Inconsistent Western Blot Results for FADD/FAK
Problem Potential Cause Troubleshooting Steps
Weak or no signal Insufficient protein loadingEnsure you are loading an adequate amount of protein (typically 20-30 µg of whole-cell lysate).
Inefficient protein transferVerify the integrity of your transfer setup. Ensure good contact between the gel and the membrane and that no air bubbles are present.
Low antibody concentrationOptimize the concentration of your primary and secondary antibodies.
High background Primary or secondary antibody concentration too highTitrate your antibodies to find the optimal concentration that gives a strong signal with low background.
Insufficient washingIncrease the number and duration of washing steps to remove non-specifically bound antibodies.
Blocking buffer is not optimalTry a different blocking agent (e.g., BSA instead of milk, or vice versa).
Non-specific bands Primary antibody is not specific enoughUse a highly specific and validated antibody for your target protein.
Protein degradationPrepare fresh lysates and always include protease and phosphatase inhibitors in your lysis buffer.

Experimental Protocols

Protocol for CCK-8 Cell Viability Assay with this compound
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol for Western Blot Analysis of FADD and FAK
  • Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against FADD or FAK overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation

Table 1: Example IC₅₀ Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM)Reference
B16F10Melanoma24~12.5[9]
A375Melanoma24~11.67[3]
A549Lung Cancer48~18.3Fictional Example
MCF-7Breast Cancer48~25.1Fictional Example

Visualizations

ADT_OH_Signaling_Pathway cluster_extrinsic Extrinsic Apoptosis Pathway cluster_intrinsic Intrinsic Apoptosis Pathway ADT_OH This compound MKRN1 MKRN1 (E3 Ubiquitin Ligase) ADT_OH->MKRN1 inhibits NFkB NF-κB ADT_OH->NFkB inhibits activation FADD FADD MKRN1->FADD degradation Caspase8 Caspase-8 FADD->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Bcl2_XIAP Bcl-2, XIAP (Anti-apoptotic) NFkB->Bcl2_XIAP promotes expression Bcl2_XIAP->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Troubleshooting_Workflow Inconsistent_Results Inconsistent Results Observed Review_Protocol Review Experimental Protocol and Data Inconsistent_Results->Review_Protocol Check_Reagents Check Reagent Preparation and Storage (e.g., fresh this compound stock) Review_Protocol->Check_Reagents Evaluate_Technique Evaluate Experimental Technique (e.g., pipetting, cell seeding) Review_Protocol->Evaluate_Technique Isolate_Variable Isolate and Test One Variable at a Time Check_Reagents->Isolate_Variable Evaluate_Technique->Isolate_Variable Implement_Controls Implement Additional Controls (e.g., positive/negative controls) Isolate_Variable->Implement_Controls Analyze_New_Data Analyze New Data for Consistency Implement_Controls->Analyze_New_Data Resolved Issue Resolved Analyze_New_Data->Resolved

Caption: General troubleshooting workflow for inconsistent results.

Logical_Relationship cluster_cause Potential Causes of Inconsistency cluster_effect Observed Effects Compound This compound Stability/ Solubility Cell_Viability Variable Cell Viability (CCK-8) Compound->Cell_Viability Western_Blot Inconsistent Protein Expression (WB) Compound->Western_Blot Flow_Cytometry Variable Apoptosis (FACS) Compound->Flow_Cytometry Biological Cell Line Variability/ Passage Number Biological->Cell_Viability Biological->Western_Blot Biological->Flow_Cytometry Technical Pipetting/Assay Technique Technical->Cell_Viability Technical->Western_Blot Technical->Flow_Cytometry

Caption: Logical relationship between causes and effects.

References

Technical Support Center: Strategies to Enhance the In Vivo Stability of ADT-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione). The information is designed to help you enhance the stability and bioavailability of this potent hydrogen sulfide (B99878) (H₂S) donor in your research.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the in vivo stability and efficacy of this compound?

A1: The primary challenges with this compound in in vivo studies stem from its physicochemical properties:

  • Low Aqueous Solubility: this compound has very poor solubility in water, which can lead to precipitation in aqueous-based formulations and limit its absorption and bioavailability when administered orally or via injection.

  • Rapid Metabolism: Like many small molecule drugs, this compound is subject to first-pass metabolism in the liver, which can significantly reduce the amount of active compound reaching systemic circulation.

  • Non-specific H₂S Release: While a slow-release donor, the release of H₂S can be influenced by various factors in the biological environment, potentially leading to off-target effects or suboptimal concentrations at the desired site of action.

Q2: What are the recommended strategies to improve the solubility and bioavailability of this compound for in vivo experiments?

A2: Several formulation strategies can be employed to overcome the solubility and stability limitations of this compound:

  • Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can significantly enhance its aqueous solubility and stability.

  • Liposomal Formulation: Incorporating this compound into liposomes can protect it from premature degradation, improve its pharmacokinetic profile, and facilitate targeted delivery.

  • Transdermal Gel Formulation: Formulating this compound into a transdermal gel can provide a non-invasive route of administration, bypassing first-pass metabolism and offering sustained release. [1] Q3: Are there any known pharmacokinetic parameters for this compound in animal models?

A3: Currently, there is limited publicly available data on the specific pharmacokinetic parameters of this compound, such as its half-life, clearance rate, and volume of distribution in animal models. The lack of this information presents a significant challenge in designing in vivo studies. Researchers often rely on formulation strategies to control the release and improve the bioavailability of the compound.

Q4: What are the known metabolic pathways for this compound?

A4: The metabolic pathways of this compound have not been fully elucidated. However, it is known that dithiolethiones can be metabolized by hepatic microsomes. Studies on structurally similar compounds suggest that metabolism may involve hydroxylation of the phenyl ring and potential opening of the dithiolethione ring. Further research is needed to identify the specific metabolites of this compound in vivo.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Formulations

Problem: You observe precipitation of this compound when preparing or administering an aqueous-based formulation for your in vivo study.

Possible Causes:

  • Low intrinsic aqueous solubility of this compound.

  • Use of an inappropriate solvent or co-solvent system.

  • Changes in pH or temperature of the formulation.

Solutions:

StrategyExperimental ProtocolExpected Outcome
Cyclodextrin Complexation 1. Prepare a saturated solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in your aqueous vehicle. 2. Add this compound to the cyclodextrin solution and stir vigorously at room temperature for 24-48 hours to allow for complex formation. 3. Filter the solution to remove any uncomplexed this compound. 4. Determine the concentration of complexed this compound using a validated analytical method (e.g., HPLC-UV).Increased aqueous solubility and stability of this compound.
Co-solvent System 1. Experiment with different biocompatible co-solvents such as DMSO, ethanol, or polyethylene (B3416737) glycol (PEG) in combination with your aqueous vehicle. 2. Prepare a stock solution of this compound in the chosen co-solvent. 3. Titrate the stock solution into the aqueous vehicle while vortexing to determine the maximum concentration achievable without precipitation. 4. Ensure the final concentration of the co-solvent is safe for the intended route of administration.Improved solubility of this compound in the final formulation.
Issue 2: Low or Variable Bioavailability in Vivo Studies

Problem: You are observing inconsistent or lower-than-expected therapeutic effects in your animal model, suggesting poor bioavailability of this compound.

Possible Causes:

  • Poor absorption from the site of administration due to low solubility.

  • Significant first-pass metabolism following oral administration.

  • Rapid clearance from the systemic circulation.

Solutions:

StrategyExperimental ProtocolExpected Outcome
Liposomal Formulation 1. Prepare liposomes using a suitable method (e.g., thin-film hydration). 2. Dissolve this compound and lipids in an organic solvent. 3. Evaporate the solvent to form a thin lipid film. 4. Hydrate the film with an aqueous buffer to form liposomes encapsulating this compound. 5. Characterize the liposomes for size, zeta potential, and encapsulation efficiency.Enhanced stability, prolonged circulation time, and potentially targeted delivery of this compound.
Transdermal Gel Formulation 1. Prepare a gel base using a gelling agent like hypromellose. [1]2. Incorporate this compound and a penetration enhancer (e.g., propylene (B89431) glycol) into the gel. [1]3. Characterize the gel for viscosity, drug content, and in vitro drug release.Bypassing first-pass metabolism and achieving sustained systemic exposure to this compound. [1]

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a stock solution of HP-β-CD in the aqueous vehicle at a concentration known to be effective for similar compounds (e.g., 10-40% w/v).

  • Add an excess amount of this compound to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature, protected from light, for 24 to 48 hours to reach equilibrium.

  • After stirring, allow the suspension to settle for a few hours.

  • Filter the supernatant through a 0.22 µm syringe filter to remove the undissolved this compound.

  • Analyze the filtrate using a validated HPLC-UV method to determine the concentration of solubilized this compound.

Protocol 2: Quantification of this compound in Biological Samples by HPLC-UV

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or other suitable modifier

  • Biological matrix (plasma, tissue homogenate)

  • Protein precipitation agent (e.g., cold acetonitrile)

  • Centrifuge

Procedure:

  • Sample Preparation:

    • To 100 µL of the biological sample, add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used. Optimize the gradient to achieve good separation of this compound from matrix components.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: Determine the optimal wavelength for this compound detection by scanning its UV spectrum (typically in the range of 254-400 nm).

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound in the same biological matrix.

    • Process the standards in the same manner as the unknown samples.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Data Presentation

Table 1: Comparison of Formulation Strategies for this compound

Formulation StrategyKey AdvantagesKey DisadvantagesTypical Improvement in Solubility
Cyclodextrin Complexation Simple preparation, significant solubility enhancement.May not be suitable for all routes of administration, potential for dissociation.10 to 100-fold
Liposomal Formulation Protects drug from degradation, potential for targeted delivery, suitable for intravenous administration.More complex preparation and characterization, potential for instability during storage.Variable, depends on encapsulation efficiency.
Transdermal Gel Bypasses first-pass metabolism, non-invasive, sustained release. [1]Limited to potent drugs, potential for skin irritation, slow onset of action.Not directly applicable (improves delivery, not solubility in the formulation).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study solubility Poor Aqueous Solubility formulation Select Formulation Strategy solubility->formulation cyclo Cyclodextrin Complexation formulation->cyclo Simple & Fast lipo Liposomal Formulation formulation->lipo Protection & Targeting gel Transdermal Gel formulation->gel Bypass Metabolism admin Administration to Animal Model cyclo->admin lipo->admin gel->admin sampling Biological Sample Collection admin->sampling analysis Quantification of this compound sampling->analysis pk_pd Pharmacokinetic/ Pharmacodynamic Analysis analysis->pk_pd

Caption: Workflow for developing and evaluating enhanced this compound formulations.

signaling_pathway ADT_OH This compound H2S H₂S Release ADT_OH->H2S FADD FADD Upregulation ADT_OH->FADD Upregulation NFkB NF-κB Pathway H2S->NFkB Inhibition Apoptosis_Proteins Anti-apoptotic Proteins (e.g., Bcl-2, XIAP) NFkB->Apoptosis_Proteins Decreased Expression Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Caspase8 Caspase-8 Activation FADD->Caspase8 Caspase8->Apoptosis

Caption: Simplified signaling pathways affected by this compound leading to apoptosis.

References

Technical Support Center: Minimizing Off-Target Effects of ADT-OH in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of ADT-OH in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione) is a hydrogen sulfide (B99878) (H₂S) releasing donor. Its primary on-target effects in cancer cells involve the induction of apoptosis by upregulating the Fas-Associated Death Domain (FADD) protein.[1][2] this compound has also been shown to inhibit the FAK/Paxillin and CSE/CBS signaling pathways, which are involved in cell migration and proliferation.[3][4]

Q2: What are off-target effects and why are they a concern with small molecules like this compound?

Off-target effects occur when a small molecule binds to and alters the function of proteins other than its intended target. These unintended interactions can lead to misleading experimental results, cellular toxicity, and misinterpretation of the compound's biological role. Minimizing off-target effects is crucial for validating experimental findings and ensuring the specificity of the observed phenotype.

Q3: What are the common signs of potential off-target effects in my this compound experiments?

Common indicators of off-target effects include:

  • Inconsistent phenotypes: Observing different cellular responses compared to other H₂S donors or when using genetic methods (e.g., siRNA, CRISPR) to target the same pathway.

  • High concentration required for efficacy: The effective concentration of this compound in your cellular assay is significantly higher than its reported IC₅₀ values for its on-target effects.

  • Unexpected cellular phenotypes: Observing cellular effects that are not readily explained by the known on-target mechanism of this compound.

  • Cellular toxicity at low concentrations: Significant cell death or stress at concentrations where the on-target effect is not yet apparent.

Q4: How can I proactively minimize the risk of off-target effects when designing my experiments?

  • Dose-response studies: Always perform a dose-response curve to determine the minimal effective concentration of this compound for your desired on-target effect.

  • Use appropriate controls: Include a structurally related but inactive compound if available, as well as vehicle-only controls.

  • Orthogonal validation: Use multiple, independent methods to confirm your findings. This can include using other H₂S donors with different chemical scaffolds or genetic approaches to validate the target.[5]

  • Time-course experiments: Observe the effects of this compound at different time points to distinguish between early, direct effects and later, indirect consequences.

Troubleshooting Guide: Unexpected Results in this compound Cellular Assays

This guide provides a step-by-step approach to troubleshooting common issues that may arise from off-target effects of this compound.

Problem Possible Cause Recommended Action
Observed phenotype does not match published on-target effects of this compound. The phenotype may be due to an off-target effect.1. Confirm On-Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target in your cell line. 2. Orthogonal Validation: Use a different H₂S donor (e.g., GYY4137) to see if it recapitulates the phenotype.[6][7] 3. Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to knockdown or knockout the proposed target of this compound (e.g., FAK) and observe if the phenotype is consistent.
High levels of cell death at concentrations expected to be non-toxic. Off-target toxicity.1. Determine Cytotoxicity Profile: Perform a detailed dose-response curve to establish the IC₅₀ for cytotoxicity in your specific cell line. 2. Compare with On-Target IC₅₀: Compare the cytotoxicity IC₅₀ with the IC₅₀ for the desired on-target effect (e.g., inhibition of migration). A small therapeutic window may indicate off-target toxicity. 3. Caspase Activation Assays: Determine if the cell death is apoptotic, which is the expected on-target effect, or necrotic, which might suggest off-target toxicity.
Inconsistent results between experiments. Variability in experimental conditions or compound stability.1. Standardize Cell Culture: Ensure consistent cell passage number, confluency, and media conditions. 2. Prepare Fresh Solutions: Prepare fresh this compound solutions for each experiment from a high-quality stock. 3. Monitor Vehicle Control Effects: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent and does not contribute to the observed phenotype.
Phenotype is observed at a much higher concentration than reported in the literature. Differences in cell line sensitivity or potential off-target effects at higher concentrations.1. Cell Line Characterization: Verify the expression levels of the target proteins in your cell line. 2. Proteomic Analysis: Consider performing comparative proteomics on cells treated with a low (on-target) and high (off-target) concentration of this compound to identify differentially expressed proteins and affected pathways.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies.

Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)AssayReference
A375Human Melanoma11.67CCK-8[3]
B16F10Murine Melanoma5.653CCK-8[3]
A549Human Lung CarcinomaNot specifiedProliferation Assay[3]
H446Human Small Cell Lung CancerNot specifiedProliferation Assay[3]
H1299Human Non-Small Cell Lung CancerNot specifiedProliferation Assay[3]
HepG2Human Liver CancerNot specifiedProliferation Assay[3]
HCT-116Human Colorectal CarcinomaNot specifiedProliferation Assay[3]
MDA-MB-231Human Breast CancerNot specifiedProliferation Assay[3]

Table 2: IC₅₀ Values of GYY4137 (another H₂S Donor) in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)AssayReference
MCF-7Human Breast Cancer337.1 ± 15.4Trypan Blue Exclusion[7]
HL-60Human Promyelocytic Leukemia389.3 ± 16.8Trypan Blue Exclusion[7]
MV4-11Human B-cell Leukemia341.8 ± 21.2Trypan Blue Exclusion[7]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is to verify the binding of this compound to its intracellular target.

  • Cell Treatment: Treat cultured cells with either vehicle or a range of this compound concentrations for a specified time.

  • Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures to induce protein denaturation.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein (e.g., FAK) in the soluble fraction using Western blotting or ELISA.

  • Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: CRISPR-Cas9 Mediated Target Validation

This protocol is to confirm that the observed phenotype is a direct result of modulating the intended target.

  • gRNA Design: Design and clone guide RNAs (gRNAs) targeting the gene of the putative target of this compound (e.g., FAK).

  • Transfection: Transfect the cells with a vector expressing both Cas9 and the gRNA.

  • Clonal Selection: Select and expand single-cell clones.

  • Genotype Verification: Confirm the knockout or mutation of the target gene by sequencing.

  • Phenotypic Analysis: Perform the cellular assay of interest on the knockout cell line and compare the phenotype to that observed with this compound treatment in wild-type cells. A similar phenotype provides strong evidence for on-target activity.

Visualizations

On_Target_Validation_Workflow cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Conclusion phenotype Phenotype Observed with this compound cetsa CETSA: Confirm Target Engagement phenotype->cetsa orthogonal Orthogonal Compound: Recapitulate Phenotype phenotype->orthogonal crispr CRISPR Knockout: Mimic Phenotype phenotype->crispr on_target Phenotype is On-Target cetsa->on_target Positive off_target Suspect Off-Target Effect cetsa->off_target Negative orthogonal->on_target Consistent orthogonal->off_target Inconsistent crispr->on_target Consistent crispr->off_target Inconsistent

Caption: Workflow for validating on-target effects of this compound.

FADD_Apoptosis_Pathway ADT_OH This compound MKRN1 MKRN1 (E3 Ubiquitin Ligase) ADT_OH->MKRN1 Inhibits FADD FADD (Upregulated) ADT_OH->FADD Increases FADD_ub FADD Ubiquitination & Degradation MKRN1->FADD_ub Promotes Caspase8 Caspase-8 Activation FADD->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced FADD-mediated apoptosis pathway.

FAK_Paxillin_Pathway ADT_OH This compound FAK FAK ADT_OH->FAK Inhibits Expression pFAK p-FAK ADT_OH->pFAK Reduces Paxillin Paxillin ADT_OH->Paxillin Reduces Cell_Migration Cell Migration & Invasion ADT_OH->Cell_Migration Inhibits FAK->pFAK Autophosphorylation pFAK->Paxillin Activates Paxillin->Cell_Migration Promotes

Caption: this compound inhibits the FAK/Paxillin signaling pathway.

References

Technical Support Center: Interpreting Unexpected Data from ADT-OH Western Blots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected data from western blots involving the H₂S donor, 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH).

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during this compound western blot experiments.

Q1: I'm seeing a band at a higher molecular weight than expected for my target protein after this compound treatment. What could be the cause?

A1: Unexpectedly high molecular weight bands can arise from several factors.[1] One possibility is that the protein has undergone post-translational modifications, such as phosphorylation or ubiquitination, which can be influenced by cellular signaling pathways affected by this compound.[1] Another potential cause is the formation of protein dimers or multimers that have not been fully denatured during sample preparation.[1][2] Incomplete reduction of disulfide bonds can also contribute to this issue.

Troubleshooting Steps:

  • Ensure complete denaturation and reduction: Add fresh DTT or β-mercaptoethanol to your loading buffer and boil the samples for a sufficient amount of time before loading.

  • Investigate post-translational modifications: Use antibodies specific to modified forms of your protein of interest or treat your lysates with enzymes like phosphatases to see if the band shifts.

  • Consult the literature: Review studies on this compound to see if it is known to induce post-translational modifications of your target protein.

Q2: My western blot shows multiple bands, but I expected to see only one for my protein of interest following this compound treatment. How can I interpret this?

A2: The presence of multiple bands can be due to several reasons.[2] Your target protein may exist as different splice variants or isoforms.[1] It is also possible that the protein has been cleaved or digested by proteases, resulting in lower molecular weight bands.[1][2] Additionally, the primary antibody may be cross-reacting with other proteins that share a similar epitope.[1]

Troubleshooting Steps:

  • Optimize antibody concentration: Titrate your primary antibody to find the optimal concentration that minimizes non-specific binding.[1][3]

  • Use a fresh sample with protease inhibitors: Prepare fresh lysates and ensure that protease inhibitors are included in your lysis buffer to prevent protein degradation.[2]

  • Perform a literature search: Check for known splice variants or cleavage products of your target protein.

  • Use a blocking peptide: If available, a blocking peptide can be used to differentiate between specific and non-specific bands.

Q3: After treating cells with this compound, the band for my target protein is very weak or absent. What should I do?

A3: A weak or absent signal can be frustrating. This could indicate that this compound treatment is downregulating the expression or promoting the degradation of your target protein. For instance, this compound has been shown to decrease the stability of the MKRN1 protein.[4] Alternatively, technical issues during the western blotting procedure could be the culprit.

Troubleshooting Steps:

  • Verify protein transfer: Use a reversible stain like Ponceau S to confirm that proteins have successfully transferred from the gel to the membrane.[3]

  • Optimize antibody incubation: Increase the concentration of your primary antibody or extend the incubation time.[5][6]

  • Check for protein degradation: Ensure that your samples were handled properly and that protease inhibitors were used.

  • Load more protein: Increase the amount of total protein loaded onto the gel.[6]

  • Use a positive control: Include a sample known to express your target protein to validate your antibody and protocol.

Q4: I'm observing high background on my western blot after this compound treatment, making it difficult to see my bands clearly. How can I reduce the background?

A4: High background can obscure your results and is often caused by issues with blocking or antibody concentrations.[3]

Troubleshooting Steps:

  • Optimize blocking conditions: Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat dry milk).[3][5][7]

  • Adjust antibody concentrations: High concentrations of primary or secondary antibodies can lead to increased background.[1][8]

  • Ensure adequate washing: Increase the number and duration of washes between antibody incubations to remove unbound antibodies.[6]

  • Use fresh buffers: Ensure all your buffers, especially the wash buffer, are fresh and properly prepared.

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting unexpected western blot results.

Western_Blot_Troubleshooting cluster_0 Problem Identification cluster_1 Potential Causes & Solutions cluster_1_1 Sample Preparation cluster_1_2 Antibody Issues cluster_1_3 Technical Errors Unexpected_Band_Size Unexpected Band Size Protein_Degradation Protein Degradation - Add Protease Inhibitors Unexpected_Band_Size->Protein_Degradation Lower MW Incomplete_Denaturation Incomplete Denaturation - Re-boil Sample Unexpected_Band_Size->Incomplete_Denaturation Higher MW Multiple_Bands Multiple Bands Multiple_Bands->Protein_Degradation Non_Specific_Binding Non-Specific Binding - Optimize Blocking Multiple_Bands->Non_Specific_Binding Weak_No_Signal Weak/No Signal Antibody_Concentration Antibody Concentration - Titrate Primary/Secondary Weak_No_Signal->Antibody_Concentration Poor_Transfer Poor Transfer - Check with Ponceau S Weak_No_Signal->Poor_Transfer High_Background High Background High_Background->Non_Specific_Binding Inadequate_Washing Inadequate Washing - Increase Wash Steps High_Background->Inadequate_Washing

Caption: Troubleshooting workflow for unexpected western blot data.

Experimental Protocols

A detailed western blot protocol is crucial for obtaining reliable and reproducible results.

General Western Blot Protocol for this compound Treated Cells

  • Cell Lysis:

    • After treating cells with this compound for the desired time, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation:

    • Mix a calculated volume of protein lysate with 4x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor migration and estimate protein size.

    • Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer at the manufacturer's recommended concentration.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a chemiluminescence imaging system or X-ray film.

  • Analysis:

    • Quantify band intensity using densitometry software. Normalize the signal of the target protein to a loading control (e.g., GAPDH, β-actin, or β-tubulin).

Quantitative Data Summary

The following tables provide a hypothetical summary of quantitative data that could be obtained from western blot experiments investigating the effects of this compound. The data is presented as relative protein expression normalized to a loading control.

Table 1: Effect of this compound on Pro-Apoptotic and Anti-Apoptotic Proteins

TreatmentFADD (Relative Expression)Cleaved Caspase-3 (Relative Expression)Bcl-2 (Relative Expression)
Control1.001.001.00
This compound (10 µM)2.503.200.45
This compound (20 µM)4.105.800.20

Table 2: Effect of this compound on Proteins Involved in Cell Migration

Treatmentp-FAK (Relative Expression)FAK (Relative Expression)Paxillin (Relative Expression)
Control1.001.001.00
This compound (10 µM)0.600.750.65
This compound (20 µM)0.350.400.30

Signaling Pathway Diagrams

This compound Induced Apoptosis Pathway

This diagram illustrates the role of this compound in modulating FADD and MKRN1 to induce apoptosis.

ADT_OH_Apoptosis ADT_OH This compound MKRN1 MKRN1 (E3 Ubiquitin Ligase) ADT_OH->MKRN1 inhibits FADD FADD MKRN1->FADD promotes Ubiquitination Ubiquitination & Degradation FADD->Ubiquitination Apoptosis Apoptosis FADD->Apoptosis

Caption: this compound inhibits MKRN1, leading to increased FADD and apoptosis.

FAK/Paxillin Signaling Pathway

This diagram shows the FAK/Paxillin signaling pathway that can be affected by this compound.

FAK_Paxillin_Pathway Integrin_Activation Integrin Activation FAK FAK Integrin_Activation->FAK p_FAK p-FAK FAK->p_FAK autophosphorylation Paxillin Paxillin p_FAK->Paxillin Cell_Migration Cell Migration Paxillin->Cell_Migration ADT_OH This compound ADT_OH->p_FAK inhibits

Caption: this compound can inhibit the FAK/Paxillin signaling pathway.

References

Technical Support Center: Overcoming Challenges in Delivering ADT-OH to Target Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ADT-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of this compound (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione), a slow-releasing hydrogen sulfide (B99878) (H₂S) donor.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, or 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione, is a widely used organic donor for the slow and sustained release of hydrogen sulfide (H₂S).[1][2] It is an experimental compound investigated for its therapeutic potential, particularly its anti-cancer properties in preclinical models of melanoma and other cancers.[1][3]

Q2: What is the primary mechanism of action of this compound in cancer cells?

A2: this compound exerts its anti-cancer effects through multiple pathways. A key mechanism involves the induction of apoptosis. It suppresses the ubiquitin-mediated degradation of Fas-Associated Death Domain protein (FADD) by downregulating MKRN1, an E3 ubiquitin ligase of FADD.[3][4] This leads to increased FADD levels, activation of caspase-8 and caspase-3, and subsequent apoptosis.[4][5] Additionally, this compound can inhibit the NF-κB signaling pathway and has been shown to suppress tumor metastasis by inhibiting the FAK/Paxillin signaling pathway.[1][5]

Q3: In which research areas is this compound primarily used?

A3: The primary research area for this compound is oncology, with a significant number of studies focusing on its efficacy against melanoma.[1][2][3] It has been shown to inhibit melanoma cell proliferation, migration, and invasion both in vitro and in vivo.[1][2] Its potential is also being explored in other cancers like hepatocellular carcinoma and in other therapeutic areas such as impaired vascular function due to its role as an H₂S donor.[6][7]

Troubleshooting Guide

Formulation and Delivery Issues

Q4: My this compound is not dissolving properly for in vitro experiments. What should I do?

A4: this compound has extremely low water solubility, which is a significant challenge.[8] For in vitro assays, this compound is typically dissolved in a stock solution of dimethyl sulfoxide (B87167) (DMSO) before being diluted to the final concentration in cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q5: I am observing precipitation of this compound in my cell culture media after dilution. How can I prevent this?

A5: Precipitation can occur if the final concentration of this compound exceeds its solubility limit in the aqueous medium. To mitigate this:

  • Ensure Rapid Mixing: When adding the DMSO stock to your culture media, ensure rapid and thorough mixing to facilitate dispersion.

  • Use a Carrier: For certain applications, solubility can be improved by using carriers. For example, hydroxypropyl-β-cyclodextrin (CD) has been used to significantly improve the water solubility of this compound.[8]

  • Lower the Concentration: If precipitation persists, you may be working above the practical soluble concentration. Re-evaluate the required dose based on published IC50 values.

Q6: What are the recommended methods for in vivo administration of this compound?

A6: Due to its poor water solubility, this compound for in vivo studies is often prepared as a suspension. Common methods include:

  • Oral Gavage: this compound can be suspended in a vehicle like a 0.5% solution of carboxymethylcellulose sodium (CMC-Na).

  • Intraperitoneal (IP) Injection: Similar to oral gavage, this compound can be suspended in a suitable vehicle for IP administration.[8]

  • Topical/Transdermal Delivery: For localized treatment, this compound can be incorporated into aqueous gel formulations, for instance, using hypromellose gels containing penetration enhancers like propylene (B89431) glycol or deformable liposomes for sustained release.[6][9]

Q7: How can I improve the targeted delivery of this compound to tumor tissue?

A7: Enhancing tumor-specific delivery is a key challenge. Current research is exploring advanced drug delivery systems:

  • Nanoparticle Formulation: Encapsulating this compound in nanoparticles can improve its stability and biodistribution. For example, conjugating this compound to hyaluronic acid (HA) has been shown to enhance its anti-tumor effects in hepatocellular carcinoma models, leveraging the dual advantages of tumor site aggregation and receptor-mediated endocytosis.[7]

  • Combination Therapy: Combining this compound with a tumor-targeting delivery vehicle can be effective. One study successfully used a recombinant Salmonella strain (VNP-FADD) to deliver FADD specifically to the tumor, which then worked synergistically with systemically administered this compound.[3]

Experimental and Assay Issues

Q8: I am not observing the expected apoptotic effects of this compound in my cell line. What could be wrong?

A8: Several factors could contribute to a lack of apoptotic response:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. The effect is often dose- and time-dependent.[1][2] Confirm the reported sensitivity of your cell line from the literature.

  • FADD/MKRN1 Expression: The apoptotic effect of this compound is critically dependent on the FADD signaling pathway.[3] If your cell line has low endogenous FADD expression or altered pathway components, the response may be blunted. Consider verifying the expression levels of key proteins like FADD in your cell model.

  • Compound Stability: this compound, like many experimental compounds, can degrade over time in solution. Ensure you are using freshly prepared solutions for your experiments.

  • H₂S Release Rate: The therapeutic effect is dependent on the slow release of H₂S. Ensure your experimental conditions (e.g., pH, presence of thiols) are not drastically altering this release profile.

Q9: My Western blot results for FADD or MKRN1 are inconsistent after this compound treatment. How can I troubleshoot this?

A9: Inconsistent Western blot results can be frustrating. Consider the following:

  • Timing is Critical: The effect of this compound on FADD protein levels is time-dependent. FADD protein levels have been shown to be significantly elevated after just a few hours of treatment.[4] Perform a time-course experiment (e.g., 0, 2, 4, 8, 12 hours) to identify the optimal time point for observing changes in your specific cell line.

  • Antibody Quality: Ensure your primary antibodies for FADD and MKRN1 are validated for specificity and are used at the optimal dilution.

  • Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.

  • Protein Degradation: this compound works by preventing FADD degradation.[3] Ensure your cell lysis and sample preparation protocol includes protease inhibitors to prevent artificial degradation of your target proteins.

Q10: How can I accurately measure the release of H₂S from this compound in my experimental system?

A10: Measuring the gaseous signaling molecule H₂S requires specific methods:

  • Lead Sulfide Method: A simple qualitative or semi-quantitative method involves placing a filter paper containing lead acetate (B1210297) over your sample. The reaction between H₂S and lead acetate forms a black precipitate (lead sulfide), indicating H₂S release.[2]

  • Fluorescent Probes: Specific fluorescent probes, such as WSP-5, can be used to detect intracellular H₂S release in living cells via fluorescence microscopy.[10]

  • H₂S-Sensitive Electrodes: For quantitative real-time measurements in solution, H₂S-sensitive electrodes are a common tool.[11]

  • Methylene Blue Assay: This colorimetric assay is a classic and reliable method for quantifying total sulfide in various biological samples.[11]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell Line Cancer Type IC50 Value (µM) Exposure Time (h) Citation
A375 Human Melanoma 11.67 24 [1]
B16F10 Murine Melanoma 5.653 24 [1]

| MEF | Mouse Embryonic Fibroblast (Normal) | 32.37 | 24 |[1] |

Note: The higher IC50 value in normal MEF cells suggests a degree of tumor cell selectivity.

Table 2: In Vivo Tumor Growth Inhibition by this compound in a Melanoma Model

Animal Model Treatment Group Dosage Tumor Volume Reduction vs. Vehicle Citation
C57BL/6 Mice (B16F10 Footpad Model) This compound 37.5 mg/kg ~58% [1]

| C57BL/6 Mice (B16F10 Xenograft) | this compound | 37.5 mg/kg | Significant reduction in tumor volume and weight |[2] |

Detailed Experimental Protocols

Protocol 1: Preparation and In Vitro Administration of this compound
  • Stock Solution Preparation:

    • Weigh out this compound powder in a sterile microcentrifuge tube.

    • Add pure, sterile DMSO to achieve a high-concentration stock solution (e.g., 50 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Cell Treatment:

    • Culture cells (e.g., B16F10 melanoma cells) to the desired confluency (typically 70-80%) in a multi-well plate.[2]

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare a series of dilutions from the stock solution in fresh, serum-free or complete culture medium.

    • Aspirate the old medium from the cells and replace it with the medium containing the final desired concentrations of this compound (e.g., 6.3 µM, 12.5 µM, 25 µM).[2] Include a vehicle control group treated with the same final concentration of DMSO.

    • Incubate the cells for the desired time period (e.g., 24 hours) before proceeding with downstream assays like cell viability (CCK-8) or apoptosis (flow cytometry) analysis.[2]

Protocol 2: Western Blot Analysis of FADD and MKRN1 Following this compound Treatment
  • Sample Preparation:

    • Seed B16F10 cells and grow until they reach ~80% confluency.

    • Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for a predetermined time course (e.g., 0, 2, 4, 8 hours).[4]

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells directly on the plate with ice-cold RIPA buffer containing a protease inhibitor cocktail.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis and Transfer:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and mix with Laemmli sample buffer.

    • Boil samples at 95-100°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel (e.g., 12%) and run electrophoresis until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against FADD or MKRN1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

    • Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the protein bands using a chemiluminescence imaging system.

Protocol 3: Murine Xenograft Model for Evaluating this compound Efficacy
  • Cell Preparation and Implantation:

    • Culture B16F10 melanoma cells under standard conditions.

    • Harvest the cells using trypsin, wash with sterile PBS, and resuspend in PBS or serum-free medium at a concentration of 2 x 10⁶ cells/mL. Check cell viability using trypan blue exclusion.

    • Subcutaneously inject 100 µL of the cell suspension (2 x 10⁵ cells) into the hind flank of C57BL/6 mice.[2]

  • Tumor Growth and Treatment:

    • Monitor the mice regularly for tumor formation. Tumor volume can be calculated using the formula: (Length × Width²)/2.

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8 per group).[2]

    • Prepare the this compound treatment by suspending it in a vehicle such as 0.5% CMC-Na.

    • Administer this compound (e.g., 37.5 mg/kg) or the vehicle alone to the respective groups daily via oral gavage.[2]

  • Efficacy Evaluation:

    • Measure tumor volumes and body weights every 2-3 days.

    • At the end of the study (e.g., after 14-21 days), euthanize the mice.

    • Excise the tumors, weigh them, and photograph them for documentation.

    • Tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining) or snap-frozen for molecular analysis (e.g., Western blotting).

Visualizations

ADT_OH_Signaling_Pathway ADT_OH This compound MKRN1 MKRN1 (E3 Ligase) ADT_OH->MKRN1 inhibits expression NFkB NF-κB Activation ADT_OH->NFkB inhibits FADD_Ub FADD Ubiquitination & Degradation MKRN1->FADD_Ub promotes FADD FADD Protein (Increased) Caspase8 Caspase-8 Activation FADD->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis AntiApoptotic Anti-Apoptotic Proteins (XIAP, Bcl-2) NFkB->AntiApoptotic promotes AntiApoptotic->Apoptosis inhibits InVivo_Workflow start Cell Culture (B16F10 Melanoma) implant Subcutaneous Implantation in Mice start->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomize Randomize Mice (Tumor Volume ~100mm³) tumor_growth->randomize treat_control Vehicle Control (e.g., Oral Gavage) randomize->treat_control Group 1 treat_adt This compound Treatment (e.g., 37.5 mg/kg) randomize->treat_adt Group 2 monitor Measure Tumor Volume & Body Weight treat_control->monitor treat_adt->monitor endpoint Endpoint Analysis (Day 21) monitor->endpoint analysis Excise Tumors (Weight, H&E, WB) endpoint->analysis Troubleshooting_Logic start Inconsistent In Vitro Results (e.g., Low Apoptosis) q1 Is the this compound solution fresh & clear? start->q1 a1_no Prepare Fresh Stock Solution in DMSO q1->a1_no No q2 Is the cell line known to be sensitive to this compound? q1->q2 Yes a1_yes Check Cell Line Sensitivity a2_no Test on a Positive Control Cell Line (e.g., B16F10) q2->a2_no No q3 Have you performed a time-course experiment? q2->q3 Yes a2_yes Optimize Treatment Time & Dose a3_yes Verify FADD/MKRN1 Expression Levels q3->a3_yes Yes a3_no Perform Time-Course (e.g., 2, 4, 8, 12h) q3->a3_no No a4 If pathway is altered, consider a different model a3_yes->a4

References

Technical Support Center: Optimizing Buffer Conditions for ADT-OH H₂S Release Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your ADT-OH (5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione) hydrogen sulfide (B99878) (H₂S) release assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of H₂S release from this compound?

A1: this compound is a slow-release H₂S donor. The release of H₂S from the 1,2-dithiole-3-thione core of this compound is understood to occur primarily through hydrolysis.[1][2] Additionally, the presence of biological thiols, such as L-cysteine and glutathione (B108866) (GSH), can facilitate this release. Some studies also indicate that reactive oxygen species (ROS) can trigger H₂S release from similar dithiolethione structures.

Q2: What is the recommended solvent and storage for this compound stock solutions?

A2: this compound is sparingly soluble in aqueous solutions like PBS.[3] For stock solutions, dimethyl sulfoxide (B87167) (DMSO) is commonly used. It is crucial to prepare fresh solutions and avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability.

Q3: Which buffer system is optimal for this compound H₂S release assays?

A3: The choice of buffer can significantly impact H₂S release and detection. Phosphate-buffered saline (PBS) at pH 7.4 is widely used for cell-based and in vitro assays to mimic physiological conditions.[3][4] However, for specific enzymatic assays or to avoid potential interference of phosphate (B84403) with certain detection methods, other buffers like HEPES or Tris-HCl may be considered. It is important to maintain a stable pH throughout the experiment, as pH fluctuations can affect both the rate of H₂S release and the equilibrium between H₂S and its anionic form, HS⁻.

Q4: How does pH affect H₂S release from this compound?

Q5: Is the presence of thiols like L-cysteine necessary for H₂S release from this compound?

A5: While this compound can release H₂S via hydrolysis in the absence of thiols, the presence of biological thiols like L-cysteine can enhance the release from some dithiolethione-based donors.[5] If your experimental system has low endogenous thiol levels, you may consider supplementing with L-cysteine. However, be aware that excess thiols can interfere with certain H₂S detection methods.

Troubleshooting Guides

Issue 1: Weak or No H₂S Signal
Potential Cause Troubleshooting Step
This compound Precipitation This compound has low aqueous solubility.[3] Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your assay system and does not cause precipitation. Visually inspect for any precipitate after adding this compound to the buffer. Consider a gentle pre-warming of the buffer.
Suboptimal pH Verify the pH of your buffer immediately before the experiment. A non-optimal pH can affect the rate of H₂S release. For most biological applications, a pH of 7.4 is recommended.
Insufficient Incubation Time This compound is a slow-release donor. Ensure that the incubation time is sufficient for detectable levels of H₂S to accumulate. Refer to literature for typical incubation times with your specific detection method.
Inactivated this compound Use freshly prepared this compound solutions. Avoid multiple freeze-thaw cycles of the stock solution.
Detection Method Issues Confirm that your H₂S detection system is working correctly. Use a positive control, such as Sodium Hydrosulfide (NaHS), to validate your detection assay.
Issue 2: High Background Signal
Potential Cause Troubleshooting Step
Autofluorescence If using a fluorescent probe for detection, some cell types or media components (like phenol (B47542) red) can exhibit autofluorescence. Include a control group without the fluorescent probe to measure baseline fluorescence. Whenever possible, conduct the final assay steps in a phenol red-free, clear buffer.
Probe Concentration Too High An excessive concentration of a fluorescent probe can lead to non-specific binding and high background. Perform a concentration titration to determine the optimal probe concentration for your assay.
Interference from Thiols High concentrations of biological thiols can interfere with some H₂S detection methods, leading to false-positive signals.[5] If supplementing with L-cysteine, perform a control with L-cysteine alone to assess its contribution to the signal.
Contaminated Reagents Ensure all buffers and reagents are freshly prepared and free from contamination.
Issue 3: Poor Reproducibility
Potential Cause Troubleshooting Step
Inconsistent pH Buffer pH can change over time or with temperature fluctuations. Prepare fresh buffer for each experiment and verify the pH before use. Consider using a buffer like HEPES, which has a more stable pKa across temperature changes, if performing experiments at varying temperatures.[6]
Variable Incubation Times The kinetics of H₂S release are time-dependent. Use a precise timer and adhere strictly to the incubation times for all samples within an experiment.
Inconsistent Reagent Preparation Prepare stock and working solutions of this compound and detection reagents consistently for each experiment. Minor variations in concentration can lead to significant differences in results.
Cell-based Assay Variability If using cells, ensure consistent cell seeding density, passage number, and overall cell health, as these can affect endogenous thiol levels and cellular responses.

Data Presentation

H₂S Release Kinetics of this compound

The following table summarizes the observed H₂S release from this compound under specific experimental conditions, as determined by a fluorescent probe assay.

Time (minutes)Cumulative H₂S Release (µM)
30~5
60~8
120~12
240~18
360~22

Data is estimated from graphical representations in the literature where 200 µM of this compound was used with TCEP as an accelerator.[7] Actual values may vary based on specific experimental conditions.

Expected Influence of Buffer Conditions on H₂S Release from Dithiolethiones

While comprehensive quantitative data for this compound under varying buffer conditions is limited, the following table outlines the expected trends based on studies of dithiolethiones and other H₂S donors.

Buffer ParameterExpected Effect on H₂S ReleaseRationale
pH Release rate may vary with pH.The hydrolysis of the dithiolethione core can be pH-dependent.[1]
Buffer Type (PBS vs. Tris vs. HEPES) Minimal direct effect on release, but can impact pH stability and interfere with detection methods.The primary role of the buffer is to maintain a stable pH.[6] Phosphate in PBS can sometimes interfere with downstream enzymatic assays.
Presence of Thiols (e.g., L-cysteine) May increase the rate of H₂S release.Thiols can act as nucleophiles to facilitate the breakdown of the dithiolethione ring structure.[5]
Temperature Higher temperatures generally increase the rate of release.The hydrolysis reaction is temperature-dependent.

Experimental Protocols

General Protocol for In Vitro H₂S Release Assay using a Fluorescent Probe

This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically for your specific experimental setup.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of a suitable H₂S fluorescent probe (e.g., WSP-5) in DMSO.

    • Prepare the desired assay buffer (e.g., 100 mM PBS, pH 7.4).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add the fluorescent probe to each well to the final desired concentration.

    • To initiate the reaction, add the this compound stock solution to the wells to achieve the final desired concentration. Include a vehicle control (DMSO only).

    • For a positive control, use NaHS at a known concentration.

    • Incubate the plate at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity at appropriate time intervals using a plate reader with excitation and emission wavelengths specific to the chosen probe.

  • Data Analysis:

    • Subtract the background fluorescence (vehicle control) from the experimental readings.

    • Generate a standard curve using known concentrations of NaHS to quantify the amount of H₂S released.

Visualizations

ADT_OH_Apoptosis_Pathway ADT_OH This compound H2S H₂S Release ADT_OH->H2S NF_kB_Inhibition NF-κB Inhibition H2S->NF_kB_Inhibition MKRN1_Downregulation MKRN1 Downregulation H2S->MKRN1_Downregulation Anti_Apoptotic_Down Downregulation of Anti-Apoptotic Proteins (e.g., XIAP, Bcl-2) NF_kB_Inhibition->Anti_Apoptotic_Down FADD_Ub_Deg_Suppression FADD Ubiquitin Degradation Suppression MKRN1_Downregulation->FADD_Ub_Deg_Suppression FADD_Upregulation FADD Upregulation FADD_Ub_Deg_Suppression->FADD_Upregulation Caspase8_Activation Caspase-8 Activation FADD_Upregulation->Caspase8_Activation Caspase3_Activation Caspase-3 Activation Caspase8_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis Anti_Apoptotic_Down->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Experimental_Workflow Prep_Reagents 1. Prepare Reagents (this compound, Buffer, Probe) Setup_Assay 2. Set Up Assay Plate (Buffer, Probe) Prep_Reagents->Setup_Assay Initiate_Reaction 3. Initiate Reaction (Add this compound) Setup_Assay->Initiate_Reaction Incubate 4. Incubate at 37°C Initiate_Reaction->Incubate Measure_Fluorescence 5. Measure Fluorescence Incubate->Measure_Fluorescence Analyze_Data 6. Analyze Data Measure_Fluorescence->Analyze_Data

Caption: General experimental workflow for H₂S detection.

Troubleshooting_Logic Start Assay Issue? Weak_Signal Weak/No Signal? Start->Weak_Signal Yes High_Background High Background? Start->High_Background No Weak_Signal->High_Background No Check_Precipitate Check for this compound Precipitation Weak_Signal->Check_Precipitate Yes Poor_Reproducibility Poor Reproducibility? High_Background->Poor_Reproducibility No Check_Autofluorescence Check for Autofluorescence High_Background->Check_Autofluorescence Yes Standardize_Protocols Standardize Protocols (pH, Time, Reagents) Poor_Reproducibility->Standardize_Protocols Yes Check_pH Verify Buffer pH Check_Precipitate->Check_pH Check_Positive_Control Run Positive Control (NaHS) Check_pH->Check_Positive_Control Titrate_Probe Titrate Probe Concentration Check_Autofluorescence->Titrate_Probe

Caption: Troubleshooting decision tree for H₂S assays.

References

Technical Support Center: Troubleshooting Variability in Tumor Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering variability in tumor growth inhibition experiments, with a focus on the hydrogen sulfide (B99878) donor ADT-OH and a broader overview of challenges with Androgen Deprivation Therapy (ADT).

Section 1: Troubleshooting this compound Experiments

This compound (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione) is a hydrogen sulfide (H₂S) releasing donor investigated for its anti-cancer properties.[1][2][3] Variability in its effectiveness can arise from several factors, from experimental design to the specific biological context.

Frequently Asked Questions (FAQs) about this compound

Q1: What is the primary mechanism of action for this compound in tumor cells?

A1: this compound functions as a slow-release donor of hydrogen sulfide (H₂S).[3][4] Its anti-tumor effects are multifaceted and include:

  • Induction of Apoptosis: this compound can induce programmed cell death by upregulating Fas-Associated Death Domain (FADD), which is a key component of the extrinsic apoptosis pathway.[3][5] It also inhibits the NF-κB signaling pathway, leading to the downregulation of anti-apoptotic proteins like XIAP and BCL2.[5][6]

  • Inhibition of Metastasis: It has been shown to suppress the migration and invasion of melanoma cells by inhibiting the CSE/CBS and FAK/Paxillin signaling pathways.[1][7]

  • Cell Cycle Arrest: At certain concentrations, this compound can arrest tumor cells in the G2/M phase of the cell cycle.[1]

Q2: Why am I observing inconsistent tumor growth inhibition in my in vivo experiments?

A2: Variability in in vivo studies can be attributed to several factors:

  • Drug Formulation and Administration: this compound has low water solubility, which can impact its bioavailability.[7] Ensure consistent formulation and administration routes.

  • Animal Model: The tumor model used, including the cell line and the strain of mice, can significantly influence outcomes.

  • Tumor Heterogeneity: The inherent biological variability within tumors can lead to differential responses to treatment.

  • Dosage and Schedule: The concentration and frequency of this compound administration are critical. Low concentrations may primarily inhibit metastasis, while higher concentrations are needed to inhibit proliferation and induce apoptosis.[1]

Q3: My in vitro results with this compound are not reproducible. What could be the cause?

A3: Inconsistent in vitro results can stem from:

  • Cell Line Integrity: Ensure the cell line has not been passaged too many times and is free from contamination.

  • Drug Concentration: The effects of this compound are highly concentration-dependent.[1] Carefully validate the concentrations used.

  • Assay Conditions: Factors such as cell density, media composition, and incubation time can all affect the outcome.

  • Drug Stability: Prepare fresh solutions of this compound for each experiment, as its stability in solution may vary.

Troubleshooting Guide for this compound
Issue Potential Cause Recommended Solution
High variability in tumor size between animals in the same treatment group. Inconsistent drug delivery or bioavailability. Tumor heterogeneity.Refine drug formulation and administration technique for consistency. Increase the number of animals per group to improve statistical power.
This compound is effective in vitro but shows minimal effect in vivo. Poor bioavailability or rapid metabolism of this compound in vivo.Consider alternative delivery systems (e.g., nanoparticles) to improve solubility and stability.[7] Evaluate different administration routes and schedules.
Discrepancy between inhibition of cell migration and overall cell viability. Concentration-dependent effects of this compound.Perform dose-response studies to determine the optimal concentration for inhibiting proliferation versus migration for your specific cell line.[1]
Unexpected cell death in control groups. Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells. Run a solvent-only control.
Signaling Pathways Associated with this compound

The following diagrams illustrate the key signaling pathways influenced by this compound.

ADT_OH_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound ADT-OH_in This compound This compound->ADT-OH_in H2S H2S ADT-OH_in->H2S releases MKRN1 MKRN1 H2S->MKRN1 NF-kB NF-kB H2S->NF-kB FADD FADD MKRN1->FADD ubiquitination (degradation) Caspase-8 Caspase-8 FADD->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis XIAP_Bcl2 XIAP, Bcl-2 NF-kB->XIAP_Bcl2 promotes transcription XIAP_Bcl2->Apoptosis

Caption: this compound induced apoptosis pathway.[3][5][6]

ADT_OH_Metastasis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound ADT-OH_in This compound This compound->ADT-OH_in H2S H2S ADT-OH_in->H2S releases CSE_CBS CSE/CBS H2S->CSE_CBS FAK FAK CSE_CBS->FAK Paxillin Paxillin FAK->Paxillin activates EMT Epithelial-Mesenchymal Transition (EMT) Paxillin->EMT promotes Metastasis Metastasis EMT->Metastasis

Caption: this compound inhibition of metastasis pathway.[1][7]
Quantitative Data Summary

Cell LineAssayMetricValueReference
A375 (human melanoma)CCK-8IC₅₀11.67 µM (24h)[1]
B16F10 (mouse melanoma)CCK-8IC₅₀5.653 µM (24h)[1]
MEFs (mouse embryonic fibroblasts)CCK-8IC₅₀32.37 µM (24h)[1]
Experimental Protocols
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle control.

  • Cell Implantation: Subcutaneously inject tumor cells (e.g., 1 x 10⁶ B16F10 cells) into the flank of immunocompromised mice (e.g., C57BL/6).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 50-100 mm³).

  • Treatment: Administer this compound (e.g., by oral gavage) or vehicle control according to the predetermined schedule and dosage.

  • Monitoring: Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

Section 2: Troubleshooting Androgen Deprivation Therapy (ADT)

Androgen Deprivation Therapy (ADT) is a cornerstone treatment for prostate cancer.[8] However, the development of resistance is a major clinical challenge, leading to variability in treatment response.[9][10][11][12]

Frequently Asked Questions (FAQs) about ADT Resistance

Q1: What are the main mechanisms of resistance to ADT?

A1: Resistance to ADT is complex and can involve:

  • Androgen Receptor (AR) Alterations: This includes AR gene amplification, overexpression, and mutations that can lead to receptor activation by other steroids or even antiandrogens.[9][12]

  • AR Splice Variants: The expression of constitutively active AR splice variants that lack the ligand-binding domain.[9][10]

  • Intratumoral Androgen Synthesis: Cancer cells can develop the ability to synthesize their own androgens.[11]

  • Bypass Signaling Pathways: Activation of alternative growth factor pathways (e.g., PI3K/Akt, MAPK) that can activate the AR or promote cell survival independently of androgen signaling.[10]

  • Glucocorticoid Receptor Activation: The glucocorticoid receptor can sometimes take over the function of the AR, driving the expression of genes that promote tumor growth.[12][13]

Q2: Why do some patients respond to ADT initially and then relapse?

A2: The initial response is due to the dependence of most prostate cancer cells on androgens for growth. Over time, a subset of cancer cells can adapt and survive in the low-androgen environment through the mechanisms of resistance described above. This leads to the outgrowth of a castration-resistant prostate cancer (CRPC).[12]

Troubleshooting Guide for Preclinical ADT Studies
Issue Potential Cause Recommended Solution
Rapid development of resistance in xenograft models. The chosen cell line may have a predisposition to rapid resistance.Use cell lines known to be initially sensitive to ADT. Consider co-targeting the AR and a relevant bypass pathway.
High variability in response to ADT within the same cell line. Clonal heterogeneity within the cell line population.Perform single-cell cloning to establish more homogeneous subpopulations for study.
Inconsistent castration levels in surgically castrated animals. Incomplete removal of testicular tissue.Ensure complete surgical orchiectomy and verify testosterone (B1683101) levels post-surgery.

Signaling Pathway for ADT Resistance

ADT_Resistance_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens AR Androgen Receptor (AR) Androgens->AR Growth_Factors Growth Factors (e.g., IGF, EGF) Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptor_Tyrosine_Kinases AR_active Active AR AR->AR_active AR_mut Mutated/Amplified AR AR_mut_active Active Mutated AR AR_mut->AR_mut_active AR_sv AR Splice Variant AR_sv_active Active AR-SV AR_sv->AR_sv_active constitutively active PI3K_Akt PI3K/Akt Pathway Receptor_Tyrosine_Kinases->PI3K_Akt MAPK MAPK Pathway Receptor_Tyrosine_Kinases->MAPK PI3K_Akt->AR activates MAPK->AR activates Gene_Expression Gene Expression (Proliferation, Survival) AR_active->Gene_Expression AR_mut_active->Gene_Expression AR_sv_active->Gene_Expression

Caption: Mechanisms of resistance to Androgen Deprivation Therapy.[9][10][12]

This technical support center provides a starting point for troubleshooting variability in tumor growth inhibition studies. For more specific issues, consulting the detailed methodologies in the cited literature is recommended.

References

Technical Support Center: ADT-OH Dosage and Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ADT-OH in animal studies, with a focus on refining dosage to minimize toxicity while maintaining efficacy.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in mice for anti-cancer studies?

A1: Based on published literature, effective doses for anti-cancer studies in mice have ranged from 18.75 mg/kg to 75 mg/kg, administered orally or via tail vein injection.[1] A common oral dose used in melanoma xenograft models is 37.5 mg/kg, often administered once every other day.[2] It is crucial to perform a pilot dose-ranging study to determine the optimal dose for your specific animal model and experimental goals.

Q2: Has a formal Maximum Tolerated Dose (MTD) or LD50 value been established for this compound in rodents?

A2: Currently, publicly available literature does not contain definitive MTD or LD50 values for this compound from formal acute toxicity studies. Existing research has focused on therapeutic dosages, where the compound is generally reported to be well-tolerated with low toxicity.[1]

Q3: What are the known in vitro cytotoxic concentrations of this compound?

A3: The half-maximal inhibitory concentration (IC50) of this compound has been determined for several cell lines. For example, after 24 hours of treatment, the IC50 for A375 human melanoma cells was 11.67 μM and for B16F10 mouse melanoma cells was 5.653 μM.[1] In contrast, the IC50 for normal mouse embryonic fibroblasts (MEFs) was higher at 32.37 μM, suggesting some level of selectivity for cancer cells.[1]

Q4: What vehicle is recommended for preparing this compound for oral administration in animal studies?

A4: A common vehicle for oral administration of this compound in mice is a suspension in 0.5% carboxymethylcellulose in phosphate-buffered saline (PBS).[2] Due to this compound's low water solubility, ensuring a uniform suspension is critical for accurate dosing.[3]

Q5: What are the known signaling pathways affected by this compound?

A5: this compound is a slow-release hydrogen sulfide (B99878) (H₂S) donor. Its anti-tumor effects are associated with the induction of apoptosis through multiple pathways. It can inhibit NF-κB activation, leading to the downregulation of anti-apoptotic proteins like XIAP and Bcl-2.[2] Additionally, this compound can increase the expression of Fas-associated death domain (FADD) by downregulating its E3 ubiquitin ligase, MKRN1, which in turn activates caspase-8 and the extrinsic apoptosis pathway.[2][3] In the context of metastasis, this compound has been shown to suppress the CSE/CBS and FAK/Paxillin signaling pathways.[4]

Troubleshooting Guide for Dose-Ranging and Toxicity Studies

This guide provides a general framework for conducting a dose-ranging study to determine the MTD of this compound in your specific animal model.

Issue/Question Possible Cause Troubleshooting Steps
How do I design a dose-ranging study for this compound? Lack of established MTD.1. Initial Dose Selection: Start with a dose slightly higher than the reported effective therapeutic dose (e.g., 75 mg/kg).[1] 2. Dose Escalation: Use a geometric progression for dose levels (e.g., 75, 150, 300, 600, 1000 mg/kg). 3. Group Size: Use a small group of animals per dose level (e.g., 3-5 of a single sex). 4. Limit Dose: If no mortality is observed, consider a limit dose of 1000 mg/kg, as higher doses may be impractical.
What parameters should I monitor during the study? Need to identify signs of toxicity.1. Mortality: Record the number of deaths per dose group. 2. Clinical Observations: Daily checks for changes in behavior, posture, grooming, and signs of pain or distress. 3. Body Weight: Measure body weight just before dosing and daily thereafter. A weight loss of over 15-20% is often considered a humane endpoint. 4. Food and Water Intake: Monitor for significant changes. 5. Necropsy: At the end of the observation period (typically 14 days), perform a gross necropsy on all animals to look for organ abnormalities.
What should I do if I observe severe toxicity or mortality at a certain dose? The dose exceeds the MTD.1. Stop Dose Escalation: Do not administer higher doses. 2. Add Intermediate Doses: To refine the MTD, add dose groups between the last tolerated dose and the toxic dose. 3. Humane Endpoints: Euthanize animals that show signs of severe distress or exceed the body weight loss limit.
How do I prepare the this compound formulation for a high-dose study? This compound has poor water solubility.[3]1. Vehicle Selection: Use a vehicle known to be safe for the chosen route of administration, such as 0.5% carboxymethylcellulose in PBS for oral gavage.[2] 2. Solubility Check: Prepare the highest concentration needed and observe for precipitation. You may need to sonicate or vortex the suspension before each administration to ensure homogeneity. 3. Vehicle Control: Always include a group of animals that receives only the vehicle to ensure that any observed effects are due to this compound and not the vehicle itself.

Quantitative Data Summary

Table 1: In Vitro IC50 Values of this compound

Cell LineCell TypeIncubation Time (hours)IC50 (μM)Reference
A375Human Melanoma2411.67[1]
B16F10Mouse Melanoma245.653[1]
MEFMouse Embryonic Fibroblast2432.37[1]

Table 2: In Vivo Effective Doses of this compound in Mice

Animal ModelAdministration RouteDose (mg/kg)Dosing ScheduleObserved EffectReference
B16F10 Lung MetastasisTail Vein18.75, 37.5, 755 times a week for 3 weeksInhibition of lung metastasis[1]
B16F10 XenograftOral Gavage37.5Once every other dayInhibition of tumor growth[2]

Experimental Protocols

Protocol 1: In Vivo Dose-Ranging Study for MTD Determination (Hypothetical)

  • Animal Model: Select a single sex (typically female, as they can be more sensitive) of a common rodent strain (e.g., C57BL/6 mice), 8-10 weeks old.

  • Acclimatization: Allow animals to acclimate for at least one week before the study begins.

  • Dose Formulation: Prepare a suspension of this compound in 0.5% carboxymethylcellulose in sterile PBS. Prepare fresh daily and keep suspended using a magnetic stirrer or vortexing.

  • Dose Groups:

    • Group 1: Vehicle control (0.5% CMC in PBS)

    • Group 2: 75 mg/kg this compound

    • Group 3: 150 mg/kg this compound

    • Group 4: 300 mg/kg this compound

    • Group 5: 600 mg/kg this compound

    • Group 6: 1000 mg/kg this compound

  • Administration: Administer a single dose via oral gavage.

  • Observation:

    • Monitor animals continuously for the first 4 hours post-dosing, then at least twice daily for 14 days.

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior.

    • Measure body weight daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or signs of life-threatening toxicity and results in no more than a 10-15% reduction in body weight.

  • Necropsy: At day 14, euthanize all surviving animals and perform a gross necropsy.

Visualizations

experimental_workflow Experimental Workflow for MTD Determination cluster_prep Preparation cluster_dosing Dosing cluster_observation Observation (14 Days) cluster_analysis Analysis animal_model Select Animal Model (e.g., C57BL/6 Mice, female) formulation Prepare this compound Suspension (0.5% CMC in PBS) animal_model->formulation dose_groups Assign Dose Groups (Vehicle, 75, 150, 300, 600, 1000 mg/kg) formulation->dose_groups administer Administer Single Oral Dose dose_groups->administer monitor Monitor Clinical Signs & Body Weight administer->monitor record Record Mortality & Toxicity monitor->record necropsy Perform Gross Necropsy monitor->necropsy determine_mtd Determine MTD record->determine_mtd necropsy->determine_mtd

Caption: Workflow for a single-dose MTD study of this compound.

Caption: Known pro-apoptotic signaling pathways activated by this compound.

References

how to account for the slow H₂S release kinetics of ADT-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ADT-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on its hydrogen sulfide (B99878) (H₂S) release kinetics.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Slower than expected H₂S release Hydrolysis Conditions: The release of H₂S from this compound occurs via hydrolysis of the 3H-1,2-dithiole-3-thione ring.[1][2] This process can be slow and is influenced by the chemical environment. Inadequate Thiol Trigger: Some H₂S donors require the presence of thiols like L-cysteine or glutathione (B108866) to initiate or accelerate H₂S release.[3] While this compound's primary release mechanism is hydrolysis, the cellular environment, including the presence of thiols, can play a role. Low Temperature: Chemical reaction rates, including hydrolysis, are generally slower at lower temperatures.[4] Incorrect pH: The hydrolysis of dithiolethiones can be pH-dependent.[4]Optimize Hydrolysis Conditions: - Ensure the aqueous buffer is well-mixed and at the appropriate pH for your experimental system (typically physiological pH 7.4).[5] - Consider if components in your media could be inhibiting hydrolysis. Supplement with Thiols: - If working in a purified system or a cell model with low endogenous thiol levels, consider supplementing with a low concentration of L-cysteine (e.g., 10-100 µM) to see if it facilitates H₂S release.[3] Maintain Optimal Temperature: - Ensure your experiment is conducted at a consistent and appropriate temperature (e.g., 37°C for cell-based assays).[6] Verify pH: - Check and maintain the pH of your experimental buffer or media throughout the experiment.[3]
Inconsistent or non-reproducible H₂S release Inconsistent Incubation Times: The kinetics of H₂S release are time-dependent.[3] Variable Reagent Preparation: Degradation of this compound stock solutions or inconsistent concentrations can lead to variability. Fluctuations in Experimental Conditions: Minor changes in temperature, pH, or cell density can impact results.[3]Standardize Protocols: - Use a precise timer for all incubation steps.[3] - Prepare fresh working solutions of this compound for each experiment from a reliable stock.[3] - Standardize cell seeding density and ensure consistent cell health and confluency. - Use a calibrated incubator and ensure stable pH of the media.[3]
Weak or no biological effect observed Insufficient H₂S Release: The concentration of H₂S released may be below the threshold required to elicit a biological response. Cellular Context: The target cells may not be responsive to H₂S or may have robust compensatory mechanisms. Incorrect this compound Concentration: The concentration of this compound used may be too low.Confirm H₂S Release: - Independently verify H₂S release under your experimental conditions using a validated detection method (see Experimental Protocols). Increase this compound Concentration: - Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and endpoint.[6][7] Positive Controls: - Use a fast-releasing H₂S donor (e.g., NaHS) as a positive control to confirm that the biological system is responsive to H₂S.[3]
Unexpected cytotoxicity High this compound Concentration: At higher concentrations (>12.5 μM in some cell lines), this compound can induce apoptosis.[6][7] Off-target Effects: The parent molecule, before H₂S release, may have biological activity.Perform a Dose-Response for Viability: - Determine the cytotoxic threshold of this compound in your specific cell line using an assay like MTT or CCK-8.[6] Use Appropriate Controls: - If possible, use a structurally similar molecule that does not release H₂S as a negative control to assess the effects of the parent compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of H₂S release from this compound?

A1: The primary mechanism of H₂S release from 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (this compound) is through hydrolysis of the thione group.[1] This process transforms the thione into a corresponding ketone, which then facilitates the release of H₂S.[1]

Q2: How would you describe the H₂S release kinetics of this compound?

A2: this compound is characterized as a slow-releasing H₂S donor.[6][7] The release of H₂S is gradual and sustained over time, which can be advantageous for experiments requiring a prolonged and steady supply of H₂S, mimicking physiological production more closely than fast-releasing salts like NaHS.[2] The release is dependent on concentration and time.[6]

Q3: What factors can influence the rate of H₂S release from this compound?

A3: The rate of H₂S release can be influenced by several factors, including:

  • pH: The hydrolysis process is pH-dependent.[4]

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.[4]

  • Presence of thiols: While hydrolysis is the main mechanism, the presence of biological thiols like cysteine and glutathione can potentially influence the release kinetics.[3]

  • Formulation: The delivery vehicle can significantly impact the release profile. For instance, formulating this compound in liposomal gels can result in a slower, more sustained release compared to propylene (B89431) glycol-based gels, which allow for more rapid release.[8]

Q4: What is the recommended storage and stability for this compound?

A4: this compound should be stored at -20°C.[9] When stored under these conditions, it is stable for at least four years.[9] For experimental use, it is advisable to prepare fresh stock solutions and use them promptly to avoid degradation.[3]

Q5: What are the solubility properties of this compound?

A5: this compound is a hydrophobic compound with low solubility in aqueous solutions.[5] Its solubility is reported as follows:

  • DMF: 15 mg/ml

  • DMSO: 5 mg/ml

  • Ethanol: 1 mg/ml

  • DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml[9]

  • Water: 0.25 ± 0.04 mg/ml

  • PBS pH 7.4: 0.06 ± 0.01 mg/ml[5]

Q6: How can I measure the amount of H₂S released from this compound in my experiment?

A6: There are several methods to measure H₂S release. A common and straightforward method is the lead sulfide (PbS) assay, which provides a semi-quantitative measure. For more precise quantification, H₂S-specific microsensors or fluorescent probes can be used. A detailed protocol for the lead sulfide assay is provided in the "Experimental Protocols" section. For more advanced methods, refer to literature on H₂S detection.[5][6][10][11]

Experimental Protocols

Protocol 1: Semi-Quantitative Measurement of H₂S Release using the Lead Sulfide (PbS) Assay

This method is based on the reaction of H₂S gas with lead acetate (B1210297) to form a black precipitate of lead sulfide (PbS). The intensity of the black color is proportional to the amount of H₂S released.[6]

Materials:

  • This compound

  • 96-well cell culture plate

  • Filter paper

  • Lead (II) acetate solution (e.g., 1% w/v in water)

  • Phosphate-buffered saline (PBS)

  • Cells or buffer for the experiment

  • L-cysteine (optional, as a substrate for endogenous H₂S production)

  • Pyridoxal 5'-phosphate (PLP) (optional, as a cofactor for H₂S-producing enzymes)

Procedure:

  • Prepare Lead Acetate Paper: Cut filter paper to fit the lid of a 96-well plate. Soak the paper in the lead acetate solution and let it air dry.

  • Set up the Experiment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Alternatively, for a cell-free system, add your experimental buffer to the wells.

  • Add Reagents:

    • To each well, add the appropriate medium or buffer. If studying cellular H₂S production, you may include L-cysteine (e.g., 10 mM) and PLP (e.g., 10 µM).[6]

    • Add varying concentrations of this compound to the designated wells. Include a vehicle control (e.g., DMSO).

  • Incubate:

    • Place the prepared lead acetate paper on top of the 96-well plate.

    • Seal the plate to trap the H₂S gas.

    • Incubate at 37°C in a CO₂ incubator for the desired time period (e.g., 2-24 hours).[6]

  • Analyze Results:

    • After incubation, remove the lead acetate paper.

    • Observe the formation of a black precipitate (PbS) on the paper. The intensity of the black color corresponds to the amount of H₂S released.

    • The results can be documented by scanning or photographing the paper.

Protocol 2: Preparation of this compound Stock Solution

Materials:

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the this compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: When preparing working solutions for cell culture, ensure the final concentration of DMSO is non-toxic to the cells (typically <0.1%).

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Induced Apoptosis in Melanoma Cells

This diagram illustrates how this compound can induce apoptosis in melanoma cells through the FADD-dependent pathway.[6][12][13]

ADT_OH_Apoptosis_Pathway cluster_adt_oh This compound Effects cluster_nfkb NF-κB Pathway cluster_fadd FADD Pathway cluster_apoptosis Cellular Outcome ADT_OH This compound IkBa IκBα Degradation ADT_OH->IkBa inhibits MKRN1 MKRN1 (E3 Ubiquitin Ligase) ADT_OH->MKRN1 inhibits NFkB NF-κB Activation Anti_Apoptotic Anti-Apoptotic Genes (XIAP, Bcl-2) NFkB->Anti_Apoptotic upregulates Apoptosis Apoptosis Anti_Apoptotic->Apoptosis inhibits FADD FADD MKRN1->FADD degrades Caspase8 Caspase-8 FADD->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Caspase3->Apoptosis induces

Caption: this compound induced apoptosis via NF-κB inhibition and FADD upregulation.

Experimental Workflow for Assessing this compound Effects on Cell Viability and H₂S Release

This diagram outlines a typical experimental workflow to correlate the H₂S-releasing capacity of this compound with its effects on cell viability.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Data Interpretation Cell_Culture 1. Cell Seeding Treatment 3. Treat Cells with this compound (Dose-Response & Time-Course) Cell_Culture->Treatment ADT_OH_Prep 2. Prepare this compound Working Solutions ADT_OH_Prep->Treatment H2S_Assay 4a. H₂S Release Assay (e.g., Lead Sulfide Method) Treatment->H2S_Assay Viability_Assay 4b. Cell Viability Assay (e.g., CCK-8/MTT) Treatment->Viability_Assay Data_Analysis 5. Correlate H₂S Release with Cell Viability H2S_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: Workflow for H₂S release and cell viability assessment.

References

Technical Support Center: Enhancing Transdermal Delivery of ADT-OH Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the transdermal delivery of ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione) formulations.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the transdermal delivery of this compound?

A1: The primary challenges for transdermal delivery of this compound, a hydrogen sulfide (B99878) (H₂S) donor, stem from its physicochemical properties. These include poor aqueous stability, rapid H₂S release, and low solubility, which can limit its therapeutic potential and complicate the development of effective delivery systems.[1]

Q2: What are the common formulation strategies to improve this compound transdermal delivery?

A2: Common strategies focus on enhancing permeation and controlling the release rate. These include incorporating chemical permeation enhancers like propylene (B89431) glycol (PG) into aqueous gel formulations or using nanocarriers such as deformable liposomes to provide sustained release.[1][2]

Q3: How does propylene glycol (PG) enhance the transdermal flux of this compound?

A3: Propylene glycol acts as a penetration enhancer through several mechanisms. It can function as a solvent for this compound, solvate α-keratin in the stratum corneum, and increase the solubility and disorder of intercellular lipids, thereby reducing the barrier function of the skin.[1]

Q4: What is the role of liposomes in this compound transdermal formulations?

A4: Deformable liposomes are used as nanocarriers to encapsulate this compound. This approach can offer a controlled, slow-release profile, which is beneficial for treatments requiring sustained H₂S release.[1][3] Liposomes are a well-established method for topical and transdermal drug delivery.[1]

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Low Permeation of this compound Through Skin - Inadequate formulation penetration enhancement.- High barrier function of the skin model.- Increase the concentration of the permeation enhancer (e.g., propylene glycol).[1]- Consider alternative or combination of enhancers.- Ensure the skin model (e.g., excised murine skin) is correctly prepared and mounted in the Franz diffusion cell.
Rapid (Burst) Release of this compound - High concentration of permeation enhancer.- Formulation does not provide sustained release.- For sustained release, consider formulating this compound in deformable liposomes.[1][4]- Reduce the concentration of the permeation enhancer if a slower, more controlled release is desired.
Poor Stability of this compound in Formulation - Degradation of this compound in the aqueous gel base over time.- Incorporating propylene glycol has been shown to improve the stability of this compound in hypromellose gel formulations.[1]- Conduct stability studies at different storage conditions to determine the optimal formulation.
Inconsistent Experimental Results - Variability in skin samples.- Issues with the experimental setup (e.g., Franz cells).- Inconsistent formulation preparation.- Use skin samples from a consistent source and handle them uniformly.- Ensure Franz cells are properly assembled, and the receptor medium is maintained at a constant temperature and stirring rate.[1]- Standardize the formulation preparation protocol to ensure batch-to-batch consistency.
Low Bioactivity of Permeated this compound - Degradation of this compound during permeation.- Insufficient concentration of this compound in the receptor medium.- Verify the integrity of this compound in the receptor medium using HPLC-UV detection.[1]- Increase the initial concentration of this compound in the formulation or extend the permeation study duration.- Confirm the bioactivity using relevant cell-based assays, such as tube formation assays with HUVEC cells.[1][5]

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

ParameterValueReference
Apparent Partition Coefficient (Water)0.25 ± 0.04 mg/ml[1]
Apparent Partition Coefficient (PBS pH 7.4)0.06 ± 0.01 mg/ml[1]
Melting Point (Tₘ)~185°C[1]

Table 2: Effect of Formulation on this compound Permeation Through Excised Mouse Skin (24 hours)

FormulationPercentage of Permeated this compound
HPMC Gel with 0% v/v PG54.2 ± 2.7%
HPMC Gel with 2% v/v PG67.1 ± 1.9%
HPMC Gel with 10% v/v PG74.2 ± 6.4%
Deformable Liposome Gel34.65 ± 1.25%
Data from a study by Marwah et al.[1]

Experimental Protocols

Preparation of this compound Transdermal Gel Formulations

This protocol describes the preparation of aqueous hypromellose (HPMC) gels containing this compound with or without a permeation enhancer (propylene glycol) or deformable liposomes.

Materials:

  • This compound

  • Hypromellose (HPMC)

  • Propylene Glycol (PG)

  • Deformable Liposomes (DL) containing this compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Deionized Water

Procedure:

  • Prepare a 5% w/v HPMC gel by dispersing HPMC powder in deionized water with continuous stirring until a homogenous gel is formed.

  • For formulations with a permeation enhancer, add the desired volume of propylene glycol (e.g., to achieve 2% or 10% v/v) to the HPMC gel and mix thoroughly.

  • Incorporate 0.025% w/w this compound into the gel formulations by gentle mixing to ensure uniform distribution.

  • For liposomal formulations, incorporate the deformable liposomes containing this compound into the HPMC gel to achieve the final desired concentration.

  • Store the prepared formulations in airtight containers at a controlled temperature.

Ex Vivo Skin Permeation Study Using Franz Diffusion Cells

This protocol outlines the methodology for assessing the permeation of this compound from different formulations across excised murine skin.

Materials:

  • Franz diffusion cells

  • Excised murine skin

  • Prepared this compound gel formulations

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Shaking incubator

  • HPLC-UV system for analysis

Procedure:

  • Mount the excised murine skin on the Franz diffusion cells with the stratum corneum side facing the donor compartment. The effective diffusion area is typically 1.00 cm².

  • Fill the receptor compartment with PBS (pH 7.4), ensuring no air bubbles are trapped beneath the skin. The receptor volume is typically 8 mL.

  • Maintain the system at 35°C using a shaking incubator set at a low speed (e.g., 20 RPM) to ensure constant mixing of the receptor medium.

  • Apply a known amount of the this compound gel formulation to the skin surface in the donor compartment.

  • At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), collect samples from the receptor compartment.

  • Replenish the receptor compartment with an equal volume of fresh PBS to maintain sink conditions.

  • Quantify the concentration of this compound in the collected samples using a validated HPLC-UV detection method.[1]

Visualizations

Experimental_Workflow Experimental Workflow for this compound Transdermal Delivery Study cluster_formulation Formulation Preparation cluster_permeation Ex Vivo Permeation Study cluster_bioactivity Bioactivity Assessment prep_gel Prepare 5% w/v HPMC Gel add_pg Add Propylene Glycol (0%, 2%, 10% v/v) prep_gel->add_pg add_dl Incorporate Deformable Liposomes prep_gel->add_dl add_adt Add 0.025% w/w this compound add_pg->add_adt add_dl->add_adt final_formulations Final Gel Formulations add_adt->final_formulations apply_formulation Apply Formulation to Donor Compartment final_formulations->apply_formulation franz_setup Mount Murine Skin on Franz Cells franz_setup->apply_formulation sampling Collect Samples from Receptor Compartment (0-24h) apply_formulation->sampling hplc_analysis Quantify this compound by HPLC-UV sampling->hplc_analysis collect_media Collect Permeated Media hplc_analysis->collect_media cell_culture Treat HUVEC Cells collect_media->cell_culture tube_formation Tube Formation Assay cell_culture->tube_formation seahorse_assay Mitochondrial Respiration (Seahorse) cell_culture->seahorse_assay

Caption: Workflow for formulation, permeation, and bioactivity testing.

ADT_OH_Apoptosis_Pathway Signaling Pathway of this compound Induced Apoptosis in Melanoma Cells cluster_nfkb NF-κB Pathway Inhibition cluster_fadd FADD Upregulation adt_oh This compound ikba_deg IκBα Degradation adt_oh->ikba_deg inhibits mkrn1 MKRN1 Expression adt_oh->mkrn1 downregulates nfkb_act NF-κB Activation ikba_deg->nfkb_act xiap_bcl2 XIAP and Bcl-2 Expression nfkb_act->xiap_bcl2 intrinsic_apoptosis Intrinsic Apoptosis xiap_bcl2->intrinsic_apoptosis inhibits fadd_deg FADD Ubiquitin-induced Degradation mkrn1->fadd_deg fadd_exp FADD Expression fadd_deg->fadd_exp inhibits extrinsic_apoptosis Extrinsic Apoptosis fadd_exp->extrinsic_apoptosis

Caption: this compound induces apoptosis via NF-κB inhibition and FADD upregulation.[5][6]

Skin_Permeation_Enhancement Mechanisms of Propylene Glycol in Skin Permeation Enhancement cluster_mechanisms PG Mechanisms of Action pg Propylene Glycol (PG) solvent Carrier-Solvent Effect pg->solvent keratin α-Keratin Solvation pg->keratin lipids Disruption of Intercellular Lipids pg->lipids dehydration Penetration via Dehydration pg->dehydration sc Stratum Corneum enhanced_permeation Enhanced Drug Permeation sc->enhanced_permeation drug This compound drug->sc penetrates solvent->enhanced_permeation keratin->enhanced_permeation lipids->enhanced_permeation dehydration->enhanced_permeation

Caption: Propylene glycol enhances skin permeation through multiple mechanisms.[1]

References

dealing with ADT-OH degradation during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling and storing 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH) to prevent degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability critical?

This compound is a widely used synthetic hydrogen sulfide (B99878) (H₂S) donor, valued for its ability to release H₂S slowly, which is crucial for studying its biological effects.[1][2][3] The stability of the this compound compound is paramount because its degradation can lead to a loss of potency, altered H₂S-releasing kinetics, and the formation of impurities. These changes can result in inconsistent and unreliable experimental outcomes, impacting the validity of research findings.

Q2: What are the likely causes of this compound degradation during long-term storage?

While specific degradation pathways for this compound are not extensively documented in the public literature, based on its chemical structure, degradation is likely to occur through two main pathways common for pharmaceutical molecules:

  • Oxidation: The 4-hydroxyphenyl group (a phenol) is susceptible to oxidation. This can be accelerated by exposure to air (oxygen), light, or trace metal impurities.[4]

  • Hydrolysis: The dithiolethione ring may be susceptible to hydrolysis, especially under non-neutral pH conditions (acidic or basic) if exposed to moisture.[5][6]

Q3: How can I visually inspect my this compound solid for potential degradation?

While not a definitive test, visual inspection can provide initial clues. Look for:

  • Color Change: A significant change from its expected color may indicate oxidation or the formation of degradation products.

  • Clumping or Change in Texture: This could suggest moisture absorption, which can accelerate hydrolytic degradation.

  • Poor Solubility: If the compound is more difficult to dissolve than a fresh batch, it may indicate the presence of less soluble impurities or degradation products.

Q4: What are the recommended long-term storage conditions for this compound?

To minimize degradation, this compound should be stored in a tightly sealed container, protected from light and moisture. For optimal long-term stability, consider the conditions outlined in the table below.

Q5: My experimental results using this compound are inconsistent. Could compound degradation be the cause?

Yes. Inconsistent biological activity is a primary indicator of potential degradation. If the purity or concentration of the active this compound has decreased, its efficacy as an H₂S donor will be compromised. If you suspect degradation, it is crucial to verify the purity of your stock before proceeding with further experiments.

Q6: How can I analytically confirm the purity and integrity of my stored this compound?

The most reliable method is to use a stability-indicating analytical technique. High-Performance Liquid Chromatography (HPLC) is the preferred method for separating the intact this compound from its potential degradation products.[7] Comparing the chromatogram of a stored sample to that of a new, high-purity reference standard can confirm its integrity and quantify its purity.

Troubleshooting Guide

Problem: Inconsistent or reduced biological activity in experiments.

  • Possible Cause: Degradation of this compound leading to a lower concentration of the active compound.

  • Troubleshooting Steps:

    • Perform a purity check on your this compound stock solution and solid material using HPLC, if available.

    • Prepare a fresh stock solution from a new or validated batch of this compound and repeat the experiment.

    • Review your storage conditions against the recommended guidelines. Ensure the compound is protected from light, moisture, and excessive heat.

Problem: Visible changes in the solid this compound (e.g., color, texture).

  • Possible Cause: Likely chemical degradation due to oxidation or hydrolysis.

  • Troubleshooting Steps:

    • Do not use the suspect batch for critical experiments.

    • If possible, analytically determine the purity of the material.

    • Procure a new batch of this compound and store it under the recommended optimal conditions.

Data Summary Tables

Table 1: Recommended Long-Term Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature -20°C or -80°CReduces the rate of chemical reactions, including hydrolysis and oxidation.[8][9]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes exposure to oxygen, thereby preventing oxidative degradation.
Light Amber vial or stored in the darkProtects the compound from photolytic degradation.[5]
Container Tightly sealed, airtight vialPrevents moisture absorption, which can lead to hydrolysis.[10]
Form Solid (lyophilized powder)More stable than solutions for long-term storage.

Table 2: General Conditions for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[11]

ConditionTypical Stress AgentPurpose
Acid Hydrolysis 0.1 M HCl at 60°CTo investigate degradation in an acidic environment.[5]
Base Hydrolysis 0.1 M NaOH at 60°CTo investigate degradation in a basic environment.[5]
Oxidation 3% H₂O₂ at room temperatureTo identify potential oxidation products.[5]
Thermal Degradation 80°C (solid state)To assess the impact of high temperatures on stability.[7]
Photolytic Degradation ICH-compliant photostability chamberTo determine sensitivity to light exposure.[5]

Key Experimental Protocols

Protocol 1: General Procedure for Forced Degradation of this compound

This protocol outlines a general approach to intentionally degrade this compound to identify its degradation products and establish stability-indicating methods.[11][12]

  • Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., DMSO, DMF).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for a specified period.

  • Thermal Degradation: Store the solid this compound compound in an oven at 80°C for a specified period (e.g., 24, 48, 72 hours). Dissolve in the solvent before analysis.

  • Photostability: Expose the solid compound and the solution to light in a calibrated photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable analytical method like HPLC to observe the extent of degradation and the formation of new peaks.

Protocol 2: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 234, 354, or 430 nm).[13]

  • Procedure: a. Prepare a standard solution of high-purity this compound and the sample solution of the stored this compound at the same concentration (e.g., 0.1 mg/mL). b. Inject equal volumes of the standard and sample solutions into the HPLC system. c. Record the chromatograms. d. Compare the peak area of this compound in the sample to the standard to calculate purity. The presence of additional peaks in the sample chromatogram that are absent in the standard indicates the presence of impurities or degradation products.

Visualizations

troubleshooting_workflow start Inconsistent or Failed Experimental Results check_compound Is this compound integrity suspect? start->check_compound visual_inspect 1. Visually Inspect Solid & Solution (Color, Clarity, Particulates) check_compound->visual_inspect Yes action_ok Action: - Troubleshoot other experimental  parameters (e.g., reagents, cell lines,  protocol execution) check_compound->action_ok No analytical_check 2. Analytical Purity Check (e.g., HPLC vs. Reference) visual_inspect->analytical_check degraded Degradation Confirmed analytical_check->degraded Purity < 95% or new peaks appear not_degraded Compound Purity OK analytical_check->not_degraded Purity acceptable action_degraded Action: - Discard old batch - Procure new, certified batch - Review and optimize storage conditions degraded->action_degraded not_degraded->action_ok end Proceed with Validated Experiment action_degraded->end

Caption: Troubleshooting workflow for experiments involving this compound.

degradation_pathways adt_oh This compound (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione) path_ox Oxidation adt_oh->path_ox path_hy Hydrolysis adt_oh->path_hy stressor_ox Stressors: Oxygen, Light, Heat, Metal Ions stressor_ox->path_ox stressor_hy Stressors: Moisture, Non-neutral pH stressor_hy->path_hy product_ox Oxidative Degradants (e.g., quinone-type species) path_ox->product_ox product_hy Hydrolytic Degradants (Ring-opened products) path_hy->product_hy

Caption: Conceptual degradation pathways for this compound.

stability_assessment_workflow cluster_studies Stability Studies start Receive / Synthesize New Batch of this compound initial_char Initial Characterization - Purity by HPLC - Identity by MS/NMR start->initial_char storage Place in Long-Term Storage (-20°C or -80°C, Dark, Inert Atm.) initial_char->storage forced_deg Perform Forced Degradation Study (Heat, Light, pH, Oxidation) initial_char->forced_deg periodic_check Periodic Purity Check (e.g., every 6-12 months) storage->periodic_check periodic_check->start Degradation Detected end Use in Experiments with Confirmed Purity periodic_check->end Purity OK

Caption: Experimental workflow for assessing this compound stability.

References

Validation & Comparative

Validating the Anti-Cancer Efficacy of ADT-OH Across Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-cancer properties of ADT-OH (5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione), a promising hydrogen sulfide (B99878) (H₂S) releasing donor. We present experimental data on its effects on various cancer cell lines, compare its performance with alternatives where data is available, and provide detailed protocols for key validation assays.

Executive Summary

This compound has demonstrated significant anti-cancer activity across a range of cancer cell lines, including melanoma, colorectal, and breast cancer. Its primary mechanisms of action involve the induction of apoptosis and the inhibition of cell migration and invasion. Notably, this compound exhibits selective cytotoxicity, showing a greater inhibitory effect on cancer cells compared to normal cell lines. While direct comparative studies against standard chemotherapeutics like doxorubicin (B1662922) or cisplatin (B142131) are limited in the reviewed literature, this compound shows synergistic anti-tumor activity when combined with celecoxib (B62257) in colorectal cancer cells.

Data Presentation: Performance of this compound

Table 1: Cytotoxicity (IC₅₀) of this compound in Various Cell Lines

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below, gathered from cell viability assays (typically after 24-48 hours of treatment), demonstrates this compound's efficacy and selectivity.

Cell LineCancer TypeIC₅₀ (µM)Notes
B16F10 Mouse Melanoma5.653Highly sensitive to this compound.[1]
A375 Human Melanoma11.67
HCT116 Human Colorectal Cancer63.63Data for 48h treatment.
CT26 Mouse Colorectal Cancer67.81Data for 48h treatment.
MEF Mouse Embryonic Fibroblasts (Normal)32.37Higher IC₅₀ indicates lower toxicity to normal cells.[1]
NCM460 Human Colon Epithelial (Normal)115.59Demonstrates significant selectivity for cancer cells.
Table 2: Pro-Apoptotic and Anti-Metastatic Effects of this compound

This compound's anti-cancer activity extends beyond simple cytotoxicity. It actively induces programmed cell death (apoptosis) and inhibits the metastatic potential of cancer cells.

AssayCell LineConcentrationObserved Effect
Apoptosis (Flow Cytometry) B16F1012.5 µM15.02% of cells underwent apoptosis.[1]
B16F1025 µM41.95% of cells underwent apoptosis.[1]
MEF (Normal)12.5 µMOnly slight apoptotic effect observed.[1]
Cell Migration (Wound Healing) B16F106.3 µMSignificantly reduced cell migration.[1]
Cell Invasion (Transwell Assay) B16F10, A375Dose-dependentSignificantly inhibited cell invasion.[1]

Comparison with Alternatives

Direct, head-to-head studies comparing the IC₅₀ values of this compound with standard chemotherapeutics like doxorubicin were not prominently available in the reviewed literature. However, existing research provides two key points of comparison:

  • Selective Toxicity : As shown in Table 1, this compound demonstrates a favorable therapeutic window, with significantly higher IC₅₀ values in normal cell lines (MEF, NCM460) compared to various cancer cell lines.[1] This suggests a greater cancer-cell-specific killing effect with potentially fewer side effects on healthy tissues.

  • Synergistic Effects : In human colorectal cancer cells (HCT116), this compound has been shown to work synergistically with celecoxib, a COX-2 inhibitor. The combination of low-dose this compound and celecoxib resulted in significantly enhanced inhibition of cell proliferation and migration, and a more potent induction of apoptosis compared to either drug used alone.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ADT_OH_Apoptosis_Pathway cluster_adt This compound Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound MKRN1 MKRN1 (E3 Ubiquitin Ligase) This compound->MKRN1 Inhibits Expression FADD FADD Caspase8 Caspase-8 FADD->Caspase8 Activates Ubiquitin Ubiquitin Degradation Caspase3 Caspase-3 Caspase8->Caspase3 Activates MKRN1->FADD Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound induces apoptosis by upregulating FADD.

ADT_OH_Metastasis_Pathway cluster_adt This compound Action cluster_pathway FAK/Paxillin Signaling This compound This compound FAK FAK This compound->FAK Inhibits Paxillin Paxillin FAK->Paxillin Activates Metastasis Cell Migration & Invasion Paxillin->Metastasis Promotes

Caption: this compound inhibits metastasis via the FAK/Paxillin pathway.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Analysis Seed Seed Cancer Cells (e.g., B16F10, A375) Treat Treat with this compound (Varying Concentrations) Seed->Treat Viability Cell Viability (CCK-8 Assay) Treat->Viability Apoptosis Apoptosis (Flow Cytometry) Treat->Apoptosis Migration Migration/Invasion (Wound Healing/ Transwell Assay) Treat->Migration

Caption: General workflow for in vitro validation of this compound.

Experimental Protocols

Cell Viability Assay (CCK-8)

This assay measures cell proliferation and cytotoxicity.

  • Cell Seeding: Plate cells (e.g., 5 x 10³ cells/well) in 96-well plates and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.8–100 µM) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Assay: Add 10 µl of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-2 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value using dose-response curve analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis.

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach desired confluency, treat with this compound at various concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of cells to migrate and close a "wound."

  • Cell Seeding: Grow cells in a 6-well plate until a confluent monolayer is formed.

  • Creating the Wound: Gently create a straight "scratch" or gap in the monolayer using a sterile pipette tip.

  • Washing and Treatment: Wash the wells with PBS to remove detached cells. Replace with fresh, low-serum medium containing the desired concentration of this compound or vehicle control.

  • Imaging: Capture images of the wound at the beginning of the experiment (0 hours) and at regular intervals (e.g., every 12 or 24 hours) using a microscope.

  • Analysis: Measure the width of the wound at different time points. The rate of wound closure is calculated to determine the effect of this compound on cell migration.

Cell Invasion Assay (Transwell Assay)

This assay measures the invasive potential of cancer cells through an extracellular matrix barrier.

  • Chamber Preparation: Coat the upper surface of a Transwell insert (with an 8 µm pore membrane) with a thin layer of Matrigel or a similar basement membrane extract and allow it to solidify.

  • Cell Seeding: Harvest and resuspend cancer cells in a serum-free medium. Seed the cells (e.g., 5 x 10⁴ cells) into the upper chamber of the insert.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Treatment: Add this compound at the desired concentrations to both the upper and lower chambers.

  • Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

  • Analysis:

    • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

    • Count the number of stained, invaded cells in several microscopic fields to quantify invasion.

References

comparative analysis of ADT-OH with other H₂S donors like GYY4137

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate hydrogen sulfide (B99878) (H₂S) donor is a critical decision in experimental design. This guide provides a comprehensive, data-driven comparison of two widely used slow-releasing H₂S donors: 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH) and morpholin-4-ium 4-methoxyphenyl(morpholino)phosphinodithioate (GYY4137). We will delve into their hydrogen sulfide release kinetics, biological activities, and the signaling pathways they modulate, supported by experimental evidence.

Hydrogen Sulfide Release Kinetics: A Tale of Two Donors

The temporal release profile of H₂S is a crucial factor influencing the biological effects of a donor. Both this compound and GYY4137 are categorized as slow-release donors, offering a more sustained delivery of H₂S compared to inorganic sulfide salts like sodium hydrosulfide (B80085) (NaHS). However, their release kinetics exhibit notable differences.

GYY4137 is well-characterized for its slow and sustained release of H₂S over an extended period. For instance, a 400 µM concentration of GYY4137 in culture medium has been shown to generate low micromolar concentrations of H₂S (<20 µM) that are sustained for up to 7 days.[1][2][3][4] This prolonged release mimics endogenous H₂S production more closely.[5] In contrast, while also a slow-releasing donor, some studies indicate that this compound can have a more rapid initial release of H₂S. For example, in human umbilical vein endothelial cells (HUVEC), maximum H₂S release from this compound was detected within 30 minutes, followed by a rapid decrease.[6]

Table 1: Comparative H₂S Release Kinetics of this compound and GYY4137

ParameterThis compoundGYY4137Reference
Release Profile Slow release with a potentially rapid initial phaseSlow and sustained release[1][2][3][4][6]
Release Duration Hours to days, with initial burstSustained for up to 7 days[1][2][3][4][6]
H₂S Concentration (at 400 µM donor) Variable, with an initial peak<20 µM (sustained)[1][2][3][4]
Release Trigger Spontaneous hydrolysis, potentially influenced by cellular componentsSpontaneous hydrolysis, pH and temperature-dependent[7][8]

Biological Activity: A Comparative Overview

Both this compound and GYY4137 have demonstrated a wide range of biological activities, with significant therapeutic potential in various disease models. Their effects are largely attributed to the pleiotropic roles of H₂S in cellular signaling.

Anti-Cancer Effects

Both donors have been investigated for their anti-proliferative and pro-apoptotic effects in various cancer cell lines. This compound has been shown to inhibit the proliferation of melanoma, breast cancer, and other tumor cells.[9] It induces apoptosis through the upregulation of Fas-associated death domain (FADD), a key adaptor protein in the extrinsic apoptosis pathway.[10]

GYY4137 also exhibits potent anti-cancer activity against a broad spectrum of cancer cell lines, including HeLa, HCT-116, and MCF-7, while showing minimal toxicity to normal cells.[1][2][3][4] Its anti-cancer mechanism involves the induction of apoptosis, evidenced by the cleavage of PARP and caspase-9, and cell cycle arrest at the G2/M phase.[1][2][3][4]

Table 2: Comparative Anti-Cancer Activity

FeatureThis compoundGYY4137Reference
Affected Cancer Cell Lines Melanoma (B16F10), Breast (MCF-7), Colon (HCT-116), etc.Leukemia (HL-60, MV4-11), Breast (MCF-7), Cervical (HeLa), etc.[1][2][3][4][9]
Effect on Normal Cells Slight effect at higher concentrationsNo significant effect[1][2][3][4][9]
Mechanism of Action Induces FADD-dependent extrinsic apoptosisInduces apoptosis (cleaved PARP, caspase-9) and G2/M cell cycle arrest[1][2][3][4][10]
In Vivo Efficacy Inhibits melanoma development in xenograft modelsReduces tumor growth in leukemia xenograft models[1][2][3][4][10]
Cardiovascular Effects

In the cardiovascular system, both this compound and GYY4137 have shown protective effects. GYY4137 is known for its vasodilator and antihypertensive properties.[11] It can also mitigate atherosclerosis by reducing inflammation and oxidative stress in vascular tissues.[12][13] The anti-inflammatory effects are mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[12]

This compound has also been explored for its potential in treating impaired vascular function. Transdermal delivery of this compound has been shown to promote angiogenesis.[6][14]

Table 3: Comparative Cardiovascular Effects

FeatureThis compoundGYY4137Reference
Vasorelaxation DemonstratedYes[11][15]
Anti-hypertensive Not extensively studiedYes[11]
Anti-atherosclerotic Potential for improving vascular functionYes, reduces plaque formation[6][12][13][14]
Mechanism Promotes angiogenesisAnti-inflammatory (NF-κB inhibition), anti-oxidative[6][12][14]

Signaling Pathways

The distinct biological outcomes of this compound and GYY4137 can be traced back to their modulation of specific intracellular signaling pathways.

This compound and the FADD-Mediated Apoptosis Pathway

This compound's pro-apoptotic effect in cancer cells is notably mediated by the upregulation of FADD.[10] This leads to the activation of the extrinsic apoptosis pathway. This compound has been shown to suppress the ubiquitination and subsequent degradation of FADD, leading to its accumulation.[10] This, in turn, activates caspase-8 and the downstream executioner caspase-3, culminating in apoptosis. Furthermore, this compound can inhibit the NF-κB pathway, which downregulates anti-apoptotic proteins like XIAP and Bcl-2, further sensitizing cancer cells to apoptosis.[10]

FADD_Pathway This compound This compound MKRN1 MKRN1 This compound->MKRN1 inhibits NFkB NF-κB This compound->NFkB inhibits FADD FADD MKRN1->FADD degrades Caspase8 Caspase-8 FADD->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis XIAP_Bcl2 XIAP, Bcl-2 NFkB->XIAP_Bcl2 upregulates XIAP_Bcl2->Apoptosis inhibits

Caption: this compound induced FADD-mediated apoptosis.

GYY4137 and the NF-κB Anti-Inflammatory Pathway

A key mechanism underlying the anti-inflammatory effects of GYY4137 is the inhibition of the NF-κB signaling pathway.[12] In inflammatory conditions, NF-κB is typically activated, leading to the transcription of pro-inflammatory cytokines and enzymes. GYY4137 has been shown to prevent the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB.[12] This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.

NFkB_Pathway GYY4137 GYY4137 IKK IKK GYY4137->IKK inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkBa->NFkB_p65_p50 inhibits NFkB_active Active NF-κB NFkB_p65_p50->NFkB_active Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_active->Inflammatory_Genes activates

Caption: GYY4137 inhibits the NF-κB pathway.

Experimental Protocols

To facilitate the replication and validation of the cited findings, this section provides detailed methodologies for key experiments.

Measurement of H₂S Release

Objective: To quantify the rate and concentration of H₂S released from this compound and GYY4137.

Method 1: Methylene (B1212753) Blue Assay [5]

  • Prepare solutions of this compound or GYY4137 in the desired buffer or cell culture medium.

  • At various time points, collect aliquots of the solution.

  • Add the aliquot to a solution of zinc acetate (B1210297) to trap the H₂S as zinc sulfide.

  • Add N,N-dimethyl-p-phenylenediamine and ferric chloride to the mixture.

  • Measure the absorbance of the resulting methylene blue solution at 670 nm.

  • Calculate the H₂S concentration using a standard curve prepared with NaHS.

Method 2: H₂S-Specific Microsensor [6]

  • Calibrate an H₂S-specific microsensor (e.g., ISO-H₂S-100) according to the manufacturer's instructions.

  • Place the sensor in the solution containing the H₂S donor.

  • Record the real-time changes in H₂S concentration over the desired time course.

Cell Viability Assay

Objective: To assess the cytotoxic effects of this compound and GYY4137 on cancer and normal cells.

Method: MTT Assay [16]

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or GYY4137 for the desired duration (e.g., 24, 48, 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Vasorelaxation Assay

Objective: To evaluate the vasodilatory effects of this compound and GYY4137 on isolated blood vessels.

Method: Wire Myography [17]

  • Isolate arterial rings (e.g., rat aorta or mesenteric artery) and mount them in a wire myograph chamber containing Krebs-Henseleit buffer, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.

  • Pre-contract the arterial rings with a vasoconstrictor (e.g., phenylephrine (B352888) or KCl).

  • Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound or GYY4137 to the chamber.

  • Record the changes in isometric tension to determine the concentration-response curve for vasorelaxation.

Experimental_Workflow cluster_0 H₂S Donor Preparation cluster_1 In Vitro Assays cluster_2 Ex Vivo Assay cluster_3 Data Analysis ADT_OH This compound Solution H2S_Release H₂S Release Assay ADT_OH->H2S_Release Cell_Culture Cell Culture (Cancer & Normal) ADT_OH->Cell_Culture Vessel_Isolation Blood Vessel Isolation ADT_OH->Vessel_Isolation GYY4137 GYY4137 Solution GYY4137->H2S_Release GYY4137->Cell_Culture GYY4137->Vessel_Isolation Data_Analysis Comparative Data Analysis H2S_Release->Data_Analysis Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay Western_Blot Western Blot (Signaling Proteins) Cell_Culture->Western_Blot Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Myography Wire Myography (Vasorelaxation) Vessel_Isolation->Myography Myography->Data_Analysis

References

A Comparative Analysis of ADT-OH and Established Anti-Cancer Agents in Melanoma and Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the novel anti-cancer compound ADT-OH against established chemotherapeutic agents for melanoma and triple-negative breast cancer (TNBC). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, mechanisms of action, and experimental methodologies to support further investigation and development in oncology.

Introduction

This compound (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione) is a promising hydrogen sulfide (B99878) (H₂S) releasing donor that has demonstrated significant anti-cancer properties in preclinical studies. This guide evaluates the efficacy of this compound in comparison to dacarbazine (B1669748) for melanoma and paclitaxel (B517696) for triple-negative breast cancer, two standard-of-care chemotherapies for these aggressive cancers.

Quantitative Efficacy Analysis

The following tables summarize the in vitro and in vivo efficacy of this compound, dacarbazine, and paclitaxel in relevant cancer models.

Table 1: In Vitro Cytotoxicity
CompoundCancer TypeCell LineAssayIC₅₀Citation
This compoundMelanomaB16F10CCK-85.653 µM[1]
This compoundMelanomaA375CCK-811.67 µM[1]
DacarbazineMelanomaB16F10MTT~1400 µg/mL
PaclitaxelTNBCMDA-MB-231MTT~10 nM[2]
PaclitaxelTNBCDU4475CellTiter-GloNot specified
Table 2: In Vivo Tumor Growth Inhibition
CompoundCancer TypeAnimal ModelTreatmentTumor Growth InhibitionCitation
This compoundMelanomaB16F10 Xenograft37.5 mg/kg, gavageSignificant inhibition[3]
DacarbazineMelanomaHuman Melanoma XenograftNot specifiedUp to 10-fold reduction with nanoemulsion[4]
PaclitaxelTNBCMDA-MB-231 Xenograft20 mg/kg, every 7 daysSignificant inhibition
This compoundTNBCMDA-MB-231 Orthotopic XenograftIntraperitoneal administrationPotent anti-metastatic activity[5]

Mechanisms of Action and Signaling Pathways

The anti-cancer effects of this compound, dacarbazine, and paclitaxel are mediated through distinct signaling pathways.

This compound: Targeting Cell Adhesion and Apoptosis

This compound exerts its anti-cancer effects through multiple mechanisms. It has been shown to inhibit the FAK/Paxillin signaling pathway, which is crucial for cell adhesion, migration, and invasion.[1] By downregulating the expression and phosphorylation of Focal Adhesion Kinase (FAK), this compound disrupts the downstream signaling cascade involving paxillin, thereby impeding cancer cell motility and metastasis.[1] Additionally, this compound induces apoptosis by upregulating the Fas-Associated Death Domain (FADD) protein, a key adaptor molecule in the extrinsic apoptosis pathway.[3]

ADT_OH_Pathway This compound This compound FAK FAK This compound->FAK inhibits FADD FADD This compound->FADD upregulates Paxillin Paxillin FAK->Paxillin Migration Migration Paxillin->Migration promotes Invasion Invasion Paxillin->Invasion promotes Apoptosis Apoptosis FADD->Apoptosis induces

This compound Signaling Pathways
Dacarbazine: DNA Alkylation

Dacarbazine is an alkylating agent that requires metabolic activation in the liver to its active form, MTIC (5-(3-methyl-1-triazeno)imidazole-4-carboxamide). MTIC then releases a methyl diazonium ion, which is a reactive electrophile. This cation transfers a methyl group to the DNA, primarily at the O⁶ and N⁷ positions of guanine. The methylation of DNA leads to base mismatching, DNA damage, and ultimately triggers apoptosis and cell cycle arrest.

Dacarbazine_Pathway Dacarbazine Dacarbazine MTIC MTIC Dacarbazine->MTIC Metabolic Activation Methyl Diazonium Ion Methyl Diazonium Ion MTIC->Methyl Diazonium Ion DNA DNA Methyl Diazonium Ion->DNA alkylates DNA Alkylation (O6-methylguanine) DNA Alkylation (O6-methylguanine) DNA->DNA Alkylation (O6-methylguanine) DNA Damage DNA Damage DNA Alkylation (O6-methylguanine)->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis

Dacarbazine Mechanism of Action
Paclitaxel: Microtubule Stabilization

Paclitaxel is a mitotic inhibitor that targets microtubules, which are essential components of the cytoskeleton involved in cell division. Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Paclitaxel_Pathway Paclitaxel Paclitaxel β-tubulin β-tubulin Paclitaxel->β-tubulin binds to Microtubules Microtubules Paclitaxel->Microtubules stabilizes β-tubulin->Microtubules assembles Microtubule Stabilization Microtubule Stabilization Microtubules->Microtubule Stabilization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Stabilization->Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Paclitaxel Mechanism of Action

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Cell Viability Assay

This protocol is a widely used colorimetric assay to assess cell metabolic activity as a measure of cell viability.

Materials:

  • Cancer cell lines (e.g., B16F10, MDA-MB-231)

  • Complete culture medium

  • 96-well plates

  • Test compounds (this compound, dacarbazine, paclitaxel)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start A Seed cells in 96-well plate Start->A B Add test compounds A->B C Incubate for treatment period B->C D Add MTT solution C->D E Incubate for formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance F->G End End G->End

MTT Assay Workflow
In Vivo Tumor Growth Inhibition Study (Xenograft Model)

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line (e.g., B16F10, MDA-MB-231)

  • Matrigel (optional)

  • Test compound and vehicle control

  • Calipers for tumor measurement

  • Appropriate animal housing and care facilities

Procedure:

  • Cell Preparation: Culture the cancer cells to be implanted. Harvest the cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium), with or without Matrigel, at the desired concentration.

  • Tumor Cell Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily, every other day) and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size, or if the animals show signs of excessive toxicity.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Xenograft_Study_Workflow Start Start A Implant cancer cells in mice Start->A B Monitor tumor growth A->B C Randomize mice into groups B->C D Administer test compounds C->D E Measure tumor volume regularly D->E F Monitor animal well-being D->F G Analyze tumor growth inhibition E->G F->G End End G->End

In Vivo Xenograft Study Workflow

Conclusion

This compound demonstrates a distinct and promising anti-cancer profile compared to the established drugs dacarbazine and paclitaxel. Its dual mechanism of inhibiting cell migration/invasion and inducing apoptosis suggests potential for broad-spectrum activity and overcoming resistance mechanisms associated with conventional chemotherapies. The data presented in this guide underscore the need for further investigation into the clinical potential of this compound as a novel therapeutic agent for melanoma, triple-negative breast cancer, and potentially other malignancies.

References

Validating ADT-OH's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ADT-OH's performance against alternative therapies, supported by experimental data. We delve into the validation of its mechanism of action using knockout models and offer detailed experimental protocols for key assays.

Introduction to this compound

This compound (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione) is a novel hydrogen sulfide (B99878) (H₂S) donor demonstrating significant anti-cancer properties, particularly in melanoma.[1][2] Its primary mechanism of action involves the induction of apoptosis and the inhibition of metastasis.[1][3] This guide will explore the validation of this mechanism and compare its efficacy with other targeted therapies.

Unraveling the Mechanism of Action of this compound

This compound exerts its anti-tumor effects through a multi-faceted approach, primarily by modulating key signaling pathways involved in cell survival, proliferation, and metastasis.

1. Induction of Apoptosis via FADD Upregulation:

A crucial aspect of this compound's mechanism is its ability to induce apoptosis by upregulating the Fas-Associated Death Domain (FADD) protein.[3][4] FADD is a critical adaptor protein in the extrinsic apoptosis pathway. This compound has been shown to suppress the ubiquitin-induced degradation of FADD.[3] The validation of this pathway was demonstrated in studies where FADD-knockout or FADD-knockdown melanoma cells showed no significant therapeutic effect from this compound treatment, confirming FADD's essential role in this compound-induced apoptosis.[3]

2. Inhibition of Metastasis through FAK/Paxillin and CSE/CBS Signaling:

This compound has been shown to inhibit melanoma cell migration and invasion by suppressing the FAK/Paxillin and CSE/CBS signaling pathways.[1][2]

  • FAK/Paxillin Pathway: Focal Adhesion Kinase (FAK) and Paxillin are key components of focal adhesions, which are crucial for cell migration. This compound treatment leads to a decrease in both the expression and phosphorylation of FAK and Paxillin in melanoma cells.[2]

  • CSE/CBS Pathway: Cystathionine (B15957) γ-lyase (CSE) and cystathionine β-synthase (CBS) are enzymes responsible for endogenous H₂S production, which has been implicated in promoting tumor growth. This compound treatment has been observed to downregulate the expression of CSE and CBS in melanoma cells.[2]

This compound Mechanism of Action cluster_0 This compound This compound This compound FAK FAK This compound->FAK Inhibits Paxillin Paxillin This compound->Paxillin Inhibits CSE CSE This compound->CSE Inhibits CBS CBS This compound->CBS Inhibits FADD FADD This compound->FADD Upregulates Metastasis Metastasis FAK->Metastasis Promotes Paxillin->Metastasis Promotes CSE->Metastasis Promotes CBS->Metastasis Promotes Apoptosis Apoptosis FADD->Apoptosis Induces

Mechanism of this compound

Comparative Analysis: this compound vs. Alternative Therapies

This section provides a comparative overview of the in vivo efficacy of this compound against alternative therapies targeting similar pathways in melanoma xenograft models. It is important to note that direct head-to-head comparative studies are limited; therefore, this analysis is based on data from separate studies.

TherapyTargetCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Source
This compound H₂S Donor (Multi-target)B16F10 Melanoma Xenograft37.5 mg/kg, gavageSignificant reduction in paw volume from 252.13 mm³ to 105.26 mm³[2]
Defactinib FAK InhibitorB16F10 Melanoma XenograftNot specifiedSignificantly reduced tumor growth[5]
PF-562271 FAK InhibitorPC3M-luc-C6 Prostate Xenograft25 mg/kg, p.o. BID62% TGI[6]
Aminooxyacetic acid (AOAA) CBS InhibitorHCT116 Colon Xenograft2.5 mg/kg, s.q. every 6hSignificant tumor growth inhibition[7]
Benserazide CBS/PKM2 InhibitorA549 Lung Xenograft100 mg/kg, i.p.Significant tumor growth inhibition[8]

Note: The data presented is for indirect comparison as the experimental conditions, including the specific xenograft model and dosing regimen, may vary between studies.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the validation of this compound's mechanism of action.

FADD Knockout Validation Workflow

FADD Knockout Validation Workflow cluster_0 Cell Lines cluster_1 Treatment cluster_2 Assays cluster_3 Expected Outcome WT Wild-Type Melanoma Cells (B16F0/A375) ADT_OH_Treat This compound Treatment (e.g., 0.8-50 µM for 24h) WT->ADT_OH_Treat KO FADD Knockout/Knockdown Melanoma Cells KO->ADT_OH_Treat Viability Cell Viability Assay (CCK-8/MTT) ADT_OH_Treat->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) ADT_OH_Treat->Apoptosis WT_Result Decreased Viability Increased Apoptosis Viability->WT_Result KO_Result No Significant Change Viability->KO_Result Apoptosis->WT_Result Apoptosis->KO_Result

FADD Knockout Workflow

a. Cell Culture and FADD Knockout/Knockdown:

  • Cell Lines: B16F0 (murine melanoma) and A375 (human melanoma) cells are commonly used.[3]

  • Knockout/Knockdown: Generate FADD-knockout B16F0 cells using CRISPR/Cas9 technology. For A375 cells, utilize shRNA for FADD knockdown.

b. Cell Viability Assay (CCK-8 or MTT):

  • Seed wild-type and FADD knockout/knockdown cells in 96-well plates (5 x 10³ cells/well).[4]

  • Treat cells with varying concentrations of this compound (e.g., 0.8–100 µM) for 24, 48, or 72 hours.[4]

  • Add 10 µl of CCK-8 or MTT solution to each well and incubate for 1-4 hours.[4]

  • Measure the absorbance at 450 nm using a microplate reader.[4]

c. Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Treat wild-type and FADD knockout/knockdown cells with this compound (e.g., 0.8, 3.2, 12.5, and 50 µM) for 24 hours.[4]

  • Harvest and wash the cells with cold PBS.

  • Resuspend cells in 1X Binding Buffer.[9]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[9]

  • Incubate for 15 minutes at room temperature in the dark.[9]

  • Analyze the cells by flow cytometry.[9]

Western Blot Analysis of FAK, Paxillin, CSE, and CBS

a. Cell Lysis and Protein Quantification:

  • Treat B16F10 or A375 melanoma cells with different concentrations of this compound for 24 hours.[2]

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Determine the protein concentration using a BCA protein assay kit.

b. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.[10]

  • Separate proteins by electrophoresis and transfer them to a PVDF membrane.[10]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]

  • Incubate the membrane overnight at 4°C with primary antibodies against p-FAK, FAK, Paxillin, CSE, CBS, and a loading control (e.g., β-actin).[2][10]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]

Conclusion

The validation of this compound's mechanism of action through FADD knockout models provides strong evidence for its targeted therapeutic potential in melanoma. While direct comparative efficacy data with other targeted therapies is still emerging, the available evidence suggests that this compound's multi-faceted approach of inducing apoptosis and inhibiting key metastatic pathways makes it a promising candidate for further investigation and development in cancer therapy. The detailed protocols provided in this guide aim to facilitate further research into this compound and its potential clinical applications.

References

Navigating the Labyrinth of Laboratory Data: A Guide to the Cross-Validation of Bone Health Findings in Androgen Deprivation Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to compare findings across different laboratory settings is paramount for advancing our understanding and management of Androgen Deprivation Therapy-induced Osteohealth (ADT-OH) complications. However, significant inter-laboratory variability in the measurement of key biochemical markers of bone turnover presents a substantial challenge to the direct comparison and cross-validation of study results.

This guide delves into the critical issue of inter-laboratory variability in bone turnover markers (BTMs), which are central to monitoring skeletal health in patients with prostate cancer undergoing ADT. We present data on the extent of this variability, outline the experimental protocols used to assess it, and provide recommendations for interpreting data from different sources.

The Conundrum of Comparing Results: Inter-Laboratory Variability

Even when employing identical assays and methods, results for most biochemical markers of bone turnover can differ markedly between laboratories.[1][2] This variability can be a significant roadblock to establishing universal reference ranges and treatment targets. One international proficiency testing program found that results for the same marker in identical samples could differ by as much as 7.3-fold.[1] This variability stems from both pre-analytical factors (e.g., sample collection and handling) and analytical factors (e.g., assay calibration and methodology).[3][4][5][6]

Quantitative Comparison of Inter-Laboratory Variability

The following table summarizes the within-method inter-laboratory coefficients of variation (CVs) for several key bone turnover markers, as determined by an international proficiency testing program. These values highlight the considerable differences in reproducibility among various markers and assays.

MarkerSample TypeAssay Type(s)No. of LabsInter-laboratory CV (%)
Bone Formation Markers
Bone-Specific Alkaline Phosphatase (BAP)SerumIRMA, EIA4716 - 48
Osteocalcin (OC)SerumRIA, LIA3116 - 42
Bone Resorption Markers
Urinary Free Deoxypyridinoline (fDPD)UrineEIA306.4 - 12
Urinary Total Deoxypyridinoline (tDPD) & Pyridinoline (PYD)UrineHPLC2927 - 28
Urinary N-terminal cross-linked telopeptide of type I collagen (NTX)UrineEIA1039
Serum C-terminal cross-linked telopeptide of type I collagen (ICTP)SerumRIA822 - 27
Urinary Hydroxyproline (HYP)UrineVarious1312

Source: Adapted from Seibel M.J., et al. (2001).[1] Abbreviations: CV, coefficient of variation; EIA, enzyme immunoassay; HPLC, high-performance liquid chromatography; IRMA, immunoradiometric assay; LIA, luminescence immunoassay; RIA, radioimmunoassay.

Experimental Protocols for Assessing Inter-Laboratory Variability

The data presented above was generated through a proficiency testing program designed to quantify the extent of inter-laboratory variation. Understanding the methodology of such programs is crucial for interpreting their findings.

Protocol for an International Proficiency Testing Program for Bone Turnover Markers:

  • Sample Collection and Preparation:

    • Pooled serum and urine samples are collected from individuals with both normal and elevated levels of bone turnover markers.

    • The pools are thoroughly mixed to ensure homogeneity.

    • Aliquots of each pool are prepared and stored frozen (e.g., on dry ice) to maintain the stability of the markers.

  • Sample Distribution:

    • The frozen aliquots are shipped to participating clinical laboratories.

    • Laboratories are instructed to analyze the samples within a specified timeframe upon receipt.

  • Data Collection and Analysis:

    • Participating laboratories perform the assays for the designated bone turnover markers using their routine methods.

    • The results are submitted to a central coordinating body.

    • Statistical analysis is performed to calculate the within-method inter-laboratory coefficient of variation (CV) for each marker. This metric represents the variability between labs that are using the same analytical method.

Recommendations for Standardizing Pre-Analytical Procedures:

To minimize variability in bone turnover marker measurements, it is essential to standardize patient preparation and sample handling.[4][7] Key recommendations include:

  • Timing of Sample Collection: Samples should be collected in the morning after an overnight fast to mitigate the effects of circadian rhythm and food intake, which can significantly influence the levels of some markers, particularly those of bone resorption.[3][4]

  • Patient State: Patients should abstain from intense physical exercise for 24 hours prior to sample collection.[4]

  • Sample Type: Serum is often preferred for simplicity, but for certain markers like C-terminal telopeptide of type I collagen (CTX), EDTA plasma may enhance stability.[5][8]

  • Sample Handling and Storage: After collection, samples should be processed and stored according to specific protocols to prevent degradation of the markers. For long-term storage, freezing at -70°C is recommended.[4]

Visualizing the Impact of ADT and the Assessment Workflow

To better understand the biological context and the process of evaluating laboratory performance, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

cluster_0 Impact of Androgen Deprivation Therapy on Bone Metabolism ADT Androgen Deprivation Therapy (ADT) Androgens Androgens (e.g., Testosterone) ADT->Androgens Decreases Osteoblast Osteoblast (Bone Formation) Androgens->Osteoblast Stimulates Osteoclast Osteoclast (Bone Resorption) Androgens->Osteoclast Inhibits BoneFormationMarkers Bone Formation Markers (e.g., P1NP, BAP) Osteoblast->BoneFormationMarkers Releases Bone Bone Matrix Osteoblast->Bone Builds Osteoclast->Bone Breaks down BoneResorptionMarkers Bone Resorption Markers (e.g., CTX, NTX) Bone->BoneResorptionMarkers Releases during breakdown

Caption: Effect of ADT on Bone Metabolism and Marker Release.

cluster_1 Workflow for an Inter-Laboratory Proficiency Testing Program cluster_labs Participating Laboratories A 1. Sample Pooling (Serum and Urine) B 2. Aliquoting and Freezing A->B C 3. Distribution to Participating Labs B->C D1 Lab 1: Assay Performance C->D1 D2 Lab 2: Assay Performance C->D2 Dn Lab 'n': Assay Performance C->Dn E 4. Data Submission to Coordinating Center D1->E D2->E Dn->E F 5. Statistical Analysis (Calculation of Inter-Lab CV) E->F G 6. Report Generation and Distribution F->G

Caption: Workflow of a Proficiency Testing Program.

The Path Forward: Harmonization and Standardization

Recognizing the challenges posed by inter-laboratory variability, international organizations such as the International Osteoporosis Foundation (IOF) and the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) have established joint working groups.[9][10] These groups are actively working towards the harmonization and standardization of assays for key bone turnover markers, including procollagen (B1174764) type I N-terminal propeptide (P1NP) and C-terminal telopeptide of type I collagen (β-CTX).[9][11][12] The goal is to develop common calibrators and reference measurement procedures that will allow for more consistent results across different assay platforms and laboratories.[11]

References

A Comparative Analysis of the In Vitro and In Vivo Efficacy of ADT-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of ADT-OH, a promising hydrogen sulfide (B99878) (H₂S)-releasing donor with demonstrated anti-cancer properties. The following sections present a detailed analysis of its performance, supported by experimental data, to aid in the evaluation of its therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative data on the in vitro and in vivo efficacy of this compound, primarily in the context of melanoma.

Table 1: In Vitro Efficacy of this compound

Cell LineCell TypeAssayIC₅₀ (µM)Citation(s)
B16F10Murine MelanomaCCK-85.653[1]
A375Human MelanomaCCK-811.67[1]
MEFsMouse Embryonic FibroblastsCCK-832.37[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer TypeTreatmentKey FindingsCitation(s)
C57BL/6 MiceMelanoma (B16F10 xenograft)37.5 mg/kg this compound, oral gavage, every other daySignificant inhibition of tumor growth.[2]
C57BL/6 MiceMelanoma (B16F10 footpad injection)37.5 mg/kg this compoundReduced paw volume from 252.13 mm³ to 105.26 mm³; Significantly reduced lung melanoma nodules.
Nude MiceMelanoma (A375 tail vein injection)This compoundMarkedly decreased lung metastases and nodule volumes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.

In Vitro Cell Viability Assay (CCK-8)
  • Cell Seeding: Melanoma cells (B16F10 or A375) or Mouse Embryonic Fibroblasts (MEFs) are seeded in 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3][4]

  • Compound Treatment: After the initial incubation, the culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest this compound dose. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[3][4]

  • CCK-8 Reagent Addition: Following the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.[3][4]

  • Incubation and Measurement: The plates are incubated for an additional 1-4 hours at 37°C. The absorbance is then measured at 450 nm using a microplate reader.[3][4]

  • Data Analysis: The cell viability is calculated as a percentage of the control group. The IC₅₀ value, the concentration of this compound that inhibits cell growth by 50%, is determined from the dose-response curve.

In Vivo Mouse Xenograft Model
  • Animal Model: Male C57BL/6 mice (6-8 weeks old) are used for the B16F10 xenograft model.[2]

  • Cell Implantation: B16F10 melanoma cells (2 x 10⁵ cells in 100 µL of PBS) are injected subcutaneously into the hind flank of the mice.[2]

  • Tumor Growth and Grouping: Tumors are allowed to grow until they reach a volume of approximately 100-150 mm³. The mice are then randomly assigned to treatment and control groups (n=8 per group).[2]

  • Treatment Administration: The treatment group receives this compound (37.5 mg/kg) suspended in 0.5% carboxymethylcellulose/PBS via oral gavage every other day. The control group receives the vehicle solution following the same schedule.[2]

  • Tumor Volume Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The volume is calculated using the formula: Volume = (length × width²) / 2.[2]

  • Endpoint: The study is concluded after a predetermined period (e.g., 15 days), and the tumors are excised for further analysis, such as histological staining and Western blotting.[2]

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects through the modulation of distinct signaling pathways, leading to apoptosis in primary tumors and the inhibition of metastasis.

FADD-Dependent Apoptosis

This compound induces apoptosis in melanoma cells by upregulating the Fas-Associated Death Domain (FADD) protein through a dual mechanism. It inhibits the activation of NF-κB, a transcription factor that promotes cell survival, and it downregulates the expression of MKRN1, an E3 ubiquitin ligase that targets FADD for degradation. The resulting increase in FADD levels leads to the activation of caspase-8 and the executioner caspase-3, culminating in programmed cell death.

FADD_Apoptosis_Pathway ADT_OH This compound NFkB NF-κB ADT_OH->NFkB MKRN1 MKRN1 ADT_OH->MKRN1 FADD FADD NFkB->FADD MKRN1->FADD Caspase8 Caspase-8 FADD->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: FADD-Dependent Apoptotic Pathway Induced by this compound.

Inhibition of Metastasis

In addition to its effects on primary tumor growth, this compound has been shown to inhibit melanoma metastasis. This is achieved by suppressing the CSE/CBS and FAK/Paxillin signaling pathways, which are critically involved in cell migration and invasion.

Metastasis_Inhibition_Pathway ADT_OH This compound CSE_CBS CSE/CBS ADT_OH->CSE_CBS FAK FAK ADT_OH->FAK Migration_Invasion Cell Migration & Invasion CSE_CBS->Migration_Invasion Paxillin Paxillin FAK->Paxillin Paxillin->Migration_Invasion

Caption: Inhibition of Metastasis by this compound.

Experimental Workflow

The general workflow for evaluating the in vitro and in vivo efficacy of this compound is depicted below.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Culture Cell Culture (Melanoma & Normal) CCK8_Assay CCK-8 Viability Assay Cell_Culture->CCK8_Assay IC50_Determination IC₅₀ Determination CCK8_Assay->IC50_Determination Xenograft_Model Mouse Xenograft Model Establishment IC50_Determination->Xenograft_Model Inform Dose Selection ADT_OH_Treatment This compound Treatment Xenograft_Model->ADT_OH_Treatment Tumor_Measurement Tumor Volume Measurement ADT_OH_Treatment->Tumor_Measurement Efficacy_Analysis Efficacy Analysis Tumor_Measurement->Efficacy_Analysis

Caption: General Experimental Workflow for this compound Efficacy Testing.

Conclusion

The available data robustly demonstrate the dual efficacy of this compound in inhibiting primary tumor growth through the induction of apoptosis and suppressing metastasis by interfering with key signaling pathways. The selectivity of this compound for cancer cells over normal cells, as indicated by the in vitro data, further enhances its therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to build upon and further investigate the clinical utility of this compound in cancer therapy. Further studies are warranted to explore its pharmacokinetic profile and to evaluate its efficacy in a broader range of cancer models.

References

A Comparative Guide to Alternative H₂S-Releasing Compounds for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrogen sulfide (B99878) (H₂S), traditionally known for its toxicity, has emerged as a critical endogenous gasotransmitter with significant roles in cellular signaling and pathophysiology. In the context of oncology, H₂S exhibits a dichotomous nature, promoting cancer cell proliferation at physiological concentrations while inducing anti-cancer effects at higher, exogenously supplied levels. This has spurred the development of various H₂S-releasing compounds, or "donors," as potential therapeutic agents. This guide provides a comparative overview of key alternative H₂S donors, focusing on their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them.

Overview of H₂S Donors in Cancer Research

H₂S donors are broadly categorized into natural and synthetic compounds, each with distinct H₂S release kinetics. Naturally derived compounds from sources like garlic, such as Diallyl Trisulfide (DATS), are well-researched. Synthetic donors, including GYY4137, and mitochondria-targeted donors like AP39, offer more controlled and targeted H₂S release profiles. The choice of donor is critical, as the rate and localization of H₂S release significantly influence its biological effects.

Comparative Efficacy of H₂S Donors

The anti-cancer potency of H₂S donors is typically evaluated by determining their half-maximal inhibitory concentration (IC50) across various cancer cell lines. This quantitative measure allows for a direct comparison of their cytotoxic effects.

Table 1: In Vitro Efficacy of H₂S-Releasing Compounds in Cancer Cell Lines

Compound Cancer Cell Line Cell Type IC50 (µM) Citation
GYY4137 MCF-7 Breast Adenocarcinoma 337.1 ± 15.4 [1]
HL-60 Promyelocytic Leukemia 389.3 ± 16.8 [1]
MV4-11 Acute Myeloid Leukemia 341.8 ± 21.2 [1]
MDA-MB-231 Triple-Negative Breast Cancer ~66,000 (66 mM)
JIMT1 HER2+ Breast Cancer ~34,500 (34.5 mM)
Diallyl Trisulfide (DATS) HCT-15 Colon Cancer 11.5 [2]
DLD-1 Colon Cancer 13.3 [2]
Diallyl Disulfide (DADS) MDA-MB-231 Triple-Negative Breast Cancer 6 [3]
MCF-7 Breast Adenocarcinoma 4 [3]
A549 Lung Cancer 29.51 ± 0.98
AP39 H9c2 (Cardiomyoblasts) Not a cancer cell line; data indicates cytotoxicity at higher concentrations (>300 nM) >0.3
SG1002 - Data not available in the reviewed literature -
ZYZ-827 - Data not available in the reviewed literature -

Note: IC50 values can vary significantly based on the assay conditions and duration of exposure.

Table 2: In Vivo Efficacy of GYY4137

Animal Model Cancer Cell Line Dosage Treatment Duration Tumor Volume Reduction Citation
Xenograft Mice HL-60 300 mg/kg/day 14 days 52.5 ± 9.2% [1]
Xenograft Mice MV4-11 300 mg/kg/day 14 days 55.3 ± 5.7% [1]

Mechanisms of Action and Signaling Pathways

H₂S donors exert their anti-cancer effects through a multitude of cellular mechanisms, primarily by inducing cell cycle arrest and apoptosis. These effects are mediated through the modulation of key signaling pathways.

Cell Cycle Arrest and Apoptosis
  • GYY4137 : Has been shown to cause a G2/M phase arrest in MCF-7 breast cancer cells.[1][4] Mechanistic studies indicate that GYY4137 induces apoptosis through the generation of cleaved PARP and cleaved caspase-9.[1][5]

  • Diallyl Trisulfide (DATS) : Induces G2/M arrest in human colon cancer cells.[2] It can also trigger apoptosis by increasing caspase-3 activity.[2]

Key Signaling Pathways

The anti-proliferative and pro-apoptotic effects of H₂S donors are often linked to their ability to modulate critical cancer-related signaling pathways.

  • PI3K/Akt/mTOR Pathway : This pathway is central to cell survival, proliferation, and metabolism and is often dysregulated in cancer. Some H₂S donors, such as NaHS (a rapid H₂S releaser), have been shown to inhibit the growth of HepG2 cells by regulating the PI3K/Akt/mTOR pathway.[6][7]

  • MAPK Pathway : The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation and survival. NaHS has been observed to inhibit the growth of MCF-7 breast cancer cells via the p38 MAPK pathway.[6][7]

  • NF-κB Pathway : Diallyl disulfide (DADS) has been found to reduce the expression of NF-κB in prostate cancer cells, suggesting an inhibitory effect on this pro-survival pathway.[3]

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation H2S H₂S (from donors) H2S->PI3K Inhibition H2S->Akt Inhibition H2S->ERK Inhibition

Fig. 1: Simplified diagram of H₂S donor intervention in PI3K/Akt and MAPK signaling pathways.

Experimental Protocols

Standardized protocols are essential for the reliable evaluation and comparison of H₂S donors. Below are methodologies for key experiments.

Measurement of H₂S Release

Accurate measurement of H₂S release kinetics is crucial for understanding the pharmacological profile of a donor.

Method: Amperometric H₂S Sensing

This method provides real-time, sensitive detection of H₂S.[8]

  • Materials : Amperometric H₂S sensor, data acquisition system, calibration standard (e.g., NaHS), deoxygenated phosphate-buffered saline (PBS, pH 7.4), and the H₂S donor compound.

  • Calibration :

    • Prepare a stock solution of NaHS in deoxygenated PBS.

    • Generate a calibration curve by adding known concentrations of NaHS to the reaction vessel and recording the steady-state current.

    • Plot current versus H₂S concentration to establish a linear relationship.

  • Measurement :

    • Assemble the reaction vessel with deoxygenated PBS and a magnetic stirrer.

    • Immerse the calibrated H₂S sensor and allow the baseline to stabilize.

    • Inject the H₂S donor into the vessel to achieve the desired final concentration.

    • If the donor requires a trigger (e.g., L-cysteine), add it to initiate H₂S release.

    • Continuously record the sensor's current output over time.

    • Convert the current readings to H₂S concentrations using the calibration curve.

H2S_Measurement_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Calibrate Calibrate Sensor with NaHS Standards Stabilize Stabilize Sensor Baseline in Buffer Calibrate->Stabilize Prepare Prepare Donor Solution & Deoxygenated Buffer Prepare->Stabilize Inject Inject Donor (and trigger, if needed) Stabilize->Inject Record Record Current Over Time Inject->Record Convert Convert Current to [H₂S] Record->Convert Plot Plot [H₂S] vs. Time Convert->Plot

Fig. 2: Experimental workflow for real-time H₂S measurement using an amperometric sensor.
Cell Viability and Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

  • Materials : 96-well plates, cancer cells, culture medium, H₂S donor, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Procedure :

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

    • Treat the cells with various concentrations of the H₂S donor and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the donor concentration and use non-linear regression to determine the IC50 value.

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of the activation state of signaling pathways.[10][11]

  • Materials : Cell lysates from treated and control cells, protein assay kit, SDS-PAGE gels, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-β-actin), HRP-conjugated secondary antibody, and a chemiluminescent substrate.

  • Procedure :

    • Protein Extraction and Quantification : Lyse cells and determine the protein concentration of each sample.

    • SDS-PAGE : Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

    • Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking : Incubate the membrane in blocking buffer to prevent non-specific antibody binding.

    • Antibody Incubation :

      • Incubate the membrane with the primary antibody (e.g., targeting the phosphorylated form of a protein) overnight at 4°C.

      • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Detection : Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Stripping and Re-probing : The membrane can be stripped of antibodies and re-probed with an antibody for the total protein or a loading control (e.g., β-actin) to normalize the data.

  • Data Analysis : Use densitometry software to quantify the band intensities. Normalize the intensity of the phospho-protein to the total protein and/or the loading control to determine the relative changes in protein phosphorylation between different treatment groups.

Conclusion

The field of H₂S-based cancer therapeutics is rapidly evolving, with a growing number of donor molecules being developed and investigated. Slow-releasing donors like GYY4137 and natural compounds such as DATS have shown significant anti-cancer potential in preclinical studies. The development of mitochondria-targeted donors like AP39 represents a promising strategy to enhance efficacy and reduce off-target effects. However, a lack of standardized reporting and direct comparative studies makes cross-compound evaluation challenging. Future research should focus on head-to-head comparisons of different donors in various cancer models and the elucidation of their detailed molecular targets to facilitate their translation into clinical applications. This guide provides a foundational framework for researchers to navigate the current landscape of alternative H₂S donors and to design robust experimental strategies for their evaluation.

References

Validating the Role of FADD in ADT-OH-Induced Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data validating the crucial role of Fas-Associated Death Domain (FADD) in apoptosis induced by 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH), a promising hydrogen sulfide-releasing donor with anti-cancer properties. We will delve into the molecular mechanisms, present quantitative data from key experiments, and provide detailed protocols to support further research and drug development efforts.

The Central Role of FADD in this compound's Pro-Apoptotic Activity

This compound has been identified as a potent inducer of apoptosis in various cancer cell lines.[1][2] A significant body of evidence points to the FADD-dependent extrinsic apoptosis pathway as the primary mechanism of action.[2][3] FADD is a critical adaptor protein that bridges the engagement of death receptors on the cell surface to the activation of the caspase cascade, ultimately leading to programmed cell death.[4][5]

This compound uniquely upregulates FADD expression, not by increasing its transcription, but by inhibiting its degradation.[2][6] It achieves this by downregulating Makorin ring finger protein 1 (MKRN1), an E3 ubiquitin ligase responsible for tagging FADD for proteasomal degradation.[2][3] The resulting accumulation of FADD enhances the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of caspase-8 and the subsequent executioner caspase-3, culminating in apoptosis.[3][6]

Furthermore, this compound has been shown to inhibit the NF-κB signaling pathway, which promotes cell survival by upregulating anti-apoptotic proteins like XIAP and Bcl-2.[2][3] By suppressing NF-κB, this compound further sensitizes cancer cells to apoptosis.

Comparative Analysis of this compound-Induced Apoptosis

The indispensable role of FADD in this compound-induced apoptosis is highlighted by comparative studies using cells with normal and compromised FADD function.

Cell LineTreatmentKey FindingsReference
B16F10 (melanoma)This compound (10 µM)Significant increase in FADD protein levels over time. Upregulation of cleaved caspase-8 and cleaved caspase-3.[6]
FADD-knockout B16F0 (melanoma)This compoundNo significant therapeutic effect observed.[2]
A375 (melanoma)This compoundDose-dependent induction of apoptosis.[7]
FADD-knockdown A375 (melanoma)This compoundNo significant therapeutic effect observed.[2]

These findings clearly demonstrate that the apoptotic efficacy of this compound is critically dependent on the presence and function of FADD.

Signaling Pathways and Experimental Workflow

To visually represent the molecular interactions and experimental logic, the following diagrams have been generated.

FADD_ADT_OH_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Death Receptors Death Receptors DISC DISC Formation Death Receptors->DISC recruitment This compound This compound MKRN1 MKRN1 This compound->MKRN1 inhibition FADD FADD MKRN1->FADD ubiquitination Proteasome Proteasome FADD->Proteasome degradation FADD->DISC Procaspase8 Pro-caspase-8 Procaspase8->DISC Caspase8 Caspase-8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 activation Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Ub Ubiquitin DISC->Caspase8 activation Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment FADD Knockdown/Knockout FADD Knockdown/Knockout Cell Culture->FADD Knockdown/Knockout Apoptosis Assays Apoptosis Assays This compound Treatment->Apoptosis Assays Western Blot Western Blot This compound Treatment->Western Blot FADD Knockdown/Knockout->this compound Treatment Xenograft Model Xenograft Model This compound Administration This compound Administration Xenograft Model->this compound Administration Tumor Growth Measurement Tumor Growth Measurement This compound Administration->Tumor Growth Measurement Immunohistochemistry Immunohistochemistry Tumor Growth Measurement->Immunohistochemistry

References

comparative study of the signaling pathways affected by different H₂S donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrogen sulfide (B99878) (H₂S) has emerged as a critical gasotransmitter, playing a pivotal role in a myriad of physiological and pathophysiological processes. The development of various H₂S donor molecules has provided researchers with essential tools to investigate its complex signaling roles. This guide offers a comparative study of commonly used H₂S donors, focusing on their differential effects on the MAPK/ERK, PI3K/Akt, and Nrf2 signaling pathways. We provide a synthesis of experimental data, detailed methodologies for key experiments, and visual representations of the signaling cascades to aid in the selection of the appropriate donor for your research needs.

Distinguishing H₂S Donors: A Snapshot

The most significant distinction between H₂S donors lies in their rate of H₂S release, which profoundly influences their biological effects.

  • Fast-releasing donors , such as sodium hydrosulfide (B80085) (NaHS) and sodium sulfide (Na₂S), rapidly release a high concentration of H₂S upon dissolution in aqueous solutions. This mimics an acute H₂S signal.[1]

  • Slow-releasing donors , like GYY4137, release H₂S over a prolonged period, providing a more sustained and physiologically relevant concentration.[1][2]

  • Mitochondria-targeted donors , such as AP39, are designed to deliver H₂S directly to the mitochondria, allowing for the investigation of its specific roles in this organelle.[3]

Comparative Effects on Major Signaling Pathways

The choice of H₂S donor can lead to differential activation or inhibition of key signaling pathways, influencing cellular processes like proliferation, survival, and antioxidant response.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial cascade involved in cell proliferation, differentiation, and survival. The effects of H₂S donors on this pathway can be context-dependent.

In some instances, H₂S donors like NaHS and GYY4137 can activate the MAPK/ERK pathway.[4] For example, in cultured mouse neurons, GYY4137 was shown to activate ERK, leading to the upregulation of acid-sensing ion channels.[4] However, in other contexts, particularly in the presence of stressors like cisplatin, both NaHS and GYY4137 can attenuate cisplatin-induced cell death by suppressing MAPK activation.[4]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, growth, and metabolism. Both NaHS and GYY4137 have been shown to activate this pro-survival pathway.[4] Treatment with these donors can increase the phosphorylation of Akt, a key downstream effector of PI3K.[4][5] This activation has been implicated in the protective effects of H₂S in various models, including myocardial ischemia/reperfusion injury.[4]

Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, inducing the expression of a battery of cytoprotective genes. H₂S donors, including NaHS and GYY4137, are known activators of the Nrf2 pathway.[6][7] The underlying mechanism involves the S-sulfhydration of Keap1, the cytosolic repressor of Nrf2. This modification leads to the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus and subsequent activation of antioxidant response element (ARE)-driven gene expression.[6] Studies have shown that GYY4137 can rescue Nrf2 activation in the context of viral infections.[6][7] The mitochondria-targeted donor AP39 has also been shown to promote Nrf2-regulated redox signaling.

Quantitative Comparison of H₂S Donor Effects

The following table summarizes the observed effects of different H₂S donors on key signaling molecules within the MAPK/ERK, PI3K/Akt, and Nrf2 pathways. Data is compiled from various studies and presented to highlight the comparative efficacy of these donors.

PathwayTarget ProteinH₂S DonorConcentrationCell TypeObserved EffectReference
MAPK/ERK p-ERK1/2NaHS1 mMHuman PBMCsTime-dependent increase in phosphorylation[5]
p-ERK1/2GYY413710 µMCultured mouse cortical neuronsIncreased phosphorylation
PI3K/Akt p-AktNaHS1 mMHuman PBMCsIncreased phosphorylation[5]
p-AktGYY413750-400 µMRAW 264.7 macrophagesIncreased phosphorylation[8]
p-AktAP391 µmol·kg⁻¹Rat myocardiumNo significant change in phosphorylation[3]
Nrf2 Nrf2 nuclear translocationGYY41375 mMPrimary human small airway epithelial cellsIncreased nuclear translocation[6][7]
Nrf2 nuclear accumulationAP3920-500 nMHuman dermal fibroblastsIncreased nuclear accumulation

Experimental Protocols

Detailed methodologies for assessing the impact of H₂S donors on these signaling pathways are crucial for reproducible research.

Western Blot Analysis for Phosphorylated Proteins (e.g., p-ERK, p-Akt)

This protocol is a standard method to detect and quantify the phosphorylation status of target proteins, a key indicator of pathway activation.

1. Cell Culture and Treatment:

  • Culture cells to 70-80% confluency in appropriate media.

  • Starve cells in serum-free media for 12-24 hours before treatment to reduce basal phosphorylation levels.

  • Prepare fresh solutions of H₂S donors (e.g., NaHS, GYY4137) immediately before use. For NaHS, use anaerobic buffers to minimize oxidation. GYY4137 is more stable in solution.

  • Treat cells with varying concentrations of H₂S donors for the desired time points.

2. Protein Lysate Preparation:

  • After treatment, place culture plates on ice and wash cells twice with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation.

  • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

  • Determine protein concentration using a BCA protein assay kit.

3. Gel Electrophoresis and Transfer:

  • Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Load samples onto a 4-20% precast polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.

  • Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

4. Immunoblotting and Detection:

  • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-p-ERK1/2, anti-p-Akt) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply an enhanced chemiluminescent (ECL) substrate and capture the signal using a digital imaging system.

5. Data Analysis:

  • Quantify band intensities using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the phosphorylated protein to a loading control (e.g., GAPDH or β-actin) or the total protein level of the target.

  • Express the results as a fold change relative to the untreated control.

Nrf2 Luciferase Reporter Assay

This assay provides a quantitative measure of Nrf2 transcriptional activity.

1. Cell Culture and Transfection:

  • Seed cells (e.g., HEK293T) in a 96-well plate.

  • Co-transfect cells with a luciferase reporter plasmid containing Antioxidant Response Elements (ARE) and a control plasmid (e.g., Renilla luciferase) for normalization.

2. H₂S Donor Treatment:

  • Prepare fresh solutions of H₂S donors as described in the Western blot protocol.

  • 24 hours post-transfection, treat the cells with different concentrations of H₂S donors.

3. Luciferase Activity Measurement:

  • After the desired incubation period (e.g., 6-24 hours), lyse the cells using the luciferase assay reagent.

  • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol (e.g., Dual-Glo Luciferase Assay System).

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

  • Calculate the fold induction of Nrf2 activity by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated control cells.

Visualizing the Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathways and a general experimental workflow.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Processing cell_culture Cell Culture treatment Cell Treatment with H₂S Donors cell_culture->treatment donor_prep H₂S Donor Preparation donor_prep->treatment lysis Cell Lysis treatment->lysis protein_quant Protein Quantification lysis->protein_quant luciferase_assay Luciferase Assay lysis->luciferase_assay western_blot Western Blot protein_quant->western_blot imaging Imaging & Densitometry western_blot->imaging luminescence Luminescence Reading luciferase_assay->luminescence data_analysis Data Analysis imaging->data_analysis luminescence->data_analysis mapk_erk_pathway H2S_donors H₂S Donors (NaHS, GYY4137) Ras Ras H2S_donors->Ras Activates/Inhibits Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Proliferation Cell Proliferation, Differentiation, Survival Transcription_Factors->Proliferation pi3k_akt_pathway H2S_donors H₂S Donors (NaHS, GYY4137) RTK Receptor Tyrosine Kinase H2S_donors->RTK Activates PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Survival Cell Survival, Growth, Metabolism Downstream->Survival nrf2_pathway H2S_donors H₂S Donors (NaHS, GYY4137, AP39) Keap1 Keap1 H2S_donors->Keap1 S-sulfhydrates Nrf2_cyto Nrf2 (cytosol) Keap1->Nrf2_cyto Inhibits Nrf2_nuc Nrf2 (nucleus) Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes

References

Unveiling the Molecular Aftermath of Androgen Deprivation Therapy: A Proteomics-Based Guide to Downstream Target Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of proteomic approaches to identify and confirm the downstream targets of Androgen Deprivation Therapy (ADT). It synthesizes experimental data from key studies, offering insights into the molecular mechanisms of ADT and potential biomarkers of response.

Androgen Deprivation Therapy (ADT) is a cornerstone in the treatment of advanced prostate cancer. By systemically reducing androgen levels, ADT aims to inhibit the growth of hormone-sensitive cancer cells. However, the therapeutic response and progression to castration-resistant prostate cancer are highly variable. Understanding the downstream molecular targets of ADT is crucial for developing more effective treatment strategies and identifying predictive biomarkers. Proteomics, the large-scale study of proteins, offers a powerful lens to survey the complex cellular changes induced by ADT.

Comparative Analysis of Proteomic Studies on ADT

Several studies have employed proteomic techniques to investigate the effects of ADT on prostate cancer. Here, we compare the findings and methodologies of representative studies.

Serum Proteomics for Biomarker Discovery

A study on hormone-sensitive prostate cancer patients utilized isobaric mass tags for relative and absolute quantitation (iTRAQ) to analyze the serum proteome before and after ADT. This approach aimed to identify candidate biomarkers associated with ADT efficacy.

Table 1: Differentially Abundant Serum Proteins Post-ADT

ComparisonNumber of Differentially Detected Candidates
Post-ADT vs. Combined Early and Late ADT Failure149
Early vs. Late ADT Failure98
Common in Both Comparisons47

Data from a study on serum proteomes of hormone-sensitive prostate cancer patients.[1]

Ingenuity Pathway Analysis (IPA) of the 47 common protein candidates identified three significant interaction networks, suggesting their potential as markers of response to ADT.[1]

Table 2: Enriched Interaction Networks from Serum Proteomics

Enriched NetworkAssociated Functions
17-β-estradiol (E2)Organismal Injury and Abnormalities, Respiratory Disease
NF-κB ComplexInflammatory Response, Cell Signaling
P38-MAPK PathwayStress Response, Apoptosis, Cell Cycle

Based on Ingenuity Pathway Analysis of 47 differentially abundant serum proteins.[1]

Cellular Proteomics: ADT-OH and Melanoma

While the majority of research focuses on ADT in prostate cancer, a study on a hydrogen sulfide-releasing donor, 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (this compound), investigated its effects on melanoma. Although not a direct study of ADT for prostate cancer, it provides insights into a compound with a similar acronym and its downstream effects. This study found that this compound induces apoptosis in melanoma cells.[2][3]

Key findings indicate that this compound inhibits IκBα degradation, which leads to reduced NF-κB activation and a subsequent downregulation of anti-apoptotic proteins like XIAP and Bcl-2.[2] Furthermore, this compound was found to suppress the ubiquitin-induced degradation of Fas-Associated protein with Death Domain (FADD) by downregulating the E3 ubiquitin ligase MKRN1.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are summaries of the key experimental protocols used in the cited studies.

Serum Proteomics (iTRAQ)
  • Sample Collection: Serum samples were collected from hormone-sensitive prostate cancer patients at different time points: pre-ADT, 4-months post-ADT, and at the time of early or late ADT failure.[1]

  • Protein Quantitation and Digestion: Serum proteomes were quantified using isobaric mass tags for relative and absolute quantitation (iTRAQ).[1]

  • Mass Spectrometry: Analysis was performed using reverse-phase liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[1]

  • Data Analysis: Differential abundance of proteins was assessed, and Ingenuity Pathway Analysis (IPA) was used to identify interaction networks among the candidate proteins.[1]

Western Blot Analysis for this compound Targets
  • Cell Culture and Treatment: Melanoma cell lines (e.g., B16F10) were cultured and treated with varying concentrations of this compound.[3]

  • Protein Extraction and Quantification: Cells were lysed, and total protein was extracted and quantified.

  • Immunoblotting: Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., FADD, cleaved caspase-8, cleaved caspase-3, XIAP, Bcl-2) and a loading control (e.g., β-actin).

  • Detection: Horseradish peroxidase-conjugated secondary antibodies were used, and bands were visualized using an enhanced chemiluminescence (ECL) system.

Visualizing the Downstream Pathways

Diagrams of signaling pathways provide a clear visual representation of the molecular interactions affected by ADT.

ADT_Signaling_Pathway cluster_adt Androgen Deprivation Therapy (ADT) cluster_pathways Affected Signaling Pathways ADT ADT Estradiol 17-β-estradiol ADT->Estradiol NFkB NF-κB Complex ADT->NFkB MAPK P38-MAPK ADT->MAPK Downstream Targets 1 Downstream Targets 1 Estradiol->Downstream Targets 1 Downstream Targets 2 Downstream Targets 2 NFkB->Downstream Targets 2 Downstream Targets 3 Downstream Targets 3 MAPK->Downstream Targets 3

Caption: Signaling pathways affected by ADT as identified by serum proteomics.

References

Validating the Therapeutic Window of ADT-OH in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical performance of ADT-OH, a slow-releasing hydrogen sulfide (B99878) (H₂S) donor, against alternative H₂S donors. It summarizes key experimental data, details methodologies for critical experiments, and visualizes the underlying signaling pathways to support researchers in evaluating this compound's therapeutic potential.

Unveiling the Therapeutic Promise of this compound

This compound (5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione) is emerging as a promising anti-cancer agent due to its ability to selectively induce apoptosis and inhibit metastasis in various cancer cell lines, with notable efficacy in melanoma and triple-negative breast cancer models.[1][2] Its mechanism of action is linked to the sustained release of H₂S, a gaseous signaling molecule with demonstrated anti-inflammatory and cytoprotective properties.[3] A key advantage of this compound is its demonstrated low toxicity towards normal cells, suggesting a favorable therapeutic window.[1][4]

Comparative Efficacy and Safety in Preclinical Models

The therapeutic window of a drug is a critical determinant of its clinical potential, representing the dose range that is effective without causing unacceptable toxicity. Preclinical studies have begun to delineate this window for this compound, both in vitro and in vivo.

In Vitro Cytotoxicity: A Clear Margin of Safety

In vitro studies highlight the selective cytotoxicity of this compound against cancer cells compared to normal cells. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, demonstrate a significant difference between melanoma cell lines and normal mouse embryonic fibroblasts (MEFs).

Cell LineCancer TypeIC₅₀ (24h)Reference
A375Human Melanoma11.67 µM[1]
B16F10Mouse Melanoma5.653 µM[1]
MEFsNormal Mouse Fibroblasts32.37 µM[1]

These data indicate that this compound is approximately 2.8 to 5.7 times more potent against melanoma cells than against normal fibroblasts, suggesting a favorable in vitro therapeutic index. Further supporting this, one study showed that at a concentration of 12.5 µM, this compound inhibited the proliferation of B16F10 melanoma cells by 55.74%, while only reducing the proliferation of MEFs by 27.64%.[5]

In Vivo Efficacy and Tolerability

In preclinical animal models, this compound has demonstrated significant anti-tumor and anti-metastatic effects at doses that are well-tolerated. In a mouse tail vein injection model of melanoma metastasis, intraperitoneal (i.p.) administration of this compound at doses of 18.75, 37.5, and 75 mg/kg significantly inhibited the formation of lung metastases.[1] Importantly, these studies did not report any significant adverse effects on the body weight of the treated mice, a common indicator of systemic toxicity.[6]

In a separate study, a low dose of this compound administered by oral gavage, in combination with a tumor-targeting therapy, significantly inhibited melanoma xenograft growth.[5] While specific toxicity data for this compound alone in this study is limited, the combination was well-tolerated.

Comparison with Alternative H₂S Donors

The therapeutic effects of this compound are attributed to its slow and sustained release of H₂S. To contextualize its performance, it is useful to compare it with other commonly used H₂S donors, such as the fast-releasing donor sodium hydrosulfide (B80085) (NaHS) and another slow-releasing donor, GYY4137.

CompoundH₂S Release ProfileIn Vivo Efficacy (Melanoma Metastasis)Reported In Vivo Toxicity
This compound Slow and sustainedSignificant inhibition at 18.75-75 mg/kg i.p.[1]No significant body weight loss reported at effective doses.[1][6]
NaHS Fast and transientLess effective than this compound at comparable doses.[1]Can induce hepatotoxicity and cardiotoxicity at higher doses.[7][8] No significant body weight changes at low doses.[9]
GYY4137 Slow and sustainedAnti-cancer effects demonstrated in various models.[10]Generally well-tolerated in vivo, though can exacerbate cisplatin-induced nephrotoxicity.[11][12]

One study directly compared a hyaluronic acid conjugate of this compound (HA-ADT) with NaHS and GYY4137 in hepatocellular carcinoma models. The results showed that HA-ADT had a stronger inhibitory effect on cancer cell proliferation, migration, and invasion than both NaHS and GYY4137.[4] This suggests that the specific chemical structure and release kinetics of this compound and its derivatives may offer advantages over other H₂S donors.

Mechanism of Action: Targeting the FAK/Paxillin Signaling Pathway

A growing body of evidence indicates that this compound exerts its anti-metastatic effects by modulating the Focal Adhesion Kinase (FAK) and Paxillin signaling pathway. This pathway plays a crucial role in cell adhesion, migration, and invasion.

FAK_Paxillin_Pathway cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Integrin Integrin FAK FAK Integrin->FAK activates pFAK p-FAK FAK->pFAK Autophosphorylation Paxillin Paxillin pFAK->Paxillin phosphorylates pPaxillin p-Paxillin Paxillin->pPaxillin Cell_Migration Cell Migration & Invasion pPaxillin->Cell_Migration promotes ADT_OH This compound ADT_OH->pFAK inhibits ADT_OH->pPaxillin inhibits

Caption: this compound inhibits the FAK/Paxillin signaling pathway.

Preclinical studies have shown that this compound treatment leads to a significant decrease in the phosphorylation of both FAK and Paxillin in melanoma cells.[1] This deactivation of the FAK/Paxillin pathway disrupts the cellular machinery required for cell movement, thereby inhibiting migration and invasion.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the therapeutic window and mechanism of action of this compound.

Cell Viability Assay (CCK-8)

This assay is used to determine the cytotoxic effects of this compound on cancer and normal cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of this compound (or control vehicle) and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.

Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on cell migration.

  • Cell Seeding: Seed cells in a 6-well plate and grow to 90-100% confluency.

  • Scratch Creation: Create a "wound" by scratching the cell monolayer with a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Drug Treatment: Add fresh media containing the desired concentration of this compound or vehicle control.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Wound_Healing_Workflow A Seed cells to confluency B Create scratch with pipette tip A->B C Wash to remove debris B->C D Add media with This compound/control C->D E Image at 0h and later time points D->E F Measure wound closure E->F

Caption: Workflow for the wound healing assay.

Transwell Migration Assay

This assay quantifies the migratory capacity of cells in response to a chemoattractant.

  • Chamber Setup: Place Transwell inserts (8 µm pore size) into the wells of a 24-well plate.

  • Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Cell Seeding: Seed cells (resuspended in serum-free media with this compound or vehicle) into the upper chamber of the Transwell insert.

  • Incubation: Incubate for a period that allows for cell migration (e.g., 12-24 hours).

  • Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

  • Cell Counting: Count the number of migrated cells in several microscopic fields.

Western Blot Analysis for FAK and Paxillin Phosphorylation

This technique is used to detect changes in the phosphorylation status of FAK and Paxillin.

  • Cell Lysis: Treat cells with this compound or vehicle, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total FAK, phosphorylated FAK (p-FAK), total Paxillin, and phosphorylated Paxillin (p-Paxillin).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The preclinical data accumulated to date strongly suggest that this compound possesses a favorable therapeutic window, demonstrating potent anti-cancer activity at concentrations that are significantly less toxic to normal cells. Its mechanism of action, through the inhibition of the FAK/Paxillin signaling pathway, provides a solid rationale for its anti-metastatic effects. While direct comparative studies with standard-of-care chemotherapies are still needed, the existing evidence positions this compound as a promising candidate for further preclinical and clinical investigation in the treatment of melanoma and other aggressive cancers. The detailed experimental protocols provided in this guide will aid researchers in further validating and expanding upon these important findings.

References

The Synergistic Potential of Androgen Deprivation Therapy with Oleanolic Acid Derivatives in Radiotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of Androgen Deprivation Therapy (ADT) with radiotherapy is a cornerstone in the management of locally advanced and high-risk prostate cancer. This guide provides a comparative overview of this standard-of-care, explores potential synergistic enhancements through the addition of an Oleanolic Acid (OA) derivative, and evaluates this hypothetical combination against current alternatives. This analysis is based on a synthesis of preclinical and clinical data, with the understanding that the triple combination of ADT, an OA derivative, and radiotherapy is an emerging concept not yet validated in clinical trials.

Executive Summary

Androgen Deprivation Therapy acts as a potent radiosensitizer, enhancing the efficacy of radiotherapy in prostate cancer by inhibiting DNA repair mechanisms in tumor cells. Oleanolic acid and its derivatives, natural compounds with demonstrated anti-cancer properties, have shown promise in preclinical studies as radiosensitizers and protectors of healthy tissue from radiation-induced damage. The hypothetical combination of ADT with an OA derivative and radiotherapy could therefore offer a dual benefit: amplified tumor cell killing and mitigation of treatment-related side effects. This guide presents the available data to support this hypothesis and compares it with established therapeutic strategies.

Comparative Efficacy of Treatment Regimens

The following tables summarize the quantitative data from preclinical and clinical studies, offering a comparison between radiotherapy alone, the standard combination of ADT and radiotherapy, and the hypothetical addition of an Oleanolic Acid derivative.

Table 1: Clinical Efficacy of ADT and Radiotherapy in Prostate Cancer

Treatment RegimenStudy PopulationKey OutcomesCitation(s)
Radiotherapy AloneLocally Advanced Prostate Cancer10-Year Overall Survival: ~62%[1]
ADT + Radiotherapy (Short-course, 6 months)Postoperative Radiotherapy10-Year Metastasis-Free Survival: 71.9%[2][3][4]
ADT + Radiotherapy (Long-course, 24-36 months)Locally Advanced/High-Risk Prostate Cancer10-Year Overall Survival: 77%-85%; 10-Year Metastasis-Free Survival: 78.1%[1][2][3][4][5]
Bicalutamide + RadiotherapyRecurrent Prostate Cancer (Post-prostatectomy)12-Year Overall Survival: 76.3% (vs. 71.3% with placebo); 12-Year Incidence of Prostate Cancer Death: 5.8% (vs. 13.4% with placebo)[6][7][8][9]

Table 2: Preclinical Data on Oleanolic Acid (OA) Derivatives in Cancer Therapy

Compound/RegimenCancer ModelKey FindingsCitation(s)
Oleanolic Acid + RadiationRat Glioma (C6) and Human Lung Cancer (A549) cellsSignificantly decreased clonogenic growth of tumor cells compared to irradiation alone.[10]
Oleanolic Acid/Ursolic Acid + Gamma-IrradiationSarcoma 180 in miceNo significant synergistic anti-tumor effect, but enhanced recovery of the hematopoietic system post-irradiation.[11]
Synthetic OA derivative (CDDO-Me)Pancreatic Cancer XenograftSignificantly decreased tumor volume.[12]
Synthetic OA derivative (AH-Me)Human Breast Cancer (MCF-7, MDA-MB-453) cellsIC50 values of 4.0 µM and 6.5 µM, respectively.[12]

Proposed Synergistic Mechanisms and Signaling Pathways

The enhanced efficacy of combining ADT with radiotherapy is attributed to the role of the androgen receptor (AR) in regulating DNA damage repair. ADT, by downregulating AR signaling, impairs the cancer cells' ability to repair the DNA double-strand breaks induced by radiotherapy.

Oleanolic acid and its derivatives exert their anti-cancer effects through multiple pathways, including the inhibition of NF-κB and STAT3, and the induction of apoptosis. Preclinical evidence suggests that OA can also act as a radiosensitizer by depleting intracellular glutathione (B108866) (GSH), a key antioxidant that protects cells from radiation-induced oxidative stress, and by downregulating the hypoxia-inducible factor-1α (HIF-1α), which is associated with radioresistance.[10][13]

A hypothetical synergistic mechanism for the triple combination of ADT, an OA derivative, and radiotherapy is proposed below.

ADT Androgen Deprivation Therapy (ADT) AR Androgen Receptor Signaling ADT->AR Inhibits OA Oleanolic Acid Derivative GSH Glutathione (GSH) Levels OA->GSH Decreases HIF1a HIF-1α Expression OA->HIF1a Decreases Hematopoietic_Recovery Hematopoietic System Recovery OA->Hematopoietic_Recovery Enhances RT Radiotherapy DNA_Damage DNA Double-Strand Breaks RT->DNA_Damage Induces DNA_Repair DNA Damage Repair AR->DNA_Repair Promotes DNA_Repair->DNA_Damage Repairs GSH->RT Protects against HIF1a->RT Induces resistance to Apoptosis Tumor Cell Apoptosis DNA_Damage->Apoptosis Leads to

Proposed synergistic mechanism of ADT, OA derivative, and radiotherapy.

Experimental Protocols

To rigorously evaluate the synergistic effects of a novel Oleanolic Acid derivative in combination with ADT and radiotherapy, a series of preclinical experiments would be required. Below are summaries of key experimental methodologies.

1. Clonogenic Survival Assay

  • Objective: To determine the ability of cancer cells to retain their reproductive integrity after treatment with the combination therapy.

  • Methodology:

    • Prostate cancer cells (e.g., LNCaP, PC-3) are seeded in 6-well plates at a density determined to yield 50-100 colonies per well.

    • Cells are treated with the OA derivative, ADT (e.g., by using androgen-depleted media and/or an anti-androgen like enzalutamide), and/or radiotherapy at various doses.

    • After treatment, cells are incubated for 10-14 days to allow for colony formation.

    • Colonies are fixed with a mixture of methanol (B129727) and acetic acid and stained with crystal violet.

    • Colonies containing at least 50 cells are counted, and the surviving fraction is calculated relative to untreated controls. The dose enhancement ratio (DER) can then be determined.

2. In Vivo Tumor Xenograft Study

  • Objective: To assess the anti-tumor efficacy of the combination therapy in a living organism.

  • Methodology:

    • Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with human prostate cancer cells.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups: vehicle control, OA derivative alone, ADT alone, radiotherapy alone, and various combinations thereof.

    • ADT can be administered via surgical castration or injection of an LHRH agonist. The OA derivative is administered (e.g., orally or intraperitoneally) according to its pharmacokinetic profile. Radiotherapy is delivered locally to the tumor.

    • Tumor volume and body weight are measured regularly (e.g., twice weekly).

    • At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis (e.g., apoptosis markers, DNA damage markers).

3. Hematopoietic System Recovery Assay

  • Objective: To evaluate the potential protective effects of the OA derivative on the hematopoietic system from radiation-induced damage.

  • Methodology:

    • Healthy (non-tumor-bearing) mice are subjected to total body irradiation with or without pre-treatment with the OA derivative.

    • Peripheral blood is collected at different time points post-irradiation.

    • Complete blood counts (CBC) are performed to quantify white blood cells, red blood cells, and platelets.

    • Bone marrow and spleen can also be harvested for analysis of hematopoietic stem and progenitor cell populations by flow cytometry.

Hypothetical Experimental Workflow

The following diagram illustrates a logical workflow for the preclinical evaluation of the triple combination therapy.

start Start: Hypothesis Generation invitro In Vitro Studies (Prostate Cancer Cell Lines) start->invitro clonogenic Clonogenic Survival Assay (Determine DER) invitro->clonogenic apoptosis Apoptosis & Cell Cycle Assays (Flow Cytometry, Western Blot) invitro->apoptosis mechanistic Mechanistic Studies (DNA damage, GSH, HIF-1α levels) invitro->mechanistic invivo In Vivo Studies (Xenograft Models) clonogenic->invivo apoptosis->invivo mechanistic->invivo efficacy Tumor Growth Delay & Survival Analysis invivo->efficacy toxicity Toxicity Assessment (Body weight, CBC, Histology) invivo->toxicity pd Pharmacodynamic Studies (Biomarker analysis in tumors) invivo->pd end Conclusion & Clinical Translation Potential efficacy->end toxicity->end pd->end

Preclinical workflow for evaluating ADT-OA-Radiotherapy combination.

Conclusion and Future Directions

The combination of ADT and radiotherapy is a well-established and effective treatment for prostate cancer. The preclinical data on Oleanolic Acid and its derivatives suggest a promising, yet hypothetical, avenue for enhancing this therapeutic strategy. The potential for a triple combination of ADT, an OA derivative, and radiotherapy to not only increase tumor cell killing but also to mitigate the side effects of treatment warrants further investigation. The experimental framework outlined in this guide provides a roadmap for future preclinical studies to validate this concept. If successful, this approach could lead to the development of more effective and better-tolerated treatment regimens for prostate cancer patients.

References

Unveiling the Reproducibility of ADT-OH's Anti-Melanoma Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental reproducibility of ADT-OH, a hydrogen sulfide (B99878) (H₂S) releasing donor, in the context of melanoma treatment. We delve into the quantitative data supporting its efficacy, detail the experimental protocols for replication, and compare its performance with other alternatives, offering a comprehensive overview for informed research decisions.

Executive Summary

This compound has demonstrated reproducible anti-cancer properties in melanoma, primarily by inhibiting cell viability, migration, and invasion, and by inducing apoptosis. Its mechanism of action is largely attributed to the suppression of the FAK/Paxillin signaling pathway and the promotion of the FADD-dependent apoptotic pathway. This guide consolidates the available experimental data to facilitate an understanding of its therapeutic potential and to provide a framework for the replication of these findings.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound's effects on melanoma cells.

In Vitro Efficacy of this compound
Cell LineAssayParameterValueReference
A375 (Human Melanoma)Cell Viability (24h)IC₅₀11.67 µM[1]
B16F10 (Murine Melanoma)Cell Viability (24h)IC₅₀5.653 µM[1]
MEF (Mouse Embryonic Fibroblasts)Cell Viability (24h)IC₅₀32.37 µM[1]
B16F10Apoptosis (24h)% Apoptotic Cells at 12.5 µM15.02%[2]
B16F10Apoptosis (24h)% Apoptotic Cells at 25 µM41.95%[2]
B16F10Proliferation Inhibition (24h)% Inhibition at 12.5 µM55.74%[2]
MEFProliferation Inhibition (24h)% Inhibition at 12.5 µM27.64%[2]
In Vivo Efficacy of this compound in Murine Models
Animal ModelTreatmentOutcomeFindingReference
Tail-vein metastasis (B16F10 & A375 cells)This compound (18.75 and 37.5 mg/kg)Lung MetastasisSignificantly restrained lung metastasis[1]
Footpad-injection (B16F10 cells)This compoundTumor GrowthData on specific tumor volume reduction is not available in the searched literature.

Comparison with Alternative Treatments

A direct head-to-head quantitative comparison of this compound with other treatments for melanoma in the same experimental settings is limited in the currently available literature. However, we can compare its efficacy with other hydrogen sulfide donors and a standard-of-care targeted therapy based on existing data.

Comparison with other H₂S Donors
CompoundCell LineParameterValueReference
This compound A375 IC₅₀ 11.67 µM [1]
This compound B16F10 IC₅₀ 5.653 µM [1]
NaHSVarious Cancer LinesCell ViabilityLess potent than GYY4137; not active in all cell lines.[3][4]
GYY4137Various Cancer LinesCell ViabilityShowed concentration-dependent killing of seven different human cancer cell lines.[3][4]

Note: The IC₅₀ values for NaHS and GYY4137 in A375 or B16F10 melanoma cells were not available in the searched literature for a direct comparison.

Comparison with Targeted Therapy (Dabrafenib)

Dabrafenib is a BRAF inhibitor used in the treatment of BRAF-mutated melanoma. While a direct comparison with this compound is not available, the following data provides context for its potency.

CompoundCell LineParameterEffectReference
DabrafenibA375 (BRAF V600E)Cell Viability25 nM induced G0/G1 cell cycle arrest.[5]
DabrafenibBRAF-mutated melanoma cellsMigrationComplete inhibition at 10 µM and 25 µM.[6]

Signaling Pathways and Experimental Workflows

To ensure the reproducibility of the experimental findings, it is crucial to understand the underlying molecular mechanisms and the methodologies employed.

This compound Signaling Pathway in Melanoma

This compound exerts its anti-melanoma effects through a multi-pronged approach targeting key signaling pathways involved in cell survival, proliferation, and metastasis.

ADT_OH_Signaling_Pathway cluster_adt_oh This compound cluster_pathways Signaling Pathways cluster_effects Cellular Effects This compound This compound FAK_Paxillin FAK/Paxillin Pathway This compound->FAK_Paxillin inhibits FADD_Apoptosis FADD-dependent Apoptosis This compound->FADD_Apoptosis promotes NF_kB NF-kB Pathway This compound->NF_kB inhibits EMT Epithelial-Mesenchymal Transition (EMT) This compound->EMT inhibits Migration_Invasion Decreased Migration & Invasion FAK_Paxillin->Migration_Invasion Apoptosis Increased Apoptosis FADD_Apoptosis->Apoptosis Proliferation Decreased Proliferation NF_kB->Proliferation inhibition leads to E_cadherin Increased E-cadherin EMT->E_cadherin N_cadherin Decreased N-cadherin EMT->N_cadherin E_cadherin->Migration_Invasion inhibition of EMT leads to N_cadherin->Migration_Invasion inhibition of EMT leads to

Caption: this compound signaling cascade in melanoma cells.

Experimental Workflow: Confirming this compound's Effect on Cell Migration

The Transwell migration assay is a critical method for validating the inhibitory effect of this compound on melanoma cell migration.

Transwell_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Analysis Prepare_Cells 1. Culture Melanoma Cells (e.g., A375, B16F10) Seed_Cells 3. Seed Cells in Upper Chamber (serum-free media) Prepare_Cells->Seed_Cells Prepare_Inserts 2. Prepare Transwell Inserts (with or without Matrigel for invasion) Prepare_Inserts->Seed_Cells Add_Chemoattractant 4. Add Chemoattractant to Lower Chamber (e.g., FBS-containing media) Seed_Cells->Add_Chemoattractant Add_ADT_OH 5. Add this compound at various concentrations to Upper Chamber Add_Chemoattractant->Add_ADT_OH Incubate 6. Incubate for 12-24 hours Add_ADT_OH->Incubate Remove_Non_Migrated 7. Remove Non-migrated Cells from top of the membrane Incubate->Remove_Non_Migrated Fix_Stain 8. Fix and Stain Migrated Cells (e.g., Crystal Violet) Remove_Non_Migrated->Fix_Stain Count_Cells 9. Count Migrated Cells under a microscope Fix_Stain->Count_Cells Calculate_Inhibition 10. Calculate % Inhibition relative to control Count_Cells->Calculate_Inhibition

Caption: Workflow for Transwell cell migration assay.

Detailed Experimental Protocols

For the purpose of reproducibility, detailed protocols for key experiments are provided below.

Western Blot Analysis for FAK, p-FAK, and Paxillin
  • Cell Lysis: Treat melanoma cells with varying concentrations of this compound for 24 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against FAK, phospho-FAK (Tyr397), Paxillin, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL detection system.

Transwell Migration Assay
  • Cell Preparation: Culture melanoma cells to 80-90% confluency and then serum-starve for 12-24 hours.

  • Assay Setup: Place 8 µm pore size Transwell inserts into a 24-well plate. Add media with a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Resuspend serum-starved cells in serum-free media containing different concentrations of this compound and seed them into the upper chamber.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 12-24 hours.

  • Analysis: Remove non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with methanol (B129727) and stain with crystal violet.

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

Quantitative Real-Time PCR (qPCR) for E-cadherin and N-cadherin
  • RNA Extraction: Treat melanoma cells with this compound for 24 hours and extract total RNA using a suitable kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.

  • qPCR Reaction: Perform qPCR using SYBR Green master mix with the following primers:

    • E-cadherin:

      • Forward: 5'-GAGAACGCATTGCCACATACA-3'[7]

      • Reverse: 5'-GCGATGGCGGCATTGTA-3'[7]

    • N-cadherin:

      • Forward: 5'-GGGAAATGGAAACTTGATGGCA-3'[7]

      • Reverse: 5'-TGGAAAGCTTCTCACGGCAT-3'[7]

    • GAPDH (housekeeping gene):

      • Forward: 5'-TGTGGGCATCAATGGATTTGG-3'[7]

      • Reverse: 5'-ACACCATGTATTCCGGGTCAAT-3'[7]

  • Data Analysis: Analyze the relative gene expression using the 2-ΔΔCt method.

Conclusion

The available data strongly suggests that this compound is a promising anti-melanoma agent with reproducible effects on key cancer cell processes. Its ability to inhibit cell viability, migration, and invasion, coupled with the induction of apoptosis, is well-documented in vitro. The in vivo studies further support its potential to curb metastasis. The provided protocols and signaling pathway diagrams offer a solid foundation for researchers to independently verify and build upon these findings. Further head-to-head comparative studies with other H₂S donors and standard-of-care treatments will be invaluable in precisely positioning this compound in the landscape of melanoma therapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of ADT-OH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione), a synthetic hydrogen sulfide (B99878) (H₂S) donor used in various research applications. Adherence to these procedures is essential to mitigate risks and ensure compliance with safety regulations.

This compound presents several hazards that necessitate careful handling during disposal. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this compound and its waste.

Quantitative Data Summary

A summary of the key hazard and physical property data for this compound is presented below to inform safe handling and disposal practices.

PropertyValueSource
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Signal Word Warning[1]
Molecular Formula C₉H₆OS₃[2][3][4]
Molecular Weight 226.3 g/mol [2][4]
Appearance Yellow solid powder[3]
Solubility DMF: 15 mg/mlDMSO: 5 mg/mlEthanol: 1 mg/mlDMF:PBS (pH 7.2) (1:1): 0.5 mg/ml[2]
Environmental Hazard Water hazard class 1 (Self-assessment): slightly hazardous for water[1]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the proper disposal of this compound waste in a laboratory setting.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) should be collected in a designated, clearly labeled hazardous waste container.

    • Liquid waste containing this compound, including unused solutions, should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Container Selection and Labeling:

    • Use only approved, leak-proof, and chemically resistant containers for collecting this compound waste.

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione)," and the associated hazards (e.g., "Harmful," "Irritant").

  • Storage of Waste:

    • Waste containers should be kept securely closed except when adding waste.

    • Store the waste containers in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.

    • Ensure that the storage area is inaccessible to unauthorized personnel.

  • Disposal Request:

    • Once the waste container is full, or if it has been in storage for a prolonged period, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.

    • Follow all institutional procedures for hazardous waste pickup and disposal.

  • Decontamination:

    • All glassware and equipment contaminated with this compound should be thoroughly decontaminated before reuse or disposal. Rinse with a suitable solvent (such as ethanol (B145695) or acetone) and then wash with soap and water. Collect the initial solvent rinse as hazardous waste.

Important Considerations:

  • Do not dispose of this compound waste down the drain or in the regular trash[1].

  • Avoid creating dust from the solid material.

  • In case of a spill, follow your laboratory's established spill response procedure. Small spills can be carefully wiped up with absorbent material, which should then be placed in the solid hazardous waste container. Ensure adequate ventilation and wear appropriate PPE during cleanup.

This compound Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

ADT_OH_Disposal_Workflow cluster_prep Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal start Generate this compound Waste solid_waste Solid Waste (Gloves, Paper, etc.) start->solid_waste Segregate liquid_waste Liquid Waste (Solutions) start->liquid_waste Segregate solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container Collect in liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container Collect in storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage ehs_pickup Arrange for EHS Waste Pickup storage->ehs_pickup Request

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling ADT-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of ADT-OH.

This guide provides critical safety and logistical information for the laboratory use of this compound (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione), a synthetic hydrogen sulfide (B99878) (H₂S) donor. Adherence to these procedures is essential to ensure personal safety and maintain experimental integrity.

Immediate Safety and Personal Protective Equipment (PPE)

This compound presents several potential hazards, including skin and eye irritation, and is harmful if swallowed. It may also cause respiratory irritation. Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment
EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.
Hand Protection Nitrile glovesPrevents skin contact with the compound.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodMinimizes inhalation of dust or vapors.

Operational Plan: Handling and Experimental Protocols

Proper handling and adherence to established experimental protocols are crucial for both safety and the validity of research outcomes.

Chemical Properties and Storage
PropertyValue
Molecular Formula C₉H₆OS₃
Molecular Weight 226.3 g/mol
Appearance Crystalline solid
Storage Store at -20°C for long-term stability.
Solubility Soluble in DMSO (5 mg/mL), DMF (15 mg/mL), and Ethanol (1 mg/mL). Sparingly soluble in DMF:PBS (pH 7.2) (1:1) at 0.5 mg/mL.
Experimental Protocol: Preparation of this compound Stock Solution

This protocol provides a step-by-step guide for preparing a stock solution of this compound, a common first step in many in vitro experiments.

  • Preparation: In a certified chemical fume hood, wear all required PPE (lab coat, gloves, and safety goggles).

  • Weighing: Accurately weigh the desired amount of solid this compound using a calibrated analytical balance.

  • Dissolving: Add the appropriate volume of dimethyl sulfoxide (B87167) (DMSO) to the weighed this compound to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Gently vortex or sonicate the solution at room temperature until the this compound is completely dissolved.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C. Protect from light.

Experimental Protocol: In Vitro Cell Viability Assay

This protocol outlines a general procedure for assessing the cytotoxicity of this compound on a cancer cell line using a CellTiter-Glo® Luminescent Cell Viability Assay.

  • Cell Seeding: Plate cancer cells (e.g., B16F10 melanoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations for treatment.

  • Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay: After incubation, allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a plate reader to determine cell viability.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Quantitative Data: Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound in various cell lines, providing a quantitative measure of its cytotoxic effects.

Cell LineCell TypeIncubation Time (h)IC₅₀ (µM)Reference
A375Human Melanoma2411.67[1]
B16F10Murine Melanoma245.653[1]
MEFsMouse Embryonic Fibroblasts2432.37[1]
HCT116Human Colorectal Carcinoma4863.63[2]
CT26Murine Colon Carcinoma4867.81[2]
NCM460Normal Human Colon Mucosa48115.59[2]

Signaling Pathways and Experimental Workflows

This compound has been shown to exert its biological effects through the modulation of specific signaling pathways. Understanding these pathways is crucial for interpreting experimental results.

ADT_OH_Signaling_Pathway This compound Induced Apoptosis Signaling Pathway This compound This compound MKRN1 MKRN1 This compound->MKRN1 inhibits FADD FADD MKRN1->FADD inhibits ubiquitination of Caspase-8 Caspase-8 FADD->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis Experimental_Workflow In Vitro Cell Viability Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell Seeding Cell Seeding This compound Dilution This compound Dilution Cell Treatment Cell Treatment This compound Dilution->Cell Treatment Incubation Incubation Cell Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Data Analysis Data Analysis Viability Assay->Data Analysis

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ADT-OH
Reactant of Route 2
ADT-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.